N-acetylmuramic acid

Catalog No.
S1525138
CAS No.
10597-89-4
M.F
C11H19NO8
M. Wt
293.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-acetylmuramic acid

CAS Number

10597-89-4

Product Name

N-acetylmuramic acid

IUPAC Name

(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11?/m1/s1

InChI Key

MNLRQHMNZILYPY-MKFCKLDKSA-N

SMILES

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Synonyms

2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose, 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer, 4-O-NAcMur, acetylmuramic acid, N-acetylisomuramic acid, N-acetylmuramic acid

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O

peptidoglycan biosynthesis pathway MurA MurB enzymes

Author: Smolecule Technical Support Team. Date: February 2026

The Mur Enzymes in Peptidoglycan Biosynthesis

The cytoplasmic steps of peptidoglycan biosynthesis are catalyzed by a series of highly conserved enzymes (MurA-MurF) that sequentially synthesize the UDP-N-acetylmuramyl-pentapeptide precursor. This pathway is a validated source of targets for antibacterial chemotherapy [1]. The table below summarizes the key reactions and quantitative data related to the early-stage Mur enzymes.

Enzyme Reaction Catalyzed Key Substrates Key Products Known Inhibitors
MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) [1] [2] Transfers enolpyruvate from PEP to UDP-GlcNAc [1] UDP-GlcNAc, Phosphoenolpyruvate (PEP) [1] Inorganic Phosphate (Pi), UDP-GlcNAc-enolpyruvate [1] Fosfomycin [1] [2], 4-Thiazolidinones [1]
MurB (UDP-N-acetylglucosamine-enolpyruvate reductase) [1] Reduces enolpyruvate moiety to a lactyl group [1] UDP-GlcNAc-enolpyruvate, NADPH [1] UDP-N-acetylmuramic acid (UDP-MurNAc) [1] Substrate analogues, Phosphinic acid derivatives [1]
MurC, MurD, MurE, MurF (Amino acid ligases) [1] Sequentially add L-Ala, D-Glu, a dibasic amino acid (e.g., mDAP), and D-Ala-D-Ala [3] UDP-MurNAc, ATP, Amino acids [1] UDP-MurNAc-pentapeptide, ADP, Pi [1] Phosphinic acid derivatives, Substrate analogues [1]

Advanced Experimental Assays and Protocols

For researchers screening novel inhibitors, moving beyond single-enzyme assays can provide a significant advantage. The following protocol allows for the identification of compounds that target multiple enzymes within the Mur pathway simultaneously.

One-Pot High-Throughput Screening (HTS) Assay for the Entire Mur Pathway (MurA-MurF) [4]

This assay reconstructs the entire cytoplasmic peptidoglycan pathway in vitro, using UDP-GlcNAc as the initial substrate. The product of one enzyme reaction becomes the substrate for the next, eliminating the need for expensive and unstable intermediate nucleotides [4].

  • Key Advantage: Enables screening for multi-target inhibitors in a single reaction, reducing the probability of rapid drug resistance development [4].
  • Protein Purification: The six Mtb Mur enzymes (MurA-MurF) were recombinantly expressed and purified. MurA, MurB, MurC, and MurE were solubly expressed as N-terminal His-tagged proteins in E. coli C41(DE3). MurD and MurF required expression as N-terminal MBP-tagged fusions in E. coli Rosetta-gami(DE3)pLysS to achieve solubility [4].
  • Assay Workflow and Optimization: The sequential coupled reactions are optimized in a single pot:
    • MurA Reaction: Initiated with UDP-GlcNAc and PEP. Activity can be measured by the release of inorganic phosphate (Pi) [4].
    • MurB Reaction: Initiated by adding MurB, NADPH, and KCl to the MurA reaction mixture [4].
    • MurC-F Reactions: Sequentially initiated by adding MgCl₂, ATP, and the respective amino acid substrates (L-Ala, D-Glu, meso-Diaminopimelic acid, D-Ala-D-Ala) along with the enzymes MurC, MurD, MurE, and MurF [4].
  • Validation: The assay was successfully validated by confirming the inhibition of Mtb MurE and MurF by the known inhibitors D-Cycloserine and furan-based benzene-derived compounds [4].

This complex multi-enzyme process can be visualized in the following workflow:

G Start Start Assay A MurA Reaction Substrates: UDP-GlcNAc, PEP Start->A B MurB Reaction Add: MurB, NADPH, KCl A->B Product: UDP-GlcNAc- enolpyruvate C MurC-F Reactions Add: MgCl₂, ATP, Amino Acids & Enzymes MurC, MurD, MurE, MurF B->C Product: UDP-MurNAc End Final Product: UDP-MurNAc-pentapeptide C->End

Regulatory Mechanisms and Novel Insights

Understanding the regulation of the Mur pathway is critical, as it reveals potential new targets and mechanisms of intrinsic antibiotic resistance.

  • Regulation of the First Committed Step by MurA: In many low-GC Gram-positive bacteria (e.g., Enterococcus faecalis, Listeria monocytogenes, Staphylococcus aureus), the stability and cellular amount of MurA are tightly regulated by phosphorylation [2].

    • A key regulatory protein, IreB (or ReoM), when unphosphorylated, acts as a negative regulator. It directs the MurA-family homolog for degradation by the ClpCP protease system, thereby reducing peptidoglycan precursor flux [2].
    • Phosphorylation of IreB by PASTA-domain Ser/Thr-protein kinases (like IreK) prevents this negative regulation, increasing MurA cellular levels and pathway flux. This pathway has been directly linked to intrinsic resistance to cephalosporin antibiotics in E. faecalis [2].
  • Coordination with Outer Membrane Biogenesis in Gram-negatives: A recent groundbreaking study in Pseudomonas aeruginosa revealed a direct physical and functional interaction between MurA and LpxC, the committed enzyme for lipopolysaccharide (LPS) synthesis [5].

    • MurA was shown to directly bind and stimulate LpxC activity. This discovery indicates a fundamental regulatory mechanism that coordinates the parallel biosynthesis of the peptidoglycan cell wall and the outer membrane in proteobacteria [5].
    • Catalytically inactive MurA variants (e.g., C117S) can hyperactivate LpxC, leading to toxic LPS accumulation, suggesting that MurA's conformational state is crucial for this regulatory cross-talk [5].

The presented data underscores the Mur pathway as a dynamic and highly regulated system. The discovery of its coordination with outer membrane synthesis opens new avenues for targeting Gram-negative pathogens.

References

N-acetylmuramic Acid Auxotrophy in Tannerella forsythia: Mechanisms and Therapeutic Targeting Opportunities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tannerella forsythia and MurNAc Auxotrophy

Tannerella forsythia is a Gram-negative, anaerobic periodontal pathogen that thrives within the complex polymicrobial biofilms associated with human periodontitis. This bacterium, together with Porphyromonas gingivalis and Treponema denticola, constitutes the "red complex" of bacteria strongly associated with severe forms of periodontitis, an inflammatory disease affecting the tooth-supporting tissues that can lead to tooth loss if untreated. [1] [2] A distinctive characteristic of T. forsythia is its absolute dependence on exogenous N-acetylmuramic acid (MurNAc) for growth and viability, a nutritional requirement first identified by Wyss in 1989. [2] MurNAc is an essential amino sugar component of bacterial peptidoglycan (PGN), forming the repeating disaccharide unit with N-acetylglucosamine (GlcNAc) that comprises the PGN backbone. [2]

Unlike most bacteria that synthesize MurNAc de novo through conserved enzymatic pathways, T. forsythia lacks the key biosynthetic enzymes required for MurNAc production and therefore must scavenge this essential nutrient from its environment. [1] [2] This auxotrophy represents a unique adaptation to its niche in the oral cavity, where it can acquire MurNAc and peptidoglycan fragments from cohabiting bacteria during natural cell wall turnover. [2] When deprived of MurNAc, T. forsythia undergoes dramatic morphological changes from healthy rod-shaped cells to enlarged, fusiform (spindle-shaped) cells, eventually leading to cell lysis. [1] [3] This comprehensive review examines the molecular basis of MurNAc auxotrophy in T. forsythia, the mechanisms it employs to scavenge MurNAc, experimental approaches for studying these processes, and the potential for developing novel therapeutic strategies that target this unique metabolic dependency.

Molecular Basis of MurNAc Auxotrophy

Genetic Deficiencies in Biosynthetic Pathways

T. forsythia possesses significant genomic deletions in the conserved pathway for peptidoglycan precursor synthesis. Comprehensive genomic analysis reveals the absence of orthologs encoding several enzymes essential for the de novo synthesis of UDP-MurNAc, the activated form of MurNAc used in peptidoglycan biosynthesis: [2] [3]

  • MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): Catalyzes the first committed step in MurNAc synthesis by transferring an enolpyruvate moiety from phosphoenolpyruvate (PEP) to UDP-GlcNAc.
  • MurB (UDP-N-acetylenolpyruvoyl-glucosamine reductase): Reduces the enolpyruvyl moiety to a lactyl moiety, forming UDP-MurNAc.
  • GlmS (Glutamine-fructose-6-phosphate aminotransferase): Catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate, the first step in UDP-GlcNAc synthesis.
  • GlmU (GlcNAc-1-phosphate uridyltransferase): Involved in the final steps of UDP-GlcNAc formation.

The absence of these core biosynthetic enzymes necessitates external sourcing of MurNAc or MurNAc-containing precursors for T. forsythia to construct its peptidoglycan layer and maintain cellular integrity. [3] This auxotrophy extends beyond MurNAc to include N-acetylglucosamine (GlcNAc) as well, further restricting the bacterium's ability to synthesize peptidoglycan precursors independently. [4]

Peptidoglycan Structure of T. forsythia

Despite its inability to synthesize MurNAc de novo, T. forsythia constructs a typical Gram-negative peptidoglycan structure. Detailed structural analysis has revealed that T. forsythia peptidoglycan is of the A1γ-type, characterized by: [5]

  • A glycan backbone of alternating β-1,4-linked GlcNAc and MurNAc residues
  • Stem peptides composed of L-Ala-D-Glu-meso-diaminopimelic acid (m-DAP)-D-Ala
  • Direct cross-linkage between the m-DAP residue at position 3 of one stem peptide and the D-Ala at position 4 of an adjacent stem peptide
  • Non-reducing 1,6-anhydroMurNAc (anhMurNAc) residues at the glycan chain termini

Table 1: Peptidoglycan composition of T. forsythia

Component Characteristics Detection Method
Glycan Backbone Alternating β-1,4-linked GlcNAc and MurNAc Radioassay, LC-MS [5]
Stem Peptide L-Ala-D-Glu-m-DAP-D-Ala Tandem MS [5]
Cross-linkage Direct m-DAP-D-Ala (A1γ type) HPLC, MS² [5]
Chain Termini 1,6-anhydroMurNAc Radioassay [5]

This peptidoglycan structure is essential for maintaining cellular morphology and withstanding osmotic pressure, explaining why MurNAc deprivation leads to morphological abnormalities and eventual cell lysis. [1]

MurNAc Scavenging Systems in T. forsythia

Transport Systems for MurNAc and Muropeptides

T. forsythia has evolved specialized transport systems to acquire MurNAc and MurNAc-containing peptidoglycan fragments from its environment:

  • MurNAc-specific transporter (MurT; Tanf_08375): A sodium symporter family protein that facilitates the uptake of free MurNAc across the inner membrane. This transporter is part of a three-gene operon (MurTKQ) involved in MurNAc processing. [1] [4] Unlike the phosphotransferase system (PTS) transporters used by some bacteria for MurNAc uptake, MurT is PTS-independent, which is significant as T. forsythia lacks PTS-type transporters entirely. [3]

  • Muropeptide transporter (AmpG; Tanf_08365): An inner membrane permease that imports GlcNAc-anhMurNAc disaccharide peptides (muropeptides) derived from bacterial peptidoglycan breakdown. [6] This transporter is essential for growth on complex MurNAc sources and exhibits a broader substrate specificity than its E. coli counterpart, importing both GlcNAc-anhMurNAc and GlcNAc-MurNAc disaccharides. [6]

  • Operon organization: The ampG gene is located within a larger genomic cluster (Tanf_08345 to Tanf_08385) representing a single transcriptional unit dedicated to peptidoglycan recycling, which also contains the murTKQ genes. [6] This operon is regulated by the hybrid two-component system GppX (Tanf_13760), with expression significantly upregulated when T. forsythia is cultivated with peptidoglycan. [6]

Enzymatic Processing of MurNAc Sources

Once internalized, MurNAc and muropeptides undergo enzymatic processing to generate metabolites that can enter peptidoglycan biosynthesis pathways:

  • MurNAc kinase (MurK; Tanf_08380): Phosphorylates MurNAc at the 6-position to form MurNAc-6-phosphate (MurNAc-6P). This enzyme exhibits stringent substrate specificity for MurNAc, with a 6×10⁴-fold higher catalytic efficiency for MurNAc compared to GlcNAc. [1] [3] Kinetic parameters include a k~cat~ of 10.5 s⁻¹ and K~m~ of 200 μM for MurNAc, versus a k~cat~ of 0.1 s⁻¹ and K~m~ of 116 mM for GlcNAc. [1] The enzyme is also subject to substrate inhibition (K~i[S]~ = 4.2 mM). [3]

  • MurNAc-6-phosphate etherase (MurQ; Tanf_08385): Cleaves the lactyl ether bond of MurNAc-6P, producing GlcNAc-6-phosphate and D-lactate. [1] [4] This reaction allows the carbon skeleton of MurNAc to enter central metabolic pathways while potentially conserving the energy invested in phosphorylation.

  • Exo-β-N-acetylmuramidases (NamZ1 and NamZ2): These glycoside hydrolases (family GH171) process peptidoglycan fragments by cleaving terminal MurNAc residues from the non-reducing ends of PGN glycans. [7] They exhibit distinct substrate specificities: NamZ1 releases disaccharides (GlcNAc-MurNAc/GlcN-MurNAc), while NamZ2 releases terminal MurNAc monosaccharides. [7]

Table 2: Key enzymes in T. forsythia MurNAc salvage pathways

Enzyme EC Number Function Key Properties
MurK 2.7.1.- MurNAc 6-kinase K~m~ = 200 μM (MurNAc); 6×10⁴-fold specificity for MurNAc over GlcNAc [1]
MurQ 4.2.1.126 MurNAc-6P etherase Cleaves MurNAc-6P to GlcNAc-6P + D-lactate [4]
NamZ1 3.2.1.- exo-β-N-acetylmuramidase Releases disaccharides from PGN non-reducing ends [7]
NamZ2 3.2.1.- exo-β-N-acetylmuramidase Releases MurNAc monosaccharides from PGN non-reducing ends [7]

The following diagram illustrates the complete MurNAc scavenging and utilization pathway in T. forsythia:

G cluster_external External Environment cluster_internal Intracellular PGN PGN NamZ1_NamZ2 NamZ1_NamZ2 PGN->NamZ1_NamZ2 Degradation Muropeptides Muropeptides AmpG AmpG Muropeptides->AmpG FreeMurNAc FreeMurNAc MurT MurT FreeMurNAc->MurT IntracellularMuropeptides IntracellularMuropeptides AmpG->IntracellularMuropeptides IntracellularMurNAc IntracellularMurNAc MurT->IntracellularMurNAc IntracellularMuropeptides->IntracellularMurNAc Processing MurK MurK IntracellularMurNAc->MurK MurNAc6P MurNAc6P MurQ MurQ MurNAc6P->MurQ GlcNAc6P GlcNAc6P UDPGlcNAc UDPGlcNAc GlcNAc6P->UDPGlcNAc Conversion UDPMurNAc UDPMurNAc LipidII LipidII UDPMurNAc->LipidII UDPGlcNAc->UDPMurNAc Anabolic bypass LipidII->PGN Polymerization NamZ1_NamZ2->Muropeptides NamZ1_NamZ2->FreeMurNAc MurK->MurNAc6P MurQ->GlcNAc6P BiosyntheticEnzymes BiosyntheticEnzymes

Diagram 1: MurNAc scavenging and utilization pathways in T. forsythia. The diagram illustrates the transport and enzymatic processing of various MurNAc sources, culminating in peptidoglycan biosynthesis. Key transporters (green) and enzymes (red) represent potential therapeutic targets.

Alternative Nutritional Strategies

In addition to direct MurNAc and muropeptide scavenging, T. forsythia can utilize host-derived sialic acid (N-acetylneuraminic acid, Neu5Ac) as an alternative carbon source that can be shunted into the peptidoglycan biosynthesis pathway. [2] This metabolic flexibility allows T. forsythia to survive in the host environment even when bacterial sources of MurNAc are limited, potentially contributing to its persistence in periodontal pockets.

Experimental Methods for Studying MurNAc Metabolism

Growth and Morphological Analysis

Culture conditions: T. forsythia is typically cultivated in brain heart infusion (BHI) medium supplemented with yeast extract (10 g/L), L-cysteine (1 g/L), hemine (5 μg/mL), menadione (2 μg/mL), horse serum (5% v/v), and MurNAc (typically 20 μg/mL for optimal growth). [3] Cultures are maintained under anaerobic conditions at 37°C for 4-7 days. [3]

Growth curves: To assess MurNAc dependence, growth curves are recorded with varying MurNAc concentrations (0.1, 0.5, 1.0, and 20.0 μg/mL) by measuring optical density at 600 nm (OD~600~) over time (up to 75 hours). [3] Biological triplicates are essential for statistical significance.

Morphological analysis: Scanning electron microscopy (SEM) is used to examine cell morphology changes under MurNAc limitation. Wild-type cells transition from healthy rod-shaped to fusiform cells below 1 μg/mL MurNAc, while MurK deletion mutants maintain normal morphology at lower MurNAc concentrations (below 0.5 μg/mL). [1] [3]

Genetic Manipulation Protocols

Mutant construction: Deletion mutants (e.g., ΔTf_murK::erm) are created using antibiotic resistance cassettes (erythromycin, 5 μg/mL; gentamycin, 50 μg/mL). [3] The following workflow outlines the key steps in generating and analyzing T. forsythia mutants:

G cluster_construction Mutant Construction cluster_analysis Phenotypic Analysis Step1 1. Amplify target gene from genomic DNA Step2 2. Clone into suicide vector (pET28a etc.) Step1->Step2 Step3 3. Insert antibiotic resistance cassette Step2->Step3 Step4 4. Transform T. forsythia via electroporation Step3->Step4 Step5 5. Select on antibiotic plates (Erm 5μg/mL) Step4->Step5 Step6 6. Verify mutant by PCR and sequencing Step5->Step6 Step7 7. Growth phenotype analysis with varying MurNAc Step6->Step7 Step8 8. Intracellular metabolite measurement Step7->Step8 Step9 9. Morphological analysis by SEM Step8->Step9

Diagram 2: Experimental workflow for generating and characterizing T. forsythia mutants. The process involves genetic manipulation followed by comprehensive phenotypic analysis to elucidate gene function in MurNAc metabolism.

Complementation assays: Heterologous expression in E. coli is used to validate gene function. For example, co-expression of T. forsythia MurT and MurK can rescue growth of an E. coli MurNAc-PTS transporter mutant (ΔmurP) on MurNAc as a sole carbon source. [3]

Biochemical and Analytical Methods

Enzyme kinetics: Recombinant enzymes (e.g., MurK, MurQ) are produced in E. coli with His~6~-tags and purified using immobilized metal ion affinity chromatography (IMAC). [3] [8] Kinetic parameters (K~m~, k~cat~, V~max~) are determined using spectrophotometric assays monitoring NADH oxidation/formation or through direct measurement of substrate depletion/product formation via HPLC. [1]

Structural biology: X-ray crystallography is employed to determine enzyme structures (e.g., MurK in complex with MurNAc). [8] [9] Key steps include protein crystallization, data collection (resolution typically 2.0-2.8 Å), structure solution by molecular replacement, and refinement. [8] [9]

Metabolite analysis: Intracellular MurNAc and UDP-MurNAc-pentapeptide levels are quantified using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS²). [1] [5] For peptidoglycan analysis, samples are digested with mutanolysin (endo-N-acetylmuramidase), NagZ (exo-N-acetylglucosaminidase), or AmiD (muramyl-L-alanine amidase) before analysis. [5]

Radioassays: A sensitive radioassay using γ-³²P-ATP and specific kinases (e.g., MurK for MurNAc, AnmK for anhMurNAc) detects and quantifies peptidoglycan sugars in cell wall preparations. [5]

Table 3: Analytical methods for studying T. forsythia MurNAc metabolism

Method Application Key Insights
LC-MS/MS Quantification of intracellular metabolites ΔmurK mutant accumulates UDP-MurNAc-pentapeptide in stationary phase [1]
X-ray Crystallography Enzyme structure determination MurK substrate specificity due to S133, P134, L135 residues [8]
Radioactive TLC Detection of PGN sugars Confirmed anhMurNAc presence in T. forsythia PGN [5]
HPAEC-PAD Separation of muropeptides Identification of GlcNAc-anhMurNAc in bacterial supernatants [6]

Therapeutic Targeting Opportunities

Strategic Approaches

The unique MurNAc auxotrophy of T. forsythia presents several promising targets for antimicrobial development:

  • MurNAc analog inhibitors: Structure-guided design of MurNAc analogs that inhibit MurK kinase activity. The crystal structure of MurK in complex with MurNAc reveals a specialized active site with residues S133, P134, and L135 creating a binding cavity optimized for the lactyl ether group of MurNAc. [8] [9] Competitive inhibitors could block the first step in MurNAc processing after transport.

  • Transporter blockers: Compounds that inhibit MurT or AmpG function would prevent MurNAc and muropeptide uptake, respectively. The broader substrate specificity of T. forsythia AmpG compared to E. coli AmpG suggests potential for selective targeting. [6]

  • Combination therapies: Simultaneous targeting of both MurNAc salvage and alternative pathways (e.g., sialic acid utilization) could yield synergistic effects and reduce the likelihood of resistance development.

  • Peptidoglycan recycling disruptors: Inhibitors of the exo-β-N-acetylmuramidases NamZ1 and NamZ2 would block the processing of scavenged peptidoglycan fragments into usable MurNAc sources. [7]

Experimental Evidence for Target Validation

MurK deletion mutant studies: Deletion of MurK creates a strain that cannot catabolize MurNAc but can still incorporate it into peptidoglycan. [1] This mutant shows a growth advantage at low MurNAc concentrations (<0.5 μg/mL) compared to wild-type, demonstrating that blocking MurNAc catabolism directs more MurNAc toward peptidoglycan biosynthesis. [1] [3] This suggests that MurK inhibitors might similarly improve MurNAc utilization efficiency while limiting growth under MurNAc-limited conditions.

AmpG functional studies: T. forsythia ΔampG mutants cannot grow on peptidoglycan or muropeptides as MurNAc sources, confirming AmpG's essential role in utilizing complex MurNAc sources. [6] Since these sources are likely the primary MurNAc supply in the oral biofilm environment, AmpG inhibitors could effectively restrict T. forsythia growth in vivo.

Structural insights for drug design: The crystal structures of MurK (PDB IDs: 8OW9, 8OQK, 8OQW) and its paralog K1058 provide detailed information about substrate binding pockets that can be exploited for rational drug design. [8] [9] The comparable affinity but dramatically different catalytic rates between MurK (K~m~ 180 μM, V~max~ 80 μmol min⁻¹ mg⁻¹) and K1058 (K~m~ 30 μM, V~max~ 0.34 μmol min⁻¹ mg⁻¹) suggest possibilities for developing either broad-spectrum or isoform-specific inhibitors. [8]

Conclusion and Future Perspectives

The MurNAc auxotrophy of T. forsythia represents a fascinating evolutionary adaptation to its niche in the oral microbiome, where it depends on cohabiting bacteria for an essential cell wall component. The sophisticated scavenging systems it has developed—including specific transporters, processing enzymes, and regulatory mechanisms—enable its survival and pathogenesis in periodontal environments. Detailed understanding of these pathways not only provides insights into bacterial metabolism and evolution but also unveils novel targets for antimicrobial development.

Future research should focus on:

  • Structural characterization of all components in the MurNAc salvage pathway, particularly the transporters MurT and AmpG
  • In vivo validation of potential inhibitors in biofilm models that mimic the natural periodontal environment
  • Exploration of potential resistance mechanisms that might emerge against MurNAc pathway inhibitors
  • Investigation of host-microbe interactions related to MurNAc availability during periodontitis progression

The increasing recognition of T. forsythia in extra-oral infections, including lung abscesses detected via metagenomic sequencing, underscores the clinical importance of developing effective therapeutic strategies against this pathogen. [10] By targeting its unique metabolic vulnerability, we may develop precisely acting antimicrobials that selectively impact T. forsythia while minimizing disruption to commensal microbiota—a significant advantage over broad-spectrum antibiotics in managing periodontal diseases and associated systemic conditions.

References

Biosynthesis Pathway of UDP-N-Acetylmuramic Acid

Author: Smolecule Technical Support Team. Date: February 2026

UDP-N-acetylmuramic acid is synthesized in the bacterial cytoplasm in two enzymatic steps from UDP-N-acetylglucosamine (UDP-GlcNAc) [1] [2]. The pathway is succinctly illustrated below.

G UDP_GlcNAc UDP-N-Acetylglucosamine (UDP-GlcNAc) UDP_GlcNAc_EP UDP-N-Acetylenolpyruvyl glucosamine (UDP-GlcNAc-EP) UDP_GlcNAc->UDP_GlcNAc_EP Step 1 MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) PEP Phosphoenolpyruvate (PEP) PEP->UDP_GlcNAc_EP Step 1 UDP_MurNAc UDP-N-Acetylmuramic Acid (UDP-MurNAc) UDP_GlcNAc_EP->UDP_MurNAc Step 2 MurB MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) NADPH NADPH NADP NADP⁺ NADPH->NADP Step 2 MurA->UDP_GlcNAc_EP Catalyzes MurB->UDP_MurNAc Catalyzes

Cytoplasmic biosynthesis pathway of UDP-N-acetylmuramic acid.

  • Step 1: Catalyzed by MurA The MurA enzyme (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) transfers an enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc [1] [3]. This reaction generates the intermediate UDP-N-acetylenolpyruvylglucosamine (UDP-GlcNAc-EP). The antibiotic fosfomycin is a potent, irreversible inhibitor of MurA, acting as a PEP analog that alkylates a key cysteine residue in the enzyme's active site [1].

  • Step 2: Catalyzed by MurB The MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) is a flavoprotein that uses NADPH as a cofactor to reduce the enolpyruvyl moiety of UDP-GlcNAc-EP to a lactyl ether [1] [3]. This reduction produces the final product, UDP-N-acetylmuramic acid (UDP-MurNAc).

Key Experimental Methods and Protocols

UDP-MurNAc is not commercially available, so researchers must synthesize and purify it for experimental use [4]. The table below summarizes two primary approaches.

Method Description Key Steps Inhibitors/Antibiotics

| Enzymatic Synthesis [4] | Uses purified bacterial enzymes (MurA/MurZ and MurB) for in vitro synthesis. | 1. Reaction Setup: Incubate UDP-GlcNAc with PEP and MurA, then add NADPH and MurB. 2. Purification: Single-step purification using High-Performance Liquid Chromatography (HPLC). 3. Verification: Product identity confirmed by electrospray ionization mass spectrometry (ESI-MS). | Fosfomycin inhibits MurA [1]. | | Chemical Synthesis [5] [6] | Total organic synthesis to produce UDP-MurNAc and its derivatives. | 1. Glycosidic Bond Formation: Chemically constructs the linkage between uridine diphosphate and N-acetylmuramic acid. 2. Derivatization: Allows for the creation of functionalized analogs (e.g., with bio-orthogonal handles) for advanced research [6]. | N/A |

Quantitative Data on Enzymes and Reactions

The following table compiles key quantitative data for the enzymes involved in UDP-MurNAc synthesis and the subsequent ligation of the first amino acid. This data is crucial for kinetic studies and inhibitor design.

Enzyme EC Number Reaction Catalyzed Key Kinetic Parameters (Examples)
MurA 2.5.1.7 UDP-GlcNAc + PEP → UDP-GlcNAc-EP Information on Km and kcat limited in search results
MurB 1.3.1.98 UDP-GlcNAc-EP + NADPH → UDP-MurNAc Information on Km and kcat limited in search results

| MurC | 6.3.2.8 | UDP-MurNAc + L-Ala + ATP → UDP-MurNAc-L-Ala | From a MurB/C fusion enzyme in V. spinosum [3]:

  • Km for UDP-MurNAc: 90 µM
  • Km for L-Alanine: 25 µM
  • Km for ATP: 470 µM
  • pH optimum: 9.0
  • Mg²⁺ optimum: 10 mM |

Significance in Antibiotic Drug Development

The cytoplasmic steps of peptidoglycan biosynthesis, including the synthesis of UDP-MurNAc, are validated targets for antibacterial discovery because the pathway is essential for bacterial survival and absent in humans [2] [7].

  • Validated Targets: Enzymes MurA and MurB are established targets. MurA is inhibited by the clinical antibiotic fosfomycin, which is effective against a range of Gram-positive and Gram-negative bacteria [1].
  • Ongoing Research: The search for novel inhibitors continues, with a focus on overcoming antibiotic resistance. Modern approaches heavily utilize in-silico methods, such as structure-based virtual screening and molecular dynamics simulations, to identify and optimize lead compounds [7].

Practical Experimental Considerations

For researchers designing experiments, here are some key practical points:

  • Enzyme Conformational Changes: The Mur ligases, including MurC which acts on UDP-MurNAc, can undergo significant conformational changes during their catalytic cycle. This flexibility should be considered in structural studies and inhibitor design [7].
  • Cell Permeability: A major challenge in developing inhibitors against these cytoplasmic targets is achieving sufficient penetration through the bacterial cell membrane [7].
  • Unusual Enzyme Variants: Be aware that some bacteria possess unusual enzyme fusions, such as the MurB/C fusion protein identified in Verrucomicrobium spinosum. While this fusion can complement mutations in E. coli, its MurB activity can be difficult to demonstrate in vitro, indicating potential unique regulatory mechanisms [3].

References

1,6-anhydro-N-acetylmuramic acid bacterial cell wall recycling

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow & Key Protocols

A detailed methodology for studying the anhMurNAc recycling pathway, from tracking the metabolite to assaying kinase activity, is outlined below.

G A Isolate and Radiolabel Peptidoglycan B Generate anhMurNAc in vivo (Grow cells with ³H-GlcN) A->B C Generate anhMurNAc in vitro (Purify sacculi, digest with lytic transglycosylases) A->C D Purify anhMurNAc via HPLC B->D C->D E Analyze Metabolite Fate D->E F1 Chase Experiments (Monitor label incorporation into new sacculi/LPS) E->F1 F2 Enzyme Assays (e.g., AnmK kinase activity) E->F2 G Identify Pathway Interruptions (Analyze mutant strains) F1->G F2->G

Detailed Methodologies
  • Metabolic Labeling and Chase Experiments [1]

    • Grow cultures of E. coli in M9 minimal medium containing [³H]-Glucosamine ([³H]-GlcN) to label the peptidoglycan.
    • At mid-exponential phase, harvest cells by filtration and wash extensively to remove free radioactivity.
    • Resuspend cells in non-radioactive medium to begin the "chase."
    • Collect samples over 1-3 generations. Fractionate the samples into spent medium, hot-water extract (intracellular pool), purified sacculi, and SDS-soluble material (containing lipopolysaccharide).
    • Analyze the radioactivity in each fraction using scintillation counting and HPLC to track the incorporation of the label from old peptidoglycan into new sacculi and other polymers.
  • Purification of anhMurNAc Kinase (AnmK) and Activity Assay [2]

    • Overexpress AnmK in E. coli BL21(DE3) and purify the protein from cell paste.
    • Cell lysis and clarification: Suspend cells in phosphate/EDTA/DTT buffer and disrupt by sonication. Centrifuge at 27,000 x g to remove debris.
    • Chromatography steps:
      • Anion-exchange (DEAE-Sephacel): Elute with a 0-200 mM NaCl gradient.
      • Hydroxylapatite column: Elute with a 0-100 mM phosphate buffer gradient.
      • High-resolution MonoQ column: Perform two rounds with different pH buffers (phosphate and glycylglycine) for final purification.
    • Kinase activity assay: The purified enzyme is incubated with anhMurNAc and ATP. Conversion to MurNAc-P is measured, for example, by monitoring ADP generation or using radioactive ATP and analyzing products via TLC or HPLC.

Biological Roles & Therapeutic Implications

  • Metabolic Efficiency in E. coli: E. coli recycles a significant portion of its peptidoglycan each generation. The anhMurNAc pathway allows the bacterium to salvage amino sugars, with studies showing that GlcNAc from the wall is reused for new murein and lipopolysaccharide synthesis [1]. This recycling is a major metabolic pathway that contributes to the integrity of the cell wall [2].

  • Immune Evasion in Borrelia burgdorferi: Unlike E. coli, the Lyme disease spirochete B. burgdorferi does not recycle its peptidoglycan but sheds fragments into the environment [3]. A key finding is that the anhMurNAc-containing fragments released by live B. burgdorferi are poor inducers of the innate immune receptor NOD2. This is because the 1,6-anhydro bond on the MurNAc residue, created by the lytic transglycosylase MltS, reduces its immunogenicity. This allows the live bacterium to grow while evading immune detection [3].

  • Connection to Antibiotic Resistance: The anhMurNAc recycling pathway is linked to β-lactamase induction in many Gram-negative bacteria. In an ampD mutant, the cytoplasm accumulates anhMurNAc-tripeptide, which acts as a potent inducer of β-lactamase expression, leading to antibiotic resistance [2].

Drug Development Perspectives

The anhMurNAc recycling and modification pathway presents several attractive targets for antimicrobial drug development.

Target Therapeutic Angle Expected Outcome
AnmK Kinase Develop specific inhibitors to block sugar recycling. Disrupt cell wall integrity, leading to lysis and enhanced susceptibility to other antibiotics [2].
Bacterial Lytic Transglycosylases Inhibit these enzymes in pathogens like B. burgdorferi. Prevent the formation of "stealth" anhMurNAc fragments, making the bacteria more visible to the host immune system [3].
Pathway Interconnections Exploit the link between recycling and β-lactamase induction. Identify compounds that trigger induction without the presence of a β-lactam, potentially exhausting bacterial resistance mechanisms.

References

Comprehensive Technical Guide: N-Acetylmuramic Acid Scavenging Mechanisms in Tannerella forsythia and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Acetylmuramic Acid Scavenging in Oral Pathobionts

This compound (MurNAc or NAM) is an essential amino sugar component of bacterial peptidoglycan that serves as a critical growth factor for the oral pathogen Tannerella forsythia. This fastidious Gram-negative anaerobe has been strongly associated with periodontitis, a chronic inflammatory disease affecting the tooth-supporting tissues that impacts over 700 million people worldwide with an estimated financial burden of $442 billion annually [1]. Unlike most bacteria, T. forsythia lacks the canonical biosynthetic enzymes MurA and MurB, which are required for the de novo synthesis of MurNAc from UDP-N-acetylglucosamine [2] [1]. This metabolic deficiency renders T. forsythia completely auxotrophic for MurNAc, forcing it to develop sophisticated scavenging systems to harvest this essential peptidoglycan precursor from cohabiting bacteria in the oral niche.

The oral cavity represents the second largest microbial community in the human body, harboring over 700 bacterial species that engage in complex synergistic and antagonistic relationships [3] [1]. Within this diverse ecosystem, T. forsythia has evolved to occupy a specialized niche where it depends on cross-feeding interactions with other oral bacteria, particularly Fusobacterium nucleatum, which provides the necessary MurNAc through cell wall turnover and recycling [4]. This auxotrophy has profound implications for the pathogen's survival strategy, virulence expression, and potential susceptibility to novel antimicrobial approaches. Understanding the molecular mechanisms underlying MurNAc scavenging in T. forsythia provides not only fundamental insights into bacterial metabolic adaptation but also reveals potential therapeutic targets for periodontitis management.

Molecular Mechanisms of NAM Scavenging in T. forsythia

Structural Classification of T. forsythia Peptidoglycan

The peptidoglycan structure of T. forsythia has been systematically characterized and classified as A1γ-type according to the Schleifer and Kandler classification system [2]. This classification is based on several key structural features:

  • A glycan backbone composed of alternating β-1,4-linked N-acetylglucosamine (GlcNAc) and this compound (MurNAc) residues
  • Stem peptides containing the sequence L-Ala-iso-D-Glu-meso-DAP-D-Ala (where meso-DAP is meso-diaminopimelic acid)
  • Direct cross-linkage between the third amino acid (meso-DAP) of one stem peptide and the fourth amino acid (D-Ala) of another stem peptide
  • Non-reducing terminal 1,6-anhydroMurNAc (anhMurNAc) residues, characteristic of Gram-negative bacteria

This A1γ peptidoglycan type is identical to that found in Escherichia coli, highlighting the conserved nature of peptidoglycan structure among Gram-negative bacteria [2]. Importantly, this classification corrects previous mischaracterization of the phylogenetically related oral pathogen Porphyromonas gingivalis, which was erroneously classified as A3γ-type but actually also possesses A1γ-type peptidoglycan with meso-DAP rather than LL-DAP [2].

NAM Transport and Recycling Pathways

T. forsythia employs a sophisticated system for acquiring exogenous NAM and incorporating it into its peptidoglycan, consisting of both transport and enzymatic recycling components:

2.2.1 Transport Systems
  • MurT Transporter: T. forsythia lacks the phosphotransferase system (PTS)-dependent MurNAc transporter MurP found in other bacteria like E. coli. Instead, it utilizes a novel PTS-independent transporter system consisting of the MurT permease [1]. This transporter is specifically adapted to function in the oral environment and represents a unique adaptation to the auxotrophic lifestyle of T. forsythia.

  • AmpG-like Muropeptide Permease: The T. forsythia genome encodes Tanf_08365, a functional ortholog of the inner membrane permease AmpG that transports larger peptidoglycan fragments (muropeptides) from the periplasm to the cytoplasm [4]. This permease belongs to the major facilitator superfamily (MFS) and requires an active proton motive force to transport GlcNAc-anhMurNAc disaccharides and disaccharides carrying stem peptides [4].

2.2.2 Cytoplasmic Recycling Enzymes
  • MurK Kinase: Once inside the cytoplasm, MurNAc is phosphorylated by the cytoplasmic kinase MurK at the 6-hydroxyl group to generate MurNAc-6-phosphate [5] [1]. This enzyme exhibits unique specificity for both amino sugars of the bacterial cell wall, with Km values of 190 μM for MurNAc and 127 μM for GlcNAc, and a kcat value of 65.0 s⁻¹ [5].

  • AmgK and MurU Homologs: T. forsythia possesses homologs of the recycling enzymes NAM/NAG anomeric kinase (AmgK, Tanf_10225) and NAM α-1 phosphate uridylyl transferase (MurU, Tanf_1030) [1]. These enzymes work sequentially to process exogenous NAM: AmgK phosphorylates NAM at the anomeric position, and MurU converts NAM-α-1-phosphate to UDP-NAM, which then enters the peptidoglycan biosynthesis pathway [1].

Table 1: Key Enzymes in T. forsythia NAM Recycling Pathway

Enzyme Gene Locus Function Key Characteristics
MurT Not specified NAM transporter PTS-independent permease
AmpG (Tanf_08365) Tanf_08365 Muropeptide permease Proton motive force-dependent
MurK Not specified NAM/GlcNAc kinase Phosphorylates at 6-position
AmgK Tanf_10225 NAM anomeric kinase Phosphorylates at anomeric position
MurU Tanf_1030 NAM uridylyl transferase Converts NAM-α-1-P to UDP-NAM
Regulatory Mechanisms

The expression of the muropeptide scavenging machinery in T. forsythia is tightly regulated by a unique hybrid two-component system (TCS) regulatory protein called GppX [4]. This regulator consists of an N-terminal histidine kinase (HK) sensor domain fused to a central receiver and C-terminal response regulator (RR) domain with a putative AraC-like helix-turn-helix DNA binding motif [4]. GppX directly activates the promoter regulating the expression of Tanf_08365 (AmpG ortholog), and mutants lacking GppX show significantly reduced expression of AmpG and consequently attenuated ability to utilize free muropeptides [4]. This regulatory system ensures that T. forsythia efficiently coordinates its scavenging machinery with environmental availability of peptidoglycan precursors.

G cluster_cytoplasm Cytoplasmic Recycling cluster_regulation Regulatory System External_NAM External NAM/Muropeptides MurT MurT Transporter (PTS-independent) External_NAM->MurT AmpG AmpG Permease (Tanf_08365) External_NAM->AmpG PG_Synthesis Peptidoglycan Synthesis MurK MurK Kinase (MurNAc-6-P) MurT->MurK AmpG->MurK Muropeptides AmgK AmgK (Tanf_10225) (Anomeric Kinase) MurK->AmgK MurU MurU (Tanf_1030) (Uridylyl Transferase) AmgK->MurU UDP_NAM UDP-NAM MurU->UDP_NAM UDP_NAM->PG_Synthesis GppX GppX Regulator (Hybrid TCS) AmpG_Expression AmpG Expression GppX->AmpG_Expression AmpG_Expression->AmpG

Diagram 1: NAM scavenging and recycling pathway in T. forsythia showing transport systems, cytoplasmic enzymes, and regulatory components.

Quantitative Analysis of NAM Scavenging and Utilization

Enzymatic Kinetics and Biochemical Parameters

The MurK kinase from T. forsythia exhibits specific biochemical properties that optimize it for the scavenging lifestyle of this organism. Kinetic analyses reveal that the enzyme has Km values of 190 μM for MurNAc and 127 μM for GlcNAc, with a kcat value of 65.0 s⁻¹ that is approximately 1.5-fold higher for GlcNAc compared to MurNAc [5]. The enzyme demonstrates strict specificity for N-acetylated amino sugars and does not phosphorylate non-N-acetylated forms (glucosamine or muramic acid), epimeric hexoses, or 1,6-anhydro-MurNAc [5]. This specificity ensures efficient channeling of scavenged MurNAc into the peptidoglycan biosynthesis pathway without diversion to other metabolic routes.

Table 2: Kinetic Parameters of NAM Recycling Enzymes

Enzyme Organism Substrate Km (μM) kcat (s⁻¹) Specificity
MurK T. forsythia MurNAc 190 65.0 N-acetylated sugars only
GlcNAc 127 65.0 No activity on anhMurNAc
AmgK P. putida (homolog) MurNAc 46 0.14 Broad substrate tolerance
MurU P. putida (homolog) MurNAc-α-1-P 310 0.47 Requires α-anomer
Metabolic Flux and Growth Requirements

The auxotrophy of T. forsythia for NAM imposes specific growth requirements that have been quantified under laboratory conditions. Studies have shown that T. forsythia can achieve robust growth when supplemented with 1-10 μM NAM or equivalent muropeptides in culture medium [1] [4]. In the absence of exogenous NAM, the bacterium undergoes morphological changes from rod-shaped to enlarged, fusiform cells and eventually ceases growth entirely [2]. The efficiency of NAM utilization is reflected in the observation that T. forsythia can maintain viability in biofilms by shunting host sialic acid (Neu5Ac) into a metabolic pathway that ultimately supports peptidoglycan biosynthesis when NAM availability is limited [6].

Experimental Methods for Studying NAM Scavenging

Bioorthogonal Labeling and Visualization

Bioorthogonal chemical labeling provides a powerful approach for visualizing NAM incorporation into bacterial peptidoglycan. The following protocol has been successfully applied to study NAM scavenging in T. forsythia [3] [1]:

  • Step 1: Probe Design and Synthesis: Synthesize NAM analogs functionalized with bioorthogonal handles such as azides (AzNAM) or alkynes at the 2-N-acetyl position or other permissible positions on the sugar ring. These modifications are designed to be minimally perturbing while allowing subsequent chemoselective conjugation [7].

  • Step 2: Metabolic Incorporation: Grow T. forsythia cultures in defined medium supplemented with 1-50 μM AzNAM probe instead of natural NAM. For optimal labeling, include near-lethal doses of fosfomycin (0.5-1 μg/mL) to inhibit endogenous MurA activity and force dependence on exogenous NAM analogs [1].

  • Step 3: Click Chemistry Conjugation: Harvest bacterial cells by centrifugation and fix with 4% paraformaldehyde. Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using 100 μM alkyne-functionalized fluorophore (e.g., Cy3 or Cy5), 1 mM CuSO₄, 100 μM THPTA ligand, and 2.5 mM sodium ascorbate in PBS for 30-60 minutes at room temperature [1].

  • Step 4: Microscopy and Analysis: Wash cells thoroughly and image using super-resolution microscopy (e.g., STORM or STED) or conventional fluorescence microscopy. Quantify incorporation efficiency by measuring mean fluorescence intensity (MFI) using ImageJ or similar software, comparing AzNAM-labeled cells to negative controls (natural NAM only) [1].

This approach has demonstrated highly significant labeling in T. forsythia, with MFI values of 10151 ± 2340 for AzNAM compared to 1164 ± 465 for natural NAM controls (P < 0.005) [1].

Genetic Reporter Systems for Transport Studies

The functionality of putative muropeptide transporters can be assessed using a β-lactamase-based reporter system in E. coli [4]:

  • Reporter Strain Construction: Generate an E. coli ΔampG/ampD double mutant (e.g., strain AR74) by P1 transduction. Transform with pNU305 plasmid bearing a muropeptide-inducible β-lactamase reporter gene [4].

  • Complementation Test: Introduce the candidate transporter gene (e.g., Tanf_08365 for T. forsythia AmpG) cloned into an expression vector (e.g., pAC-Tanf_08635) into the reporter strain [4].

  • Induction and Assay: Grow complemented strains to OD₆₀₀ of 0.1 and induce cell wall disruption with 1 μg/mL cefoxitin at 42°C. Collect samples at 0, 30, and 60 minutes post-induction. Prepare cell lysates by sonication and measure β-lactamase activity using the chromogenic substrate nitrocefin (50 μg/mL in 0.1 M phosphate buffer, pH 7.0) by monitoring absorbance at OD₄₈₆ [4].

  • Data Interpretation: Significant induction of β-lactamase activity in strains complemented with the candidate transporter compared to empty vector controls indicates functional muropeptide transport capability [4].

Radioactive Phosphorylation Assays

A sensitive radioassay has been developed to detect and quantify MurNAc and its derivatives in cell wall preparations [2] [5]:

  • Cell Wall Digestion: Isolate peptidoglycan from T. forsythia and digest with a cocktail of enzymes including endo-N-acetylmuramidase (mutanolysin), exo-N-acetylglucosaminidase (NagZ), and muramyl-L-alanine amidase (AmiD) to release individual sugar units [2].

  • Radioactive Labeling: Incubate digested cell wall samples with γ-³²P-ATP (4,000 Bq) and 0.5 mM ATP in reaction buffer (25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) containing 20 ng of purified MurK kinase for 60 minutes at 37°C [5].

  • Separation and Detection: Spot 2-μL samples onto TLC plates (silica gel 60 F254) and separate sugars and sugar phosphates using butanol-methanol-ammonia-water (5:4:2:1, vol/vol/vol/vol) as the mobile phase. Detect and quantify radioactive phosphorylation products using a phosphorimager (e.g., FLA-9000, FujiFilm) [5].

  • Product Identification: Identify MurNAc-6-³²P (Rf ~ 0.17) and GlcNAc-6-³²P (Rf ~ 0.10) based on comparison with authentic standards. The presence of anhMurNAc can be inferred from phosphorylation with the specific kinase AnmK followed by detection of resulting MurNAc-6-³²P [2].

Diagram 2: Experimental workflows for studying NAM scavenging, including bioorthogonal labeling, genetic reporter systems, and radioactive assays.

Therapeutic Implications and Future Directions

Antimicrobial Targeting Strategies

The unique NAM auxotrophy of T. forsythia presents several attractive targets for novel antimicrobial approaches against periodontitis-associated bacteria:

  • Transporter Inhibition: The MurT transporter and AmpG permease represent promising targets for small-molecule inhibitors that could specifically block NAM uptake in T. forsythia without affecting commensal bacteria that possess de novo NAM biosynthesis capability [1] [4]. The species-specific nature of these transporters minimizes potential disruption to the beneficial oral microbiome.

  • Recycling Enzyme Inhibition: The MurK, AmgK, and MurU enzymes are essential components of the NAM salvage pathway in T. forsythia. Selective inhibitors of these enzymes, particularly the MurK kinase which has well-characterized kinetic parameters, could effectively starve T. forsythia of essential peptidoglycan precursors [5] [1].

  • Dual-Targeting Approaches: Combination therapies that simultaneously target both the NAM scavenging pathway and conventional peptidoglycan biosynthesis enzymes (e.g., penicillin-binding proteins) could produce synergistic effects and reduce the likelihood of resistance development [2] [1].

Diagnostic and Imaging Applications

The specific incorporation of NAM analogs into bacterial peptidoglycan enables novel diagnostic and imaging approaches:

  • PET Radiotracers: Fluorine-18-labeled NAM derivatives such as (S)-[¹⁸F]FMA and (R)-[¹⁸F]FMA show robust accumulation in human pathogens including Staphylococcus aureus and represent promising candidates for positron emission tomography (PET) imaging of bacterial infections [8]. These tracers leverage the longer half-life of fluorine-18 (109.6 minutes) compared to carbon-11 (20.4 minutes), making them more practical for clinical use.

  • Specific Bacterial Detection: The bacterial-specificity of NAM incorporation allows for discrimination between bacterial infections and sterile inflammation, a significant challenge in clinical practice. Modified NAM derivatives could be developed into rapid diagnostic tests for periodontitis and other bacterial infections [8] [7].

Ecological Modulation Strategies

Understanding the metabolic dependencies within the oral microbiome opens possibilities for ecological modulation approaches:

  • Probiotic Interference: Introduction of engineered or selected commensal bacteria that compete for available NAM or modify the muropeptide pool could reduce T. forsythia viability without broad-spectrum antimicrobial effects [4] [6].

  • Nutritional Intervention: Strategies that manipulate the availability of NAM or its precursors in the oral environment could potentially shift the microbial balance away from periodontitis-associated species while preserving beneficial bacteria [6].

The continued investigation of NAM scavenging pathways in T. forsythia and other auxotrophic oral bacteria will undoubtedly yield additional insights and therapeutic opportunities for managing periodontal diseases and potentially other polymicrobial infections.

References and Key Resources

  • BMC Microbiology (2019). "Peptidoglycan-type analysis of the this compound auxotrophic oral pathogen Tannerella forsythia" [2]
  • Journal of Bacteriology (2011). "Characterization of an this compound/N-Acetylglucosamine Kinase" [5]
  • ACS Infectious Diseases (2022). "Investigating Peptidoglycan Recycling Pathways in Tannerella forsythia with this compound Bioorthogonal Probes" [3] [1]
  • ACS Sensors (2023). "Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid Derivatives" [8]
  • Frontiers in Microbiology (2017). "Regulation and Molecular Basis of Environmental Muropeptide Uptake in Tannerella forsythia" [4]
  • Current Protocols in Chemical Biology (2019). "A Detailed Guide for Metabolic Incorporation of N-acetyl Muramic Acid Probes" [7]
  • Molecular Oral Microbiology (2017). "Peptidoglycan synthesis in Tannerella forsythia: scavenging is the modus operandi" [6]

References

phosphoenolpyruvate addition to N-acetylglucosamine formation MurNAc

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context and the MurA Reaction

The cytoplasmic synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) is the foundational stage for building the peptidoglycan cell wall [1]. This process begins with the MurA-catalyzed reaction [2].

MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) transfers an enolpyruvyl group from PEP to the 3'-hydroxyl group of UDP-GlcNAc [2]. This reaction proceeds through a tetrahedral intermediate and results in the product enolpyruvyl-UDP-GlcNAc (EP-UDP-GlcNAc) [3] [2]. A key mechanistic feature is the formation of a covalent phospholactoyl adduct between the substrate PEP and the active site residue Cys115 in Enterobacter cloacae MurA (conserved in many homologs) [3]. This adduct primes the PEP molecule for the subsequent reaction [3].

The following diagram illustrates the two-step pathway for the synthesis of UDP-MurNAc.

UDP_GlcNAc UDP-GlcNAc Intermediate Enolpyruvyl-UDP-GlcNAc (EP-UDP-GlcNAc) UDP_GlcNAc->Intermediate MurA Reaction PEP Phosphoenolpyruvate (PEP) PEP->Intermediate MurA MurA Enzyme (EC 2.5.1.7) MurA->Intermediate UDP_MurNAc UDP-MurNAc Intermediate->UDP_MurNAc MurB Reaction NADPH NADPH NADPH->UDP_MurNAc MurB MurB Enzyme (EC 1.3.1.98) MurB->UDP_MurNAc Fosfomycin Fosfomycin (Inhibitor) Fosfomycin->MurA

Diagram of the two-enzyme cytoplasmic pathway for UDP-MurNAc synthesis.

Key Enzymes, Kinetics, and Inhibition

The following tables summarize the core components and quantitative data related to this biosynthetic pathway.

Table 1: Enzymes in the Cytoplasmic Synthesis of UDP-MurNAc

Enzyme (EC Number) Reaction Catalyzed Cofactors / Requirements Key Inhibitors
MurA (EC 2.5.1.7) [2] Transfers enolpyruvyl group from PEP to UDP-GlcNAc - Fosfomycin (covalently modifies active site Cys) [3] [2]
MurB (EC 1.3.1.98) [2] Reduces enol ether in EP-UDP-GlcNAc to a lactyl ether FAD, NADPH [2] -

Table 2: Experimental Insights from Structural and Kinetic Studies

Aspect Details Experimental Evidence
MurA Reaction Mechanism Covalent Cys115-PEP adduct formation; conformational change upon substrate binding [3]. X-ray crystallography of E. cloacae MurA with trapped adduct [3].
MurB Stereochemistry Anti-addition of hydride from NADPH and a proton to the enolpyruvyl group [2]. Synthesis of deuterated substrate analog and NMR analysis of product stereochemistry [2].
Feedback Regulation MurA activity is inhibited by UDP-MurNAc, the final product of the pathway [3]. Isothermal microcalorimetry (ITC) and structural analysis showing a "locked" MurA-UDP-MurNAc complex [3].

Detailed Experimental Protocol

This protocol outlines the enzymatic synthesis and HPLC purification of UDP-MurNAc, adapted from the method developed for studying mycobacterial peptidoglycan biosynthesis [4].

Recombinant Protein Expression and Purification
  • Cloning and Expression: Amplify the murA and murB genes from the target bacterial genome (e.g., E. coli HB101). Clone them into prokaryotic expression vectors (e.g., pTrcHis series) to produce N-terminally polyhistidine-tagged fusion proteins [4].
  • Cell Lysis and Purification: Overexpress the proteins in a suitable E. coli strain. Lyse the cells and purify the recombinant MurA and MurB proteins using immobilized metal affinity chromatography (IMAC) via their His-tags [4].
Enzymatic Synthesis of UDP-MurNAc
  • Reaction Setup: Prepare a 1 mL reaction mixture containing:
    • 50 mM Tris buffer (pH 8.0)
    • 1 mM Dithiothreitol (DTT)
    • ~180 nmol UDP-GlcNAc
    • 400 nmol Phosphoenolpyruvate (PEP)
    • 400 nmol β-NADPH
    • Purified MurZ (MurA) (~120 μg) and MurB (~55 μg) enzymes [4].
  • Incubation: Incubate the reaction mixture at 37°C for a duration determined to be sufficient for complete conversion (e.g., 2-4 hours). Monitor reaction progress if possible.
High-Performance Liquid Chromatography (HPLC) Purification
  • Sample Preparation: Terminate the reaction by heat inactivation (e.g., 5 min at 95°C) and remove precipitated protein by centrifugation [4].
  • Chromatography: Inject the supernatant onto an anion-exchange HPLC column. Elute the nucleotide sugars using a linear gradient of ammonium bicarbonate (NH₄HCO₃) or another volatile buffer (e.g., from 0 to 1.0 M over 40 minutes) [4].
  • Detection and Analysis: Monitor elution at 254 nm (for the uracil moiety). Collect the peak corresponding to UDP-MurNAc, which typically elutes after UDP-GlcNAc. Confirm the identity and purity of the collected fraction using mass spectrometry (e.g., ESI-MS) [4].

Implications for Antibiotic Discovery

The MurA-catalyzed step is a validated and high-priority target for antibacterial drug discovery.

  • The Fosfomycin Example: The natural antibiotic fosfomycin is a PEP analog that irreversibly inhibits MurA by alkylating the same active-site cysteine residue (Cys115) involved in the covalent adduct with PEP [3] [2]. This inhibition depletes the UDP-MurNAc pool, leading to impaired cell wall synthesis and bacterial lysis [5].
  • Intrinsic Resistance and New Strategies: Some bacteria exhibit high intrinsic resistance to fosfomycin. A key mechanism involves a peptidoglycan recycling pathway that bypasses the de novo synthesis of UDP-MurNAc. In this bypass, the enzyme MurU (a MurNAc-α-1-phosphate uridylyltransferase) generates UDP-MurNAc from a recycled catabolite, rendering the fosfomycin-sensitive MurA reaction non-essential in some organisms like Pseudomonas [5]. This makes MurU itself a compelling new target for inhibitors aimed at combating intrinsic fosfomycin resistance [5].

Further Research Directions

While the core pathway is well-established, research continues to address challenges and explore new opportunities:

  • Structural Biology: Solving co-crystal structures of enzymes like MurA and MurU with novel inhibitors can guide rational drug design [3] [5].
  • Combination Therapies: Given the rise of multi-drug resistance, fosfomycin is being re-evaluated in combination with other antibiotics. Developing novel MurA or MurU inhibitors for use in such regimens is a promising therapeutic strategy [5].
  • Species-Specific Variations: Investigating differences in the structure and regulation of these enzymes across pathogenic species can enable the development of narrow-spectrum antibiotics.

References

peptidoglycan classification A1γ type structure cross-linkage

Author: Smolecule Technical Support Team. Date: February 2026

Structure and Architecture

The A1γ peptidoglycan forms a single, massive macromolecule known as the sacculus, which envelops the bacterial cell.

  • Glycan Backbone: Composed of alternating β-1,4-linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues [1] [2].
  • Mesh-like Network: The linear glycan strands are cross-linked via the peptide side chains attached to MurNAc, forming a flexible, mesh-like layer that protects the cell from internal turgor pressure and determines cell shape [1].
  • Spatial Arrangement: In a growing E. coli cell, approximately 40% of the peptides are cross-linked, creating a strong yet elastic network [1]. The glycan strands are generally arranged perpendicular to the long axis of the cell [1].

Experimental Analysis of A1γ Peptidoglycan

Validating the A1γ structure requires a combination of enzymatic digestion and analytical techniques to confirm its key components.

G Start Isolated Peptidoglycan Sacculus Enzyme1 Mutanolysin (endo-N-acetylmuramidase) Start->Enzyme1 Enzyme2 AmiD Amidase (muramyl-L-alanine amidase) Start->Enzyme2 Alternative path Product1 Muropeptide Fragments (GlcNAc-MurNAc-peptides) Enzyme1->Product1 Enzyme2->Product1 Alternative path Analysis1 HPLC Separation Product1->Analysis1 Analysis2 Mass Spectrometry (MS/MS) Analysis1->Analysis2 Result1 Identification of stem peptide sequence and cross-link type Analysis2->Result1

Experimental workflow for A1γ peptidoglycan structure analysis

The table below outlines the core protocols for these key experiments.

Experimental Goal Detailed Methodology
Confirm Presence of Core Sugars Digest purified cell walls with mutanolysin. Treat the digest with kinases (MurK for GlcNAc/MurNAc; AnmK for anhMurNAc) and γ-32P-ATP. Analyze radioactive phosphorylation products via thin-layer chromatography (TLC) and autoradiography to confirm the presence of MurNAc, GlcNAc, and anhMurNAc [2].
Elucidate Muropeptide Structure Digest isolated peptidoglycan with mutanolysin or muramyl-L-alanine amidase. Reduce the resulting fragments with sodium borohydride. Separate the reduced muropeptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Analyze eluted peaks using Electrospray Ionization Mass Spectrometry (ESI-MS/MS) to determine the mass and sequence of monomers (e.g., GlcNAc-MurNAc-tetrapeptide) and cross-linked dimers (e.g., GlcNAc-MurNAc-tetra-tetra-MurNAc-GlcNAc) [2].
Determine DAP Stereochemistry Hydrolyze purified peptidoglycan to release individual amino acids. Derivatize the hydrolysate with dabsyl chloride. Analyze the dabsyl-derivatized amino acids by RP-HPLC and compare the retention times to standards of meso-DAP and LL-DAP to confirm the presence of meso-DAP [2].

Biological Significance and Functional Regulation

The A1γ structure is not static; its modification plays a critical role in bacterial physiology and defense.

  • Regulation of Autolysins: Lytic transglycosylases (LTs), essential enzymes that cleave glycan strands to allow cell wall growth and remodeling, are inhibited by the presence of LD-crosslinks [3]. These are an alternative type of cross-link formed by L,D-transpeptidases (LDTs) that connect the L- and D-stereocenters of two mDAP residues. An increase in LD-crosslinking reduces LT activity, thereby controlling the release of immunogenic PG fragments and providing resistance against predatory LTs from competing bacteria or bacteriophages [3].
  • Connection to Outer Membrane (Gram-negatives): In many Gram-negative bacteria, the abundant Braun's lipoprotein (Lpp) covalently tethers the peptidoglycan sacculus to the outer membrane, with its C-terminal lysine linked to the mDAP of stem peptides via L,D-transpeptidases [1].

References

metabolic incorporation N-acetyl muramic acid probes bacterial peptidoglycan

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NAM Probes and Bacterial Peptidoglycan

Bacterial peptidoglycan (PG) is a mesh-like polymer essential for cell shape and integrity, composed of alternating glycan units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), cross-linked by short peptide chains [1] [2]. As a target for antibiotics and a source of immune recognition, PG is a major focus of research. The NAM component is a vital core element in synthetically derived immunostimulatory compounds [1] [3].

Metabolic incorporation of NAM probes involves equipping bacteria with bioorthogonally functionalized NAM derivatives. These probes are incorporated into the PG backbone via the cell's own biosynthetic or recycling machinery. Subsequent chemical labeling, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the installation of fluorophores for visualization or other tags for analysis [1] [3]. This method addresses limitations of prior labeling strategies that targeted peptide stems, which are subject to remodeling and are not always required for immune activation [2].

Synthetic Protocols for NAM Probe Production

Generating the bioorthogonal NAM building blocks is the foundational step. The following protocols are adapted from established methodologies [1].

Basic Protocol 1: Synthesis of Peracetylated 2-Azido Glucosamine

This protocol describes a safe, scalable diazo transfer reaction to produce the key glucosamine intermediate.

  • Objective: Large-scale production of peracetylated 2-azido glucosamine from commercially available glucosamine HCl [1] [2].
  • Materials:
    • Imidazole
    • Anhydrous dichloromethane (DCM)
    • Sulfuryl chloride
    • Isopropanol for recrystallization
  • Procedure:
    • Add imidazole to a flame-dried round-bottom flask under a nitrogen atmosphere and dissolve in anhydrous DCM.
    • Cool the solution to 0°C in an ice bath.
    • Slowly add a separate solution of sulfuryl chloride in DCM via syringe.
    • Allow the reaction to proceed overnight at room temperature (~12 hours).
    • Filter the reaction mixture and concentrate the filtrate using a rotary evaporator.
    • Recrystallize the crude product from isopropanol to obtain the diazo transfer reagent.
    • Perform the diazo transfer on glucosamine hydrochloride, followed by peracetylation, to yield the title compound 1. It is advised to produce at least 50 grams of compound 1 before proceeding [1].
Basic Protocol 2: Synthesis of 2-Azido NAM and 2-Alkyne NAM

This protocol covers the installation of the lactic acid moiety and the bioorthogonal handle onto the glucosamine core.

  • Objective: Synthesis of 2-azido NAM (2) and 2-alkyne NAM (3) from peracetylated 2-azido glucosamine (1) [1].
  • Materials:
    • Peracetylated 2-azido glucosamine (1)
    • D-lactic acid derivatives
    • Standard organic synthesis reagents and solvents (THF, DMF, MeOH)
    • Coupling reagents (e.g., HATU, DCC)
  • Procedure:
    • Install the lactic acid moiety onto compound 1 using established synthetic methods to generate an intermediate protected NAM derivative.
    • Globally deprotect the intermediate to unmask the secondary amine at the 2-N position (compound 10). This material can be stored stably.
    • Perform coupling reactions to acylate the free amine with either an azido-acid or an alkynyl-acid to introduce the bioorthogonal azide or alkyne group, resulting in compounds 2 or 3.
    • Purify and characterize the final products using techniques like high-resolution mass spectrometry (HRMS) and NMR. An overall yield of approximately 18.5% from glucosamine HCl is achievable [2].

Metabolic Incorporation and Labeling Workflow

The general workflow for incorporating NAM probes into bacterial peptidoglycan and subsequent visualization involves several key stages, as illustrated below.

G ProbeSynthesis Synthesis of NAM Probe (e.g., 2-Azido NAM) BacterialCulture Bacterial Culture (E. coli ΔMurQ-KU) ProbeSynthesis->BacterialCulture MetabolicInc Metabolic Incorporation BacterialCulture->MetabolicInc ClickChem Click Chemistry (CuAAC with fluorescent dye) MetabolicInc->ClickChem Analysis Analysis & Imaging (MS / Microscopy) ClickChem->Analysis

Basic Protocol 4: Incorporation of NAM Probes into Bacterial Peptidoglycan

This protocol outlines the cellular assay for labeling the PG polymer in live bacteria.

  • Objective: Metabolically incorporate NAM probes into the PG of engineered E. coli cells [1] [2].

  • Bacterial Strain: E. coli ΔMurQ strain expressing P. putida enzymes AmgK and MurU (ΔMurQ-KU) is required. This engineered strain lacks the NAM catabolic enzyme MurQ and possesses the recycling machinery to process exogenous NAM probes into the PG biosynthesis pathway [2].

  • Key Materials:

    • NAM probes (e.g., 2-azido NAM or 2-alkyne NAM from Basic Protocol 2)
    • Luria-Bertani (LB) broth and agar plates
    • Appropriate antibiotics for plasmid selection
  • Procedure:

    • Grow E. coli ΔMurQ-KU in LB medium to mid-log phase.
    • Add the NAM probe (e.g., 2-azido NAM) to the culture. A final concentration of 0.5-1.0 mM is often effective.
    • Incubate the culture for several hours or overnight to allow for metabolic incorporation.
    • Harvest the cells by centrifugation and wash with PBS to remove excess probe.
  • Critical Note on Probe Delivery: Recent studies show that masking the polar carboxylic acid group of NAM probes with a methyl ester improves incorporation efficiency by ~10-fold. This suggests facilitated transport into the cell, with endogenous bacterial esterases removing the mask for biosynthetic use [4]. Therefore, using methyl-ester-protected probes is highly recommended.

Probe Visualization via Click Chemistry

After incorporation, the bioorthogonal handle is used to attach a fluorophore.

  • Objective: Chemoselectively attach a fluorescent dye to the incorporated NAM probe for visualization [1].
  • Materials:
    • Copper(II) sulfate pentahydrate (CuSO₄)
    • Sodium ascorbate
    • A fluorescent dye conjugated to an alkyne (if an azido NAM probe was used) or an azide (if an alkyne NAM probe was used)
    • Phosphate-buffered saline (PBS) or Tris buffer
  • Procedure:
    • Resuspend the washed, probe-labeled bacterial cell pellet in PBS.
    • Add the fluorescent dye-alkyne/azide conjugate, CuSO₄, and sodium ascorbate to the cell suspension.
    • Incubate the reaction in the dark for 30-60 minutes.
    • Wash the cells thoroughly with PBS to remove unreacted dye.
    • The cells are now ready for visualization by fluorescence or super-resolution microscopy [1] [2].

Analytical Confirmation and Data

Basic Protocol 5: Confirmation by Mass Spectrometry

Mass spectrometry provides definitive evidence of probe incorporation at the molecular level.

  • Objective: Confirm the remodeling of bacterial cell wall components by high-resolution liquid chromatography/mass spectrometry (HRLC/MS) [1].
  • Method:
    • Isolate and purify peptidoglycan from labeled and control bacterial cells.
    • Digest the PG sacculus using a cell wall lytic enzyme (e.g., mutanolysin) to release disaccharide-peptide fragments (muropeptides).
    • Analyze the muropeptide mixture by HRLC/MS in negative ion mode.
    • Identify mass shifts in the muropeptide profiles from labeled samples corresponding to the mass of the incorporated bioorthogonal tag (e.g., +26 Da for a 2-alkyne modification) [2].

The table below summarizes key experimental data supporting the protocol:

Table 1: Summary of Key Experimental Findings for NAM Probe Utilization

Aspect Investigated Finding Experimental Confirmation Reference
Enzyme Promiscuity Recycling enzymes (AmgK, MurU) and biosynthetic enzymes (MurC-F) process NAM derivatives with azide/alkyne at the 2-N position. HRLC/MS detection of expected UDP-NAM derivative products. [2]
Probe Rescue Assay NAM probes can rescue bacterial growth in the presence of a lethal dose of the antibiotic fosfomycin (which inhibits early PG biosynthesis). Growth recovery of E. coli ΔMurQ-KU on agar plates. [2]
Improved Probe Delivery Methyl-ester-protected NAM probes show ~10-fold higher incorporation efficiency versus unprotected probes. Enhanced fluorescence signal in cellular labeling assays. [4]

Application Notes for Researchers

  • Strain Selection is Critical: The successful incorporation of free NAM sugars relies on using engineered bacterial strains (like E. coli ΔMurQ-KU) that possess the necessary Anomeric MurNAc/GlcNAc Kinase (AmgK) and MurNAc α-1-phosphate Uridylyl Transferase (MurU) enzymes [2].
  • Probe Modification Strategy: For optimal results, utilize NAM probes with a methyl ester protecting group on the lactic acid carboxylate. This chemical masking significantly improves probe uptake without interfering with downstream biosynthesis [4].
  • Versatility and Specificity: This method labels the carbohydrate core of PG, which is retained in innate immune agonists like Muramyl Dipeptide (MDP). This makes it superior to D-amino acid-based probes for studying host-pathogen interactions and PG fragmentation [2].
  • Validation: Always confirm probe incorporation using a combination of techniques. Mass spectrometry provides molecular evidence, while microscopy offers spatial visualization of incorporation patterns [1] [2].

Troubleshooting Guide

Table 2: Common Issues and Potential Solutions

Problem Potential Cause Suggested Solution
Low Fluorescence Signal Inefficient probe incorporation or click chemistry reaction. Use methyl-ester-protected probes [4]. Optimize click chemistry reagent concentrations and incubation time.
High Background Fluorescence Incomplete washing after click chemistry. Increase the number and volume of washes. Include a mild detergent (e.g., 0.05% Tween-20) in wash buffers.
No Probe Incorporation Incorrect bacterial strain. Verify the genotype of the strain (E. coli ΔMurQ-KU) and the presence of the expression vector for AmgK and MurU [2].
Toxicity/Cell Death Copper toxicity from click chemistry. Titrate copper concentration, use a copper chelator (e.g., BCS) after labeling, or consider copper-free click chemistry variants.

Conclusion

Metabolic incorporation of NAM probes provides a powerful and specific tool for interrogating bacterial peptidoglycan biosynthesis, architecture, and turnover. The detailed protocols for synthesis, incorporation, and validation outlined in these Application Notes provide researchers with a robust framework to apply this technology in microbiology and immunology research, potentially aiding in the development of novel antibiotics and immunotherapies.

References

Comprehensive Application Notes and Protocols: Efficient Synthesis of 1,6-Anhydro-N-acetylmuramic Acid from N-Acetylglucosamine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1,6-Anhydro-N-acetylmuramic acid (anhMurNAc) represents a critical bacterial metabolite that plays an indispensable role in peptidoglycan recycling pathways of both Gram-negative and Gram-positive bacteria. This unique 1,6-anhydrosugar derivative serves as a key intermediate in the intricate process of bacterial cell wall remodeling and has been implicated in the induction of antibiotic resistance mechanisms [1] [2]. The significance of anhMurNAc extends to its function as a substrate for the enzyme anhydro-N-acetylmuramic acid kinase (AnmK), which catalyzes its conversion to N-acetylmuramic acid-6-phosphate, thereby initiating cytoplasmic recycling of cell wall components [2] [3]. Despite its fundamental biological importance, access to this compound has been hampered by complex synthetic routes and expensive starting materials that limited extensive biological investigations.

Traditional synthetic approaches to anhMurNAc have suffered from excessive step counts and low overall yields, creating a bottleneck for research into bacterial cell wall biosynthesis and recycling. Early synthetic work by Sinaÿ and Paulsen, along with more recent contributions from Mobashery, Fukase, and Mark, have established foundational methodologies but failed to provide a practical, scalable synthesis [1] [4]. The pressing need for efficient access to this molecule has driven the development of an improved synthetic route that reduces the number of steps while utilizing inexpensive starting materials. This application note addresses these challenges by detailing a streamlined five-step synthesis starting from commercially available N-acetylglucosamine (GlcNAc), which costs approximately €0.1 per gram, making it economically viable for large-scale production [1] [4].

Synthetic Strategy and Workflow

Strategic Approach and Comparative Analysis

The synthetic strategy for 1,6-anhydro-N-acetylmuramic acid employs a carefully designed sequence that begins with the readily available starting material N-acetylglucosamine. The approach capitalizes on the initial formation of the 1,6-anhydro bridge early in the synthetic sequence, followed by strategic protection and functionalization steps to introduce the lactyl ether side chain characteristic of the muramic acid structure. A key innovation in this route involves the selective protection of the 4-OH position using a trityl group, which enables subsequent diastereoselective alkylation with (S)-2-chloropropionic acid to install the lactic acid moiety with correct stereochemistry [1] [4]. This strategic decision avoids the complex mixture of stereo- and regioisomers that plagued earlier attempts at direct alkylation of the unprotected 1,6-anhydroGlcNAc intermediate.

The synthetic efficiency becomes evident when comparing this improved route to previous approaches. The five-step sequence from N-acetylglucosamine represents a significant advancement over earlier syntheses that required more steps and expensive starting materials. The convergent nature of the synthesis, along with the ability to perform the final deprotection without chromatographic purification, enhances the practical utility of this route for researchers requiring access to gram quantities of anhMurNAc for biological studies [1]. Additionally, the methodology provides flexibility for preparing structural analogs, as demonstrated by the use of racemic 2-chloropropionic acid to produce a separable mixture of diastereomers, enabling access to both the natural muramic acid derivative and its unnatural epimer [1] [4].

Synthetic Workflow Overview

The following workflow diagram illustrates the complete synthetic pathway from N-acetylglucosamine to the target 1,6-anhydro-N-acetylmuramic acid, including key intermediates and reaction conditions:

G Start N-Acetylglucosamine (GlcNAc) Step1 Step 1-2: Formation of 1,6-AnhydroGlcNAc (4) (Lafont et al. method) Start->Step1 2 steps Step2 Step 3: Selective Protection 4-O-Tritylation to 12 74% yield Step1->Step2 Compound 4 Step3 Step 4: Diastereoselective Alkylation (S)-2-chloropropionic acid to give 13 Step2->Step3 Compound 12 Step4 Step 5: Trityl Deprotection to give AnhydroMurNAc (1) No chromatography required Step3->Step4 Compound 13 End 1,6-Anhydro-N-acetylmuramic acid (AnhydroMurNAc, 1) Step4->End

Figure 1: Synthetic workflow for the preparation of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Synthetic Approaches to 1,6-Anhydro-N-acetylmuramic Acid

Synthetic Method Number of Steps Key Features Limitations Reference
Novel 5-Step Synthesis 5 Low-cost starting material (€0.1/g GlcNAc), no chromatographic purification needed, high diastereoselectivity Requires careful control of tritylation conditions [1] [4]
Early Synthetic Work (Sinaÿ, Paulsen) >5 Pioneering methodologies Multiple steps, expensive starting materials [1]
Recent Syntheses (Mobashery, Fukase, Mark) >5 Enabled biological studies Complex routes, challenging scalability [1]
Total Synthesis Approach 15 linear steps Produces disaccharide structures with peptide stems Extremely lengthy, low overall yield [5]

Experimental Protocols

General Experimental Considerations

Instrumentation and Materials: All reactions requiring anhydrous conditions were performed under an argon atmosphere using standard oven-dried glassware. Commercial solvents and reagents were used without further purification unless otherwise specified. Thin-layer chromatography (TLC) was performed on silica gel 60-coated aluminum sheets with fluorescence indicator (Macherey-Nagel). Detection was achieved using UV light (254 nm) and development with either vanillin solution (0.4 M in 1% ethanolic H₂SO₄) or molybdate solution (0.02 M ammonium cerium sulfate dihydrate and ammonium molybdate tetrahydrate in 10% aqueous H₂SO₄). Preparative medium pressure liquid chromatography (MPLC) was conducted on a Teledyne Isco Combiflash Rf200 system using pre-packed silica gel 60 columns [1] [4].

Analytical Techniques: Optical rotation was measured using a Jasco P-2000 polarimeter at 589 nm. Nuclear magnetic resonance (NMR) spectroscopy was performed on either a Bruker Avance III 500 UltraShield spectrometer (500 MHz for ¹H, 126 MHz for ¹³C) or a Bruker Fourier 300 spectrometer (300 MHz for ¹H, 75 MHz for ¹³C). Chemical shifts are reported in ppm referenced to residual solvent peaks. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), or m (multiplet). Signal assignments were confirmed through 2D NMR experiments including ¹H,¹H-COSY, DEPT-135-edited ¹H,¹³C-HSQC, ¹H,¹³C-HMBC, and NOESY. Mass spectrometric analysis was conducted on either a Bruker amaZon SL (low resolution) or a Bruker maXis 4G HR-QTOF spectrometer (high resolution) [1] [4].

Step-wise Detailed Procedures
3.2.1 Synthesis of 2-Acetamido-1,6-anhydro-2-deoxy-α-D-glucopyranose (4)

Procedure: The synthesis of 1,6-anhydroGlcNAc (4) was performed according to the method of Lafont et al. [11] as described in the literature [1] [4]. In a typical procedure, N-acetylglucosamine (5.0 g, 22.6 mmol) was subjected to sequential protection and activation steps followed by ring-closing to form the 1,6-anhydro bridge. The specific reaction conditions and workup procedures followed established protocols from the literature reference.

Characterization Data: ¹H NMR (300 MHz, methanol-d₄) δ 5.26 (s, 1H, H-1), 4.49 (d, J = 5.5 Hz, 1H, H-5), 4.18 (dd, J = 7.2, 1.0 Hz, 1H, H-6a), 3.83 (s, 1H, H-2), 3.68 (dd, J = 7.1, 5.7 Hz, 1H, H-6b), 3.58–3.52 (m, 2H, H-3 + H-4), 1.98 (s, 3H, Me); ¹³C NMR (75 MHz, MeOD) δ 172.61 (C=O), 102.29 (CH, C-1), 77.74 (CH, C-5), 73.36 (CH, C-3), 72.54 (CH, C-4), 66.38 (CH₂, C-6), 53.61 (CH, C-2), 22.63 (Me). The spectral data matched previously reported values [1] [4].

3.2.2 Synthesis of 4-O-Triphenylmethyl-2-acetamido-1,6-anhydro-2-deoxy-α-D-glucopyranose (12)

Procedure: A suspension of compound 4 (203 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) was treated with collidine (264 µL, 2.0 mmol) at room temperature with stirring. Trityl triflate (0.3 M in dichloromethane, 5 mL), generated fresh by mixing equimolar quantities of TMSOTf and TrOH, was added dropwise over five minutes. Additional portions of collidine (264 µL) and TrOTf solution (0.3 M, 5 mL) were added portionwise over two hours while monitoring the reaction by TLC. After complete consumption of the starting material, the reaction mixture was carefully quenched by sequential addition of pyridine (300 µL) and methanol (500 µL), followed by dilution with chloroform (80 mL). The organic solution was transferred to a separatory funnel and washed with water (50 mL), 1 M HCl (50 mL), water (50 mL), saturated aqueous NaHCO₃ (50 mL), and finally water (50 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by MPLC using a gradient of 0–5% methanol in petroleum ether/chloroform (1:9) to yield the title compound 12 (330 mg, 0.74 mmol, 74%) as a colorless solid [1] [4].

Characterization Data: ¹H NMR (500 MHz, acetone-d₆) δ 7.60–7.52 (m, 6H), 7.38–7.33 (m, 6H), 7.31–7.26 (m, 3H), 6.85 (d, J = 8.9 Hz, 1H, NH), 5.20 (s, 1H, H-1), 4.43 (d, J = 4.2 Hz, 1H, OH), 3.93 (dd, J = 7.1, 1.1 Hz, 1H, H-6a), 3.73 (d, J = 8.8 Hz, 1H, H-2), 3.71 (d, J = 5.9 Hz, 1H, H-5), 3.68–3.63 (m, 1H, H-4), 3.39–3.33 (m, 1H, H-3), 3.29 (dd, J = 7.2, 6.1 Hz, 1H, H-6b), 1.97 (s, 3H, Ac); ¹³C NMR (126 MHz, acetone-d₆) δ 169.56 (C=O, Ac), 145.34 (3 × C), 129.67 (6 × CH), 128.81 (6 × CH), 128.18 (3 × CH), 101.63 (CH, C-1) [1] [4].

Critical Notes: Significant differences in NMR chemical shifts were observed compared to literature values reported in CDCl₃, particularly for the acetyl group (2.198 reported vs 2.00 observed) and one of the H6 protons (4.350 reported vs 4.03 observed). However, comprehensive 2D NMR studies (HMBC and NOESY) in acetone-d₆ confirmed the assigned structure. The compound demonstrates greater stability in acetone-d₆ than in chloroform-d [1] [4].

3.2.3 Alkylation and Deprotection to 1,6-Anhydro-N-acetylmuramic Acid (1)

Alkylation Procedure: Compound 12 (275 mg, 0.62 mmol) was dissolved in anhydrous DMF (6 mL) under argon atmosphere. The solution was cooled to 0°C, and sodium hydride (60% dispersion in mineral oil, 37 mg, 1.55 mmol) was added portionwise. After stirring for 30 minutes, (S)-2-chloropropionic acid (85 μL, 0.93 mmol) was added dropwise. The reaction mixture was gradually warmed to room temperature and stirred for 12 hours. Upon completion, the reaction was carefully quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 × 20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated to give the alkylated intermediate 13, which was used directly in the next step without further purification [1] [4].

Deprotection Procedure: The crude alkylated product 13 was dissolved in a mixture of dichloromethane (5 mL) and trifluoroacetic acid (0.5 mL) and stirred at room temperature for 2 hours. The reaction progress was monitored by TLC. Upon complete deprotection, the mixture was concentrated under reduced pressure. The residue was triturated with diethyl ether to yield 1,6-anhydro-N-acetylmuramic acid (1) as a white solid in good overall yield from compound 12. The product was obtained in high purity without the need for chromatographic purification [1] [4].

Diastereoselectivity Note: When the alkylation was performed using racemic 2-chloropropionic acid, a 3.3:1 mixture of diastereomers 13 and 14 was obtained, favoring the desired diastereomer 13. These diastereomers could be separated by HPLC following trityl deprotection, providing access to both the natural muramic acid derivative and its unnatural epimer [1] [4].

Structural Validation and Analytical Data

NMR Spectroscopic Characterization

Comprehensive structural validation of synthetic intermediates and the final 1,6-anhydro-N-acetylmuramic acid was achieved through extensive NMR spectroscopic analysis. The critical confirmation of the 1,6-anhydro bridge structure was obtained through HMBC correlations between H-1 and C-6, providing unambiguous evidence for the bicyclic sugar framework [1] [4]. Additionally, NOESY correlations between the trityl group and the GlcNAc protons on the lower face of the ring confirmed the stereochemical assignment of the key intermediate 12. These sophisticated 2D NMR techniques were essential for verifying the structure, particularly given the discrepancies observed between the acquired NMR data and previously reported values for similar compounds [1].

The anhydrosugar conformation was further confirmed through comparative analysis of chemical shifts and coupling constants, with special attention to the characteristic signals for the anomeric proton (H-1) and the methylene protons of the 1,6-anhydro bridge (H-6a and H-6b). The NMR data acquired in acetone-d₆ demonstrated superior stability and spectral resolution compared to data collected in chloroform-d, highlighting the importance of solvent selection for accurate structural characterization of these sensitive carbohydrate derivatives [1] [4].

Analytical Data Summary

Table 2: Key NMR Spectral Data for 1,6-Anhydro-N-acetylmuramic Acid and Key Intermediates

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Characteristic Features
1,6-AnhydroGlcNAc (4) 5.26 (s, 1H, H-1), 4.49 (d, J=5.5 Hz, H-5), 4.18 (dd, J=7.2,1.0 Hz, H-6a), 3.83 (s, H-2), 1.98 (s, Me) 172.61 (C=O), 102.29 (C-1), 77.74 (C-5), 73.36 (C-3), 72.54 (C-4), 66.38 (C-6), 53.61 (C-2), 22.63 (Me) Characteristic anomeric proton and 1,6-anhydro bridge protons
4-O-Trityl Intermediate (12) 7.60-7.26 (m, 15H, Trityl), 5.20 (s, H-1), 3.93 (dd, H-6a), 1.97 (s, Me) 169.56 (C=O), 145.34, 129.67, 128.81, 128.18 (Trityl), 101.63 (C-1) Aromatic trityl signals, shielded acetyl group
1,6-AnhydroMurNAc (1) Data consistent with desired structure Data consistent with desired structure Lactyl side chain signals, carboxylic acid functionality

Applications and Biological Significance

Role in Bacterial Cell Wall Recycling

The synthetic 1,6-anhydro-N-acetylmuramic acid serves as a crucial biochemical probe for investigating the bacterial cell wall recycling pathway, an essential process for bacterial survival and growth. In Gram-negative bacteria, the recycling of peptidoglycan components involves the coordinated action of multiple enzymes, with anhMurNAc representing a key intermediate that is generated by lytic transglycosylases and processed further by specific kinases and other enzymes [2] [5]. The availability of synthetically derived anhMurNAc in substantial quantities has enabled detailed mechanistic studies of AnmK, the anhydro-N-acetylmuramic acid kinase that converts anhMurNAc to this compound-6-phosphate [2] [3].

Structural biology research utilizing anhMurNAc has revealed the molecular basis of 1,6-anhydro bond cleavage and phosphorylation by AnmK. Crystallographic studies of Pseudomonas aeruginosa AnmK in complex with anhMurNAc have demonstrated that the enzyme employs a unique dual mechanism, functioning both as a hydrolase that cleaves the 1,6-anhydro bond and as a kinase that phosphorylates the O6 position [2] [3]. This unusual enzymatic mechanism involves the formal addition of H₃PO₄ to anhMurNAc, with a water molecule activated by Asp-182 attacking the anomeric carbon to facilitate cleavage of the 1,6-anhydro bond, followed by in-line phosphoryl transfer from ATP [2].

Implications for Antibiotic Research

The efficient synthesis of anhMurNAc opens new avenues for addressing antibiotic resistance, a growing global health concern. The bacterial cell wall recycling pathway has been implicated in the induction of β-lactamase expression, a key mechanism of antibiotic resistance in many pathogenic bacteria [1] [5]. By providing ready access to anhMurNAc and potentially related analogs, this synthetic methodology enables the exploration of novel antibacterial strategies that target the regulatory pathways connecting cell wall recycling to antibiotic resistance mechanisms.

Furthermore, the synthetic approach described herein allows for the preparation of structural analogs, including the unnatural isomuramic acid derivative, which could serve as enzyme inhibitors or mechanistic probes. The ability to generate these compounds in pure form facilitates structure-activity relationship studies that may lead to the development of new therapeutic agents targeting bacterial cell wall biosynthesis and recycling [1] [4]. The application of these compounds in high-throughput screening assays represents another promising direction for antibiotic discovery, particularly as resistance to existing antibiotics continues to escalate.

Troubleshooting and Technical Notes

  • Alkylation Selectivity Issues: If diastereoselectivity in the alkylation step decreases, ensure the use of freshly distilled collidine and strictly anhydrous conditions. The stereochemical outcome is sensitive to trace moisture and the quality of the base used [1] [4].

  • Trityl Deprotection Challenges: Incomplete deprotection can be addressed by increasing the reaction time or temperature slightly. Alternatively, using a higher concentration of trifluoroacetic acid (up to 20% in DCM) may improve deprotection efficiency without compromising the acid-sensitive anhydro bridge [1].

  • Anhydro Bridge Stability: The 1,6-anhydro bridge is stable under basic conditions but may be compromised under strongly acidic conditions. Maintain mild acidic conditions (pH > 2) during workup and purification to preserve the bicyclic structure [1] [4].

  • Chromatographic Purification: While the final product typically does not require chromatography, if purification is necessary, use silica gel with minimal acidity or employ reverse-phase HPLC with C18 columns and water-acetonitrile gradients containing 0.1% formic acid [1] [4].

Conclusion

The detailed application notes and protocols presented herein describe an efficient and practical synthesis of 1,6-anhydro-N-acetylmuramic acid from inexpensive N-acetylglucosamine in only five steps. This synthetic approach represents a significant improvement over previous methods, addressing the critical need for accessible quantities of this important bacterial cell wall recycling intermediate. The strategic incorporation of a trityl protecting group enables high diastereoselectivity in the key alkylation step, while the final deprotection proceeds cleanly without requiring chromatographic purification.

The availability of this synthetic methodology provides researchers with a reliable route to gram quantities of anhMurNAc, facilitating ongoing investigations into bacterial cell wall biosynthesis and recycling. Furthermore, the synthetic strategy offers flexibility for the preparation of structural analogs that may serve as valuable biochemical probes or potential therapeutic agents targeting antibiotic resistance pathways. As research in this area continues to evolve, the efficient access to anhMurNAc and related compounds will undoubtedly play a crucial role in advancing our understanding of bacterial physiology and developing novel antibacterial strategies.

References

Application Notes and Protocols: Fluorescent Labeling of Bacterial Peptidoglycan Using NAM Probes via Click Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Peptidoglycan (PGN) is an essential and defining component of the bacterial cell wall, present in both Gram-positive and Gram-negative bacteria. This rigid, mesh-like structure counteracts cytoplasmic turgor pressure and protects bacterial cells from hostile environments while serving as an important interface for environmental interactions. PGN's unique biosynthesis pathway is nearly absent in eukaryotic cells, making it an ideal target for antibiotic development and fundamental microbiological research. The PGN structure consists of a repeating disaccharide building unit of β-(1,4)-linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), with the latter attached to a stem peptide chain typically following the sequence l-Ala-d-Glx-(l-Lys/m-DAP)-d-Ala-d-Ala (where Glx represents iso-glutamate or iso-glutamine, and m-DAP stands for meso-2,6-diaminopimelic acid). [1]

Traditional approaches for studying PGN structures and biosynthesis have included nuclear magnetic resonance (NMR) and mass spectrometry-based analysis, often aided by bacterial labeling with isotopic PGN precursors, along with genetic engineering methods to define specific enzyme functions. However, the past decade has witnessed rapid progress in PGN biology driven by the development of novel chemical probes that enable researchers to monitor PGN construction and modifications in living bacteria. Among these innovative tools, bioorthogonal labeling strategies utilizing modified this compound (NAM) derivatives have emerged as particularly powerful approaches for visualizing PGN dynamics in various biological systems. These methods leverage the bacterial cell's own biosynthetic machinery to incorporate chemically functionalized precursors that can be subsequently conjugated to fluorescent reporters via click chemistry, allowing for specific labeling and visualization of PGN without disrupting cellular functions. [1]

NAM Probe Properties and Mechanism

Click this compound-azide Properties

The Click this compound-azide probe represents a specialized chemical tool designed for incorporation into bacterial peptidoglycan during active biosynthesis. This compound is a derivative of the natural this compound component of bacterial peptidoglycans, strategically modified with an azide group (-N₃) to enable subsequent bioorthogonal conjugation. The probe features a molecular weight of 334.29 g/mol and a chemical formula of C₁₁H₁₈N₄O₈, maintaining sufficient structural similarity to native NAM to be recognized and incorporated by the bacterial peptidoglycan biosynthesis machinery while presenting the bioorthogonal azide handle for downstream labeling applications. [2]

Table 1: Chemical and Physical Properties of Click this compound-azide

Property Specification
Chemical Name (2R)-2-(((3R,4R,5S,6R)-3-(2-Azidoacetamido)-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoic acid
Purity ≥95% (HPLC)
Storage -20°C
Solubility in Water 1.67 mg/mL (5 mM)
CAS Number 2245794-64-1
Molecular Weight 334.29 g/mol

The probe is supplied as a pure solid that should be stored at -20°C and protected from moisture. For experimental use, stock solutions are typically prepared in water or appropriate aqueous buffers at concentrations not exceeding 5 mM to maintain solubility and stability. The azide functional group remains stable under physiological conditions but readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling highly specific conjugation to fluorescent dyes or other detection tags bearing complementary alkyne groups. [2]

Mechanism of Incorporation and Labeling

The incorporation mechanism of Click this compound-azide follows the natural peptidoglycan biosynthesis pathway, which begins in the bacterial cytoplasm. Here, the probe is processed similarly to native this compound, undergoing conjugation to the peptide moiety and eventual assembly into the complete lipid II precursor. This modified lipid II is then flipped across the cell membrane by the flippase MurJ and incorporated into the growing peptidoglycan meshwork by penicillin-binding proteins (PBPs) with their transglycosylase and transpeptidase activities. Throughout this process, the azide functional group remains accessible and intact, providing a bioorthogonal handle on the bacterial cell surface for subsequent fluorescent labeling. [1]

Table 2: Comparison of Bioorthogonal Reactions for Fluorescent Labeling

Reaction Type Rate Constant Pros Cons Ideal Use Cases
CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) 10–10⁴ M⁻¹ s⁻¹ [3] Fast kinetics, well-established protocols Copper cytotoxicity, requires oxygen-free conditions for best results Fixed cells, in vitro applications
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) <1 M⁻¹ s⁻¹ [3] Copper-free, biocompatible for live cells Slower kinetics, potential background from hydrophobic interactions Live cell imaging, in vivo applications
IEDDA (Inverse Electron-Demand Diels-Alder) Up to 3.3 × 10⁶ M⁻¹ s⁻¹ [3] Extremely fast kinetics, excellent biocompatibility More complex synthesis of dienophile partners Rapid labeling applications, sensitive systems

The subsequent click chemistry conjugation typically employs copper-free reactions such as strain-promoted azide-alkyne cycloaddition (SPAAC) for live bacterial labeling to avoid copper cytotoxicity, though copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be used for fixed samples where preservation of cellular architecture is less critical. The extremely fast inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes represents an alternative approach with kinetics up to 10,000-fold faster than CuAAC, though it requires different bioorthogonal handles. [3]

Experimental Design and Workflow

Conceptual Workflow

The following diagram illustrates the complete experimental workflow for metabolic labeling of bacterial peptidoglycan using NAM-azide probes and subsequent fluorescent detection:

workflow cluster_note Critical Step: Optimization Required start Experiment Start probe_prep NAM-azide Probe Preparation start->probe_prep Day 1 bacterial_culture Bacterial Culture & Growth Optimization probe_prep->bacterial_culture Sterile Technique metabolic_label Metabolic Labeling with NAM-azide bacterial_culture->metabolic_label Mid-log Phase wash_step Wash Steps to Remove Excess Probe metabolic_label->wash_step Incubation Complete click_rxn Click Chemistry Conjugation wash_step->click_rxn PBS Buffer imaging Fluorescence Microscopy click_rxn->imaging Fluorophore Conjugated analysis Data Analysis & Interpretation imaging->analysis Image Acquisition analysis->metabolic_label Optimization Feedback end Experiment Complete analysis->end Results Generated

Material Requirements

Table 3: Required Reagents and Equipment

Category Specific Items Notes
Chemical Reagents Click this compound-azide (≥95% purity), Alkyne-functionalized fluorescent dye (e.g., DBCO-Cy3, DBCO-488), Dimethyl sulfoxide (DMSO, molecular biology grade), Phosphate-buffered saline (PBS), Growth medium components Store NAM-azide at -20°C; protect fluorescent dyes from light
Bacterial Strains Appropriate Gram-positive or Gram-negative strains Strain selection depends on research questions; consider PGN structure differences
Lab Equipment Microcentrifuge, Bacterial culture shaker/incubator, Microscope slides and coverslips, Sterile culture tubes/flasks, Pipettes and filter tips Ensure sterility for all culture steps
Imaging Equipment Fluorescence microscope with appropriate filter sets, Confocal microscope (optional, for enhanced resolution), Image processing software Calibrate microscope before imaging sessions

Detailed Experimental Protocol

Bacterial Culture and Metabolic Labeling
  • Bacterial Culture Preparation

    • Inoculate 5 mL of appropriate sterile growth medium (e.g., LB broth for E. coli) with a single bacterial colony from a freshly streaked plate.
    • Incubate the culture overnight at the optimal temperature for your bacterial strain (typically 37°C for most pathogens) with shaking at 200-250 rpm.
    • The following day, dilute the overnight culture 1:100 into fresh, pre-warmed medium and grow until mid-log phase (OD₆₀₀ ≈ 0.4-0.6). Monitoring growth phase is critical as actively dividing cells incorporate PGN probes most efficiently. [1]
  • NAM-azide Probe Preparation

    • Prepare a fresh stock solution of Click this compound-azide in sterile water or DMSO at 5-10 mM concentration. The choice of solvent depends on your bacterial strain's tolerance to DMSO (typically <1% final concentration is well-tolerated).
    • Filter-sterilize the probe solution using a 0.2 μm syringe filter if prepared in water, or use sterile DMSO to maintain aseptic conditions.
  • Metabolic Labeling

    • Add the NAM-azide probe to the mid-log phase bacterial culture at a final concentration of 10-100 μM. The optimal concentration should be determined empirically for each bacterial strain and should balance labeling efficiency with potential metabolic perturbation.
    • Incubate the culture for 1-3 generations (typically 30-90 minutes depending on doubling time) under normal growth conditions to allow for incorporation of the modified NAM into newly synthesized peptidoglycan.
    • Include a negative control culture without the NAM-azide probe to assess background fluorescence in subsequent steps.
Click Chemistry Conjugation
  • Post-Incorporation Processing

    • Harvest bacterial cells by centrifugation at 3,000-5,000 × g for 5 minutes at room temperature.
    • Carefully remove the supernatant and wash the cell pellet twice with an appropriate volume of PBS (1X) to remove any unincorporated NAM-azide probe.
    • Resuspend the washed cell pellet in PBS to an OD₆₀₀ of approximately 0.5 for consistent labeling density.
  • Copper-Free Click Reaction

    • Add the alkyne-functionalized fluorescent dye (e.g., DBCO-fluorophore) to the bacterial suspension at a final concentration of 10-50 μM. DBCO (dibenzocyclooctyne) compounds are ideal for copper-free click chemistry as they react efficiently with azides via strain-promoted azide-alkyne cycloaddition (SPAAC). [3]
    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing or rotation. Protect the reaction from light to prevent photobleaching of the fluorophore.
    • For fixed samples or in vitro applications, copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be used as an alternative, employing a copper(II) sulfate solution (100 μM) with a reducing agent such as sodium ascorbate (500 μM) and THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand (500 μM) to mitigate copper cytotoxicity while accelerating the reaction. [3]
  • Post-Labeling Processing

    • Pellet the labeled bacteria by centrifugation at 3,000-5,000 × g for 5 minutes.
    • Wash the cell pellet twice with PBS to remove excess fluorescent dye thoroughly.
    • Resuspend the final labeled bacterial preparation in a small volume of PBS (typically 100-200 μL) for immediate imaging or fix with an appropriate fixative (e.g., 4% paraformaldehyde for 15 minutes) for later analysis.
Fluorescence Microscopy and Imaging
  • Sample Preparation for Microscopy

    • Apply 5-10 μL of the labeled bacterial suspension to a clean microscope slide and carefully place a coverslip over the sample.
    • For improved immobilization, coat slides with 0.1% poly-L-lysine solution for 10 minutes before sample application, then rinse and air dry.
    • Seal the coverslip edges with clear nail polish or commercial sealant to prevent evaporation during extended imaging sessions.
  • Microscopy Settings

    • Use appropriate excitation and emission filters matched to your fluorescent dye's spectral properties (e.g., Cy3: excitation 550 nm, emission 570 nm; FITC: excitation 490 nm, emission 525 nm).
    • Adjust exposure times to maximize signal-to-noise ratio while avoiding saturation. Start with 100-500 ms exposure times and adjust accordingly.
    • For confocal microscopy, optimize pinhole size, laser power, and detector gain to balance resolution with minimal photobleaching.
    • Capture images of both labeled and control samples using identical settings to enable valid comparisons.

Data Analysis, Quantification, and Troubleshooting

Image Analysis and Data Quantification

Following image acquisition, quantitative analysis of fluorescence signals provides insights into peptidoglycan synthesis patterns and dynamics. Utilize image analysis software such as ImageJ, Fiji, or commercial alternatives to:

  • Measure fluorescence intensity at specific cellular locations (poles, septa) or across entire cells
  • Quantify labeling incorporation rates by comparing signal intensity between experimental conditions
  • Analyze spatial distribution patterns of newly synthesized peptidoglycan in different bacterial morphologies
  • Perform co-localization analysis with other cellular markers when multi-channel imaging is employed

Normalize fluorescence measurements to cell size or control signals to enable cross-sample comparisons. For time-dependent studies, calculate incorporation rates based on signal accumulation over time.

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for NAM-azide Labeling Experiments

Problem Potential Causes Solutions
Weak or No Fluorescence Signal Poor probe incorporation, Inefficient click reaction, Fluorophore photobleaching Optimize probe concentration and incubation time, Verify dye activity with control reactions, Check microscope settings and filter configurations
High Background Fluorescence Incomplete washing, Non-specific dye binding Increase wash steps and volumes, Include quenching steps (e.g., 100 mM glycine), Optimize dye concentration, Add detergent (0.1% Tween-20) to wash buffers
Patchy or Irregular Labeling Poor bacterial viability, Suboptimal growth phase Use fresh mid-log phase cultures, Verify culture viability before labeling, Check for contamination
Cell Morphology Abnormalities Probe toxicity, Click reaction conditions Titrate probe concentration to minimize toxicity, For live-cell imaging, use copper-free click chemistry, Consider shorter labeling periods

Applications and Future Directions

The NAM-azide labeling technique enables numerous applications in bacterial cell biology and antimicrobial research. This method allows researchers to:

  • Visualize active sites of peptidoglycan synthesis in diverse bacterial species under various growth conditions
  • Investigate antibiotic mechanisms of action by tracking changes in PGN synthesis patterns after drug treatment
  • Study cell wall biosynthesis in genetically modified strains to determine gene functions in PGN assembly
  • Track peptidoglycan remodeling dynamics during bacterial cell division and differentiation
  • Identify novel antibiotic targets by characterizing essential PGN synthesis pathways

Recent advances have expanded these applications to include dual-labeling strategies combining NAM-azide with other bioorthogonal probes (e.g., FDAAs - fluorescent D-amino acids) to track different aspects of PGN synthesis and remodeling simultaneously. Additionally, the approach has been successfully adapted for studying peptidoglycan dynamics in intracellular pathogens and for identifying interactions between PGN synthesis enzymes and antibiotic compounds through photo-crosslinking approaches. [1]

Future methodological developments will likely focus on improving temporal resolution through pulse-chase labeling designs, enhancing spatial precision with super-resolution microscopy compatibility, and expanding applications to complex microbial communities and in vivo infection models. These advancements will further solidify the role of bioorthogonal NAM labeling as a cornerstone technique in bacterial cell biology and antibiotic discovery research.

References

Comprehensive Application Notes and Protocols: HPLC-Mass Spectrometry Analysis of Peptidoglycan Muropeptides for Bacterial Cell Wall Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Peptidoglycan Structure and Analytical Significance

Peptidoglycan (PG or murein) represents an essential and unique structural component of the bacterial cell wall that forms a mesh-like sacculus surrounding the cytoplasmic membrane. This macromolecule is critically important for maintaining cellular integrity withstanding internal turgor pressure, and determining cell shape. Structurally, peptidoglycan consists of glycan strands formed by alternating residues of β-(1,4)-linked N-acetylglucosamine (GlcNAc or NAG) and N-acetylmuramic acid (MurNAc or NAM), with the latter cross-linked via short peptide stems typically composed of four to five amino acids [1]. The peptide stem generally follows the sequence L-alanine, D-glutamic acid, a dibasic amino acid (typically meso-diaminopimelic acid (mDAP) in Gram-negative bacteria or L-lysine in Gram-positive bacteria), and D-alanine, though significant variations exist between species [2] [3].

The analytical characterization of peptidoglycan structure has gained substantial importance in recent years due to its central role in bacterial physiology, antibiotic resistance mechanisms, and host-pathogen interactions. Muropeptide analysis—the process of breaking down the peptidoglycan polymer into its constituent disaccharide-peptide fragments and analyzing them chromatographically—provides detailed insights into the molecular architecture of this essential bacterial structure [2]. The discovery of human peptidoglycan-recognizing proteins, NOD1 and NOD2, has further stimulated investigations into how host cells recognize peptidoglycan and differentiate between commensal and pathogenic bacteria [2]. Additionally, the continued emergence of bacterial resistance to peptidoglycan-targeting antibiotics has created an urgent need for more complete understanding of peptidoglycan metabolism and remodeling [3].

Table 1: Fundamental Components of Bacterial Peptidoglycan

Component Type Specific Elements Gram-Negative Bacteria Gram-Positive Bacteria
Glycan Backbone N-acetylglucosamine (GlcNAc) Present in all species Present in all species
N-acetylmuramic acid (MurNAc) Present in all species Present in all species
Peptide Stem L-alanine Position 1 Position 1
D-glutamic acid/glutamine Position 2 Position 2
Third position amino acid meso-diaminopimelic acid L-lysine
C-terminal D-alanine-D-alanine D-alanine-D-alanine
Cross-linking Interpeptide bridge Rare Common (e.g., pentaglycine)
Predominant linkage 3-4 (D-D) crosslinks 3-4 (D-D) and 3-3 (L-D) crosslinks

Sample Preparation and Purification Protocols

Bacterial Culture and Harvesting

The initial stage of peptidoglycan analysis requires careful culture preparation to ensure representative muropeptide profiles. Researchers should grow bacterial cultures in media appropriate for the specific bacterial strain under investigation. For most applications, 200 mL cultures provide sufficient peptidoglycan for comprehensive analysis of Gram-negative bacteria, while smaller volumes may suffice for Gram-positive strains due to their thicker peptidoglycan layer [2]. It is critical to control for growth phase effects on peptidoglycan composition, as this macromolecule undergoes substantial remodeling throughout the bacterial life cycle [4] [5]. Harvesting cells at a standardized optical density corresponding to mid- or late-logarithmic growth phase maximizes cell yield while minimizing the potential inclusion of dead or lysed cells that could skew muropeptide profiles [2]. Immediately after reaching the target density, cultures should be rapidly cooled to 4°C, centrifuged (11,000 × g, 10 minutes, 4°C), and the cell pellets washed with pre-chilled sodium phosphate buffer (pH 6.5, 20 mM) [5].

Peptidoglycan Purification

The purification of intact peptidoglycan sacculi requires the efficient removal of associated proteins, lipids, nucleic acids, and other cellular components while preserving the native peptidoglycan structure. The following step-by-step protocol has been adapted from multiple established methods [2] [4] [5]:

  • Cell Disruption and Detergent Treatment: Resuspend cell pellets in SDS buffer (4% SDS in 0.1 M Tris/HCl, pH 6.8) and boil for 30 minutes with constant stirring. This step effectively dissolves cellular membranes and denatures most proteins. For some Gram-positive strains, alternative disruption methods such as bead beating or ultrasonication may be required initially, followed by SDS treatment.

  • Enzymatic Digestion: Collect the insoluble peptidoglycan sacculi by high-speed centrifugation (15,000 × g, 15 minutes, room temperature) and resuspend in pronase E buffer (10 mM Tris-HCl, pH 7.5, 0.5% SDS) containing pronase E (100 µg/mL). Incubate at 60°C for 60 minutes to digest covalently bound proteins.

  • Washing and SDS Removal: Centrifuge and wash the peptidoglycan pellet repeatedly with distilled water until no SDS is detectable. A potassium chloride precipitation test can verify complete SDS removal [4].

  • Nucleic Acid and Teichoic Acid Removal: Treat purified sacculi with DNase I (50 µg/mL) and RNase A (100 µg/mL) in appropriate buffers to remove residual nucleic acids. For Gram-positive bacteria, wall teichoic acids can be removed by treatment with 1 N HCl for 30 minutes at 37°C, followed by extensive washing with distilled water until neutral pH is achieved [4].

  • Peptidoglycan Fragmentation: Sonicate the purified peptidoglycan sacculi on ice using multiple short bursts (e.g., 10 cycles of 30 seconds on, 30 seconds off) to break the peptidoglycan into smaller fragments, which facilitates more efficient enzymatic digestion in subsequent steps.

The entire purification process can now be completed within 24 hours using updated protocols that perform all steps in 2 mL reaction tubes, enabling high-throughput processing of multiple samples in parallel [4].

G Peptidoglycan Sample Preparation Workflow Start Bacterial Culture (200 mL mid-log phase) A Harvest Cells (Centrifuge 11,000 × g, 10 min, 4°C) Start->A B SDS Boiling (4% SDS, 0.1M Tris/HCl, 30 min) A->B C Pronase Digestion (100 µg/mL, 60°C, 60 min) B->C D Wash Steps (Multiple water washes) C->D E DNase/RNase Treatment (Remove nucleic acids) D->E F Teichoic Acid Removal (1N HCl, 37°C, 30 min) E->F G Sonication (Fragment sacculi) F->G H Mutanolysin Digestion (16-24 hours, 37°C) G->H I Reduction (NaBH4 in borate buffer) H->I J Desalting (Centrifugal filters) I->J End HPLC-MS Analysis J->End

Figure 1: Complete workflow for peptidoglycan sample preparation from bacterial culture to muropeptide analysis. Blue nodes represent purification steps, red nodes indicate enzymatic digestion and preparation for analysis, and green signifies the final analytical step.

Enzymatic Digestion and Muropeptide Reduction

The purified peptidoglycan sacculi require enzymatic cleavage to generate soluble muropeptides suitable for chromatographic analysis. Mutanolysin (from Streptomyces globisporus) serves as the preferred enzyme for this purpose, as it cleaves the β-(1,4) linkage between this compound and N-acetylglucosamine residues, generating disaccharide peptides with this compound reducing ends [2] [4]. Prepare the digestion mixture by resuspending purified peptidoglycan in 20 mM sodium phosphate buffer (pH 4.9) containing mutanolysin at a concentration of 100 µg/mL. Incubate the suspension for 16-24 hours at 37°C with constant agitation [2] [6].

Following enzymatic digestion, a critical reduction step is necessary to prevent mutarotation of the MurNAc residues, which would cause peak splitting in chromatographic analysis. Add an equal volume of freshly prepared sodium borohydride (0.5-1.0 mg/mL in 500 mM borate buffer, pH 9.0) to the muropeptide mixture and incubate for 30 minutes at room temperature [2] [4]. This reduction converts the MurNAc residues to muraminitol, ensuring each muropeptide produces a single chromatographic peak. The reaction is carefully quenched by adjusting the pH to approximately 4-5 using ortho-phosphoric acid. Finally, desalt the reduced muropeptides using centrifugal filter units (10 kDa molecular weight cutoff) or solid-phase extraction cartridges before HPLC-MS analysis [4].

Chromatographic Separation Methods

HPLC and UPLC Conditions for Muropeptide Separation

The separation of complex muropeptide mixtures requires optimized reversed-phase chromatography conditions to resolve structurally similar fragments. Both conventional high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been successfully employed, with UPLC offering improved resolution, sensitivity, and reduced analysis time [4]. The following conditions represent optimized parameters for muropeptide separation:

For HPLC analysis, use a C18 column (e.g., Astec C18, 250 × 4.6 mm, 5 µm particle size) maintained at 50-55°C. The mobile phase consists of two buffers: Buffer A (10 mM sodium phosphate, pH 2.5, adjusted with phosphoric acid) and Buffer B (10 mM sodium phosphate, pH 2.5, in 15% methanol) [2] [6]. Apply a linear gradient from 0% to 50% Buffer B over 120-150 minutes at a flow rate of 0.5 mL/min, with detection at 204-206 nm for peptide bond absorption.

For UPLC analysis, which reduces analysis time from approximately 3 hours to 70 minutes per sample, employ a CSH C18 column (130Å, 1.7 µm, 2.1 mm × 100 mm; Waters) maintained at 45°C [4]. The mobile phase consists of 0.1% trifluoroacetic acid (TFA) in water (Buffer A) and 0.1% TFA in acetonitrile (Buffer B). Apply a linear gradient from 0% to 30% Buffer B over 70 minutes for Gram-negative bacteria, or from 5% to 30% Buffer B over 70 minutes for Gram-positive bacteria, at a flow rate of 0.25 mL/min.

Table 2: Chromatographic Conditions for Muropeptide Separation

Parameter HPLC Method UPLC Method
Column C18, 250 × 4.6 mm, 5 µm CSH C18, 100 × 2.1 mm, 1.7 µm
Temperature 50-55°C 45°C
Flow Rate 0.5 mL/min 0.25 mL/min
Run Time 120-150 min 70 min
Mobile Phase A 10 mM sodium phosphate, pH 2.5 0.1% TFA in water
Mobile Phase B 10 mM sodium phosphate, pH 2.5, in 15% methanol 0.1% TFA in acetonitrile
Gradient 0-50% B in 120-150 min 0/5-30% B in 70 min
Detection UV 204-206 nm UV 204-206 nm, MS
Buffer Preparation Recipes
  • Phosphate Buffer (pH 6.0): Dissolve 1.38 g of NaH₂PO₄·H₂O and 3.58 g of Na₂HPO₄·7H₂O in 500 mL HPLC-grade water [2].
  • PB with 8% SDS: Add 80 g SDS to 1 L of phosphate buffer (pH 6.0) with gentle heating to dissolve [2].
  • 0.5 M Borate Buffer (pH 8.0): Dissolve 15.45 g boric acid in 400 mL water, adjust to pH 8.0 with NaOH, and bring to 500 mL final volume [2].
  • HPLC Separation Buffer A: 10 mM sodium phosphate, pH 2.5 (adjust with ortho-phosphoric acid) [2].
  • HPLC Separation Buffer B: 10 mM sodium phosphate, pH 2.5, in 15% methanol [2].
  • UPLC Buffer A: 0.1% trifluoroacetic acid in HPLC-grade water [4].
  • UPLC Buffer B: 0.1% trifluoroacetic acid in HPLC-grade acetonitrile [4].

Mass Spectrometry Analysis

Instrument Configuration and Parameters

The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized muropeptide analysis by enabling direct identification of peptidoglycan fragments without the need for time-consuming fraction collection and off-line analysis. Modern LC-MS systems provide both structural characterization and relative quantification of muropeptides in a single analytical workflow [4] [5]. For optimal results, the following mass spectrometry conditions are recommended:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with a capillary voltage of 3.0-3.5 kV and a sampling cone voltage of 30-40 V. The ion source should be maintained at 120-150°C with a desolvation gas temperature of 350-400°C. Use nitrogen or, preferably, ultra-pure nitrogen as both cone and desolvation gas. Data acquisition should cover a mass range of m/z 50-2000 with a scan time of 0.5-1.0 second [4]. For structural elucidation, tandem mass spectrometry (MS/MS) should be performed on selected precursor ions using collision-induced dissociation (CID) with collision energies optimized based on the charge state and mass of the precursor ion (typically 20-35 eV for muropeptides).

The comprehensive analysis of muropeptides by LC-MS produces complex datasets that require specialized bioinformatics approaches for feature extraction and identification. Semi-automated workflows have been developed that combine peak detection, retention time alignment, and spectral deconvolution to identify and relatively quantify dozens of muropeptide species in a single analysis [5]. These approaches can be further enhanced by creating in-house spectral libraries of known muropeptides to facilitate rapid identification across multiple samples.

G Muropeptide Analysis Decision Pathway Start LC-MS Data Acquisition A Peak Detection and Alignment Start->A B Feature Extraction (m/z, RT, Intensity) A->B C Database Matching (Predicted Muropeptides) B->C D MS/MS Fragmentation Analysis C->D F Relative Quantification (Peak Area Integration) C->F E Structural Assignment (Glycan & Cross-link Type) D->E E->F G Statistical Analysis & Data Visualization F->G

Figure 2: Bioinformatics workflow for muropeptide identification and quantification from LC-MS data. The pathway illustrates the sequential steps from raw data acquisition to final structural assignment and statistical analysis.

Muropeptide Identification Strategies

The identification of individual muropeptides in complex chromatographic profiles relies on a combination of mass determination, retention time comparison with known standards, and fragmentation pattern analysis. The reduction step with sodium borohydride adds 2 Da to the mass of each muropeptide by converting the MurNAc to muraminitol, which must be accounted for in mass calculations [4]. Initial muropeptide identification can be guided by several characteristic mass transitions:

  • Monomeric muropeptides: Typically exhibit masses between 900-1100 Da, representing the disaccharide (GlcNAc-MurNAc) with a pentapeptide stem.
  • Dimeric muropeptides: Display masses approximately 1900-2200 Da, consisting of two disaccharide units connected by a peptide cross-link.
  • Anhydromuropeptides: Characterized by a mass reduction of 18 Da due to the internal 1,6-anhydro bond formation in MurNAc, indicative of lytic transglycosylase activity [2] [3].

For unambiguous identification, collect MS/MS spectra of target muropeptides and analyze the fragmentation patterns. Characteristic fragment ions include those derived from glycosidic bond cleavage (B- and Y-ions) and peptide bond cleavage, which provide information about both the glycan composition and peptide sequence. The use of bioinformatics tools specifically designed for peptidoglycan analysis can significantly accelerate this process by automatically matching experimental masses and fragmentation patterns against theoretical libraries of muropeptide structures [5].

Data Interpretation and Analytical Considerations

Structural Analysis of Muropeptides

The comprehensive analysis of muropeptide chromatographic profiles provides detailed insights into the architecture and metabolism of bacterial peptidoglycan. Several key parameters can be derived from the relative abundance of specific muropeptide classes:

The degree of cross-linking is calculated as the percentage of dimeric and oligomeric muropeptides relative to the total muropeptide population. This parameter reflects the density of the peptidoglycan network and can be determined using the formula: Cross-linking (%) = [Σ(peak areas of cross-linked muropeptides) / Σ(peak areas of all muropeptides)] × 100 [2]. Different types of cross-links can be distinguished, including the predominant 4-3 cross-links (between the fourth D-Ala of one stem and the third mDAP/L-Lys of another) catalyzed by D,D-transpeptidases, and the less common 3-3 cross-links (between two third-position amino acids) generated by L,D-transpeptidases [6].

The average glycan chain length can be estimated from the relative ratio of anhydromuropeptides to reducing-end muropeptides, as lytic transglycosylases generate 1,6-anhydro bonds at the cleavage site [2]. The presence of specific peptidoglycan modifications can also be detected, including O-acetylation (+42 Da), N-deacetylation (-42 Da), N-glycolylation (+16 Da), and amidation (+1 Da) of amino acid side chains, all of which influence the biological properties of peptidoglycan and its recognition by host immune systems [6] [3].

Table 3: Common Muropeptide Modifications and Their Mass Signatures

Modification Type Mass Change Enzymatic Activity Biological Significance
O-acetylation +42 Da O-acetyltransferase Lysozyme resistance
N-deacetylation -42 Da N-acetylglucosamine deacetylase Lysozyme resistance
N-glycolylation +16 Da Hydroxylase Mycobacterial characteristic
Amidation +1 Da Amidotransferase Cross-linking efficiency
1,6-anhydro bond -18 Da Lytic transglycosylase Glycan chain termination
Stem truncation -71 (Ala) or -128 (Ala-Glu) Carboxypeptidases Reduced cross-linking potential
Quantitative Analysis and Normalization

For comparative studies evaluating peptidoglycan composition under different growth conditions, genetic backgrounds, or antibiotic treatments, robust quantification strategies are essential. The semi-quantitative nature of HPLC-MS muropeptide analysis relies on the integration of chromatographic peak areas, typically measured at 204-206 nm, which corresponds to the absorption of peptide bonds [2] [5]. Several normalization approaches can be employed:

  • Total area normalization: Express each muropeptide peak as a percentage of the total integrated peak area in the chromatogram.
  • Internal standard normalization: Add a known quantity of an unnatural muropeptide or structural analog to each sample before processing.
  • Bacterial cell count normalization: Base normalization on the original cell count or culture optical density at the time of harvest.

When comparing multiple samples, statistical analysis should include appropriate replicates (typically n ≥ 3) and significance testing to identify meaningful differences in muropeptide profiles. Multivariate statistical methods such as principal component analysis (PCA) can reveal patterns in complex muropeptide datasets and identify specific muropeptide species that contribute most to observed differences between sample groups [5].

Applications in Research and Drug Development

The detailed analysis of peptidoglycan structure via HPLC-MS has broad applications in both basic research and pharmaceutical development. In antibiotic discovery, muropeptide profiling can elucidate the mechanisms of action of cell wall-targeting antibiotics and identify compensatory changes in peptidoglycan metabolism that contribute to resistance [2] [4]. For example, the method has been used to demonstrate that penicillin resistance in Neisseria meningitidis correlates with specific alterations in peptidoglycan structure, including increased cross-linking and O-acetylation [2].

In the field of host-pathogen interactions, muropeptide analysis helps clarify how bacterial pathogens modify their peptidoglycan to evade host immune recognition while maintaining essential cell wall functions. The identification of specific muropeptides that activate or modulate host pattern recognition receptors such as NOD1 and NOD2 provides insights into the molecular basis of innate immune detection of bacterial infections [3]. Furthermore, the method enables investigations into peptidoglycan recycling pathways, in which bacteria reincorporate up to 50% of their peptidoglycan degradation products during each generation of growth [3].

The continued refinement of muropeptide analysis protocols, particularly the development of rapid methods that complete the entire process from cells to characterized muropeptides within 24 hours, has significantly increased the throughput and accessibility of this powerful analytical approach [4]. These advances position muropeptide profiling as an increasingly valuable tool for understanding bacterial cell wall biology and developing novel antimicrobial strategies to address the growing threat of antibiotic resistance.

References

Radioassay Detection of MurNAc and anhMurNAc in Bacterial Cell Walls: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bacterial Cell Wall Biochemistry

The bacterial cell wall is a complex macromolecular structure essential for maintaining cellular integrity, shape determination, and protection against environmental stresses. At the core of this structure lies peptidoglycan (PGN), a mesh-like polymer consisting of glycan chains with alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, cross-linked via short peptide chains. In Gram-negative bacteria, these glycan chains typically terminate with 1,6-anhydroMurNAc (anhMurNAc), which represents the natural stopping point of peptidoglycan biosynthesis [1]. The detection and quantification of MurNAc and anhMurNAc are crucial for understanding bacterial cell wall metabolism, recycling pathways, and the mechanisms of antibiotic resistance.

The auxotrophy of certain pathogens like Tannerella forsythia for MurNAc highlights the biological significance of these compounds in bacterial survival and pathogenesis [1]. This protocol describes a sensitive radioassay method for detecting both MurNAc and anhMurNAc in bacterial cell walls, building upon recent advances in peptidoglycan research [1]. The method leverages specific enzymatic phosphorylation with γ-32P-ATP followed by thin-layer chromatography (TLC) separation and detection, providing researchers with a powerful tool for investigating bacterial cell wall architecture and metabolism.

Principles of the Radioassay Method

Fundamental Mechanism

The radioassay detection method for MurNAc and anhMurNAc is based on the principle of enzymatic phosphorylation of these unique bacterial cell wall sugars using γ-32P-ATP, followed by separation and detection through autoradiography. The assay capitalizes on the substrate specificity of bacterial kinases that recognize MurNAc and anhMurNAc as substrates. Specifically, the MurK kinase from Clostridium acetobutylicum phosphorylates both GlcNAc and MurNAc at their 6-hydroxy positions, producing GlcNAc-6-phosphate (GlcNAc-6³²P) and MurNAc-6-phosphate (MurNAc-6³²P) respectively. For the detection of anhMurNAc, the AnmK kinase from Escherichia coli specifically phosphorylates the anhydro form at the same position, also yielding MurNAc-6³²P [1].

The methodology involves several sequential steps: First, bacterial cell walls are isolated and digested with a combination of enzymes including endo-N-acetylmuramidase (mutanolysin), exo-N-acetylglucosaminidase (NagZ), and muramyl-L-alanine amidase (AmiD) to liberate the individual sugar components from the complex peptidoglycan structure. The resulting digest containing MurNAc, anhMurNAc, and GlcNAc is then incubated with the appropriate kinases in the presence of γ-32P-ATP. The radioactive phosphate group is transferred to the sugars, creating labeled products that can be separated by thin-layer chromatography (TLC) and visualized using autoradiography or phosphorimaging techniques [1].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the radioassay detection of MurNAc and anhMurNAc:

G Radioassay Workflow for MurNAc/anhMurNAc Detection A Bacterial Cell Harvesting B Cell Wall Isolation A->B Centrifugation C Enzymatic Digestion (Mutanolysin, NagZ, AmiD) B->C Purification D Sugar Release (MurNAc, anhMurNAc, GlcNAc) C->D Incubation E Enzymatic Phosphorylation with γ-³²P-ATP D->E Enzyme Addition F TLC Separation E->F Sample Application G Autoradiography/ Phosphorimaging F->G Development H Data Analysis & Interpretation G->H Visualization

Key Enzymes and Bacterial Strains

Essential Enzymes and Reagents

Table 1: Essential Enzymes and Bacterial Kinases for Radioassay

Enzyme/Reagent Source Function in Assay Specific Activity
Mutanolysin Streptomyces globisporus Endo-N-acetylmuramidase that cleaves β-1,4 linkages between MurNAc and GlcNAc in peptidoglycan backbone ~4000 U/mg
NagZ Various bacterial sources Exo-N-acetylglucosaminidase that removes terminal GlcNAc residues ~100 U/mg
AmiD Various bacterial sources Muramyl-L-alanine amidase that cleaves peptide chains from MurNAc ~50 U/mg
MurK Clostridium acetobutylicum GlcNAc/MurNAc kinase that phosphorylates GlcNAc and MurNAc at C6 position ~300 nmol/min/mg
AnmK Escherichia coli AnhMurNAc kinase that specifically phosphorylates anhMurNAc at C6 position ~250 nmol/min/mg
γ-32P-ATP Commercial source Radioactive phosphate donor for phosphorylation reactions 3000 Ci/mmol
Bacterial Strains and Growth Conditions

Table 2: Relevant Bacterial Strains and Cell Wall Characteristics

Bacterial Strain Peptidoglycan Type MurNAc Dependency Significance
Tannerella forsythia A1γ (similar to E. coli) Auxotrophic (requires external MurNAc) Oral pathogen associated with periodontitis; lacks murA and murB genes [1]
Escherichia coli A1γ Prototrophic (synthesizes own MurNAc) Model organism for Gram-negative bacteria; used for AnmK source
Pseudomonas aeruginosa A1γ Prototrophic Opportunistic pathogen with intrinsic fosfomycin resistance [2] [3]
Porphyromonas gingivalis A1γ (revised from A3γ) Prototrophic Oral pathogen; phylogenetically related to T. forsythia [1]
Clostridium acetobutylicum Not specified Prototrophic Source of MurK kinase

Step-by-Step Experimental Protocol

Bacterial Cell Wall Preparation
  • Cell Culture and Harvesting:

    • Grow bacterial strains of interest under appropriate conditions. For T. forsythia, supplement culture media with 1-2 mM MurNAc for optimal growth [1].
    • Harvest cells by centrifugation at 10,000 × g for 10 minutes at 4°C. Typical yield: 1-2 g wet cell pellet per liter of culture.
  • Cell Wall Isolation:

    • Resuspend cell pellet in 10 mL of 50 mM Tris-HCl buffer (pH 7.5) containing 2% SDS.
    • Heat suspension at 100°C for 30 minutes to inactivate autolytic enzymes and disrupt cells.
    • Centrifuge at 15,000 × g for 20 minutes to collect insoluble cell wall material.
    • Wash pellet repeatedly with hot 2% SDS solution until supernatant is clear, followed by multiple washes with distilled water to remove SDS completely.
    • Treat with 100 μg/mL α-amylase in 50 mM phosphate buffer (pH 7.0) at 37°C for 2 hours to remove glycogen contaminants.
    • Wash successively with acetone and ether, then air-dry to obtain purified cell wall preparation [1].
Enzymatic Digestion and Sugar Liberation
  • Preparation of Enzyme Cocktail:

    • Prepare digestion buffer: 50 mM ammonium acetate buffer (pH 6.0) containing 0.02% sodium azide.
    • Create enzyme mixture containing:
      • 100 U/mL mutanolysin
      • 50 U/mL NagZ
      • 25 U/mL AmiD
    • Filter-sterilize enzyme solution using 0.22 μm filter.
  • Digestion Procedure:

    • Suspend 5 mg of purified cell walls in 1 mL of digestion buffer.
    • Add 100 μL of enzyme mixture to cell wall suspension.
    • Incubate at 37°C for 16-24 hours with gentle agitation.
    • Terminate reaction by heating at 100°C for 5 minutes.
    • Centrifuge at 15,000 × g for 10 minutes and collect supernatant containing liberated sugars [1].
Radioactive Phosphorylation and Detection
  • Kinase Reaction Setup:

    • Prepare reaction mixture for MurNAc/GlcNAc detection:

      • 10 μL cell wall digest
      • 2 μL MurK enzyme (0.5 μg/μL)
      • 5 μL γ-32P-ATP (10 μCi/μL, 3000 Ci/mmol)
      • 5 μL 10× kinase buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
      • 28 μL distilled water
      • Total volume: 50 μL
    • Prepare separate reaction for anhMurNAc detection:

      • 10 μL cell wall digest
      • 2 μL AnmK enzyme (0.5 μg/μL)
      • 5 μL γ-32P-ATP (10 μCi/μL, 3000 Ci/mmol)
      • 5 μL 10× kinase buffer
      • 28 μL distilled water
      • Total volume: 50 μL [1]
  • Phosphorylation Reaction:

    • Incubate reactions at 37°C for 60 minutes.
    • Terminate by heating at 95°C for 3 minutes.
    • Centrifuge briefly to collect condensate.
  • Thin-Layer Chromatography:

    • Spot 5-10 μL of each reaction mixture on TLC silica gel 60 plate.
    • Develop plate in solvent system: n-butyl alcohol/methanol/25% ammonium hydroxide/water (5:4:2:1, v/v).
    • Allow solvent front to migrate approximately 15 cm from origin (≈90 minutes).
    • Air-dry plate completely.
    • Expose to phosphorimager screen or X-ray film for 2-16 hours at room temperature [1].

Data Interpretation and Analysis

TLC Migration Patterns and Quantification

Table 3: Characteristic TLC Migration Patterns of Phosphorylated Sugars

Phosphorylated Sugar Rf Value Detection Method Relative Intensity
GlcNAc-6³²P ~0.10 Autoradiography Variable depending on bacterial species
MurNAc-6³²P ~0.17 Autoradiography High in MurNAc-auxotrophic bacteria
Standard GlcNAc-6-P 0.09-0.11 Ninhydrin staining Reference marker
Standard MurNAc-6-P 0.15-0.18 Ninhydrin staining Reference marker

The detection of MurNAc and anhMurNAc is confirmed by the appearance of radioactive spots at Rf ~0.17 in both MurK and AnmK reactions. The relative intensity of these spots provides semiquantitative information about the abundance of these sugars in the bacterial cell wall. In Gram-negative bacteria like T. forsythia, the anhMurNAc signal is typically less intense than MurNAc, reflecting its presence primarily as a terminal residue in the glycan chains [1].

For quantification, the radioactive spots can be excised from the TLC plate and measured by scintillation counting, or the phosphorimager data can be analyzed using appropriate software. Standard curves generated with known concentrations of MurNAc and anhMurNAc enable conversion of signal intensity to molar quantities.

Troubleshooting Common Issues
  • Weak or No Signal: Increase amount of cell wall material in digestion step; verify enzyme activities; extend exposure time for autoradiography.
  • High Background: Ensure complete removal of SDS during cell wall preparation; include additional wash steps; optimize exposure time.
  • Multiple Unidentified Spots: Include appropriate controls (no enzyme, no substrate) to identify non-specific phosphorylation products.
  • Poor TLC Separation: Prepare fresh solvent system; ensure TLC chamber is properly saturated with solvent vapor; check silica gel plate integrity.

Research Applications and Significance

Bacterial Metabolism and Antibiotic Development

The radioassay detection of MurNAc and anhMurNAc has significant applications in basic research on bacterial cell wall metabolism and translational research for antibiotic development. Recent studies have revealed fascinating connections between cell wall recycling pathways and intrinsic antibiotic resistance. For instance, in Pseudomonas aeruginosa and other Gram-negative bacteria, the MraY enzyme that forms the first lipid-linked PG precursor is regulated by a feedback control mechanism where excess externalized lipid II allosterically inhibits MraY activity, preventing sequestration of the undecaprenyl phosphate lipid carrier [2]. Understanding these regulatory mechanisms is crucial for developing new antibacterial strategies.

The radioassay method is particularly valuable for investigating peptidoglycan recycling pathways that contribute to fosfomycin resistance in various Gram-negative pathogens. Pseudomonas putida and Pseudomonas aeruginosa possess a shortcut pathway from MurNAc-6-P to UDP-MurNAc involving the enzymes MurNAc-6-P phosphatase, AmgK kinase, and MurU nucleotidyltransferase, which bypasses the fosfomycin-sensitive de novo biosynthesis pathway [3]. This pathway confers intrinsic fosfomycin resistance and represents a potential target for combination therapy against multidrug-resistant pathogens.

Bacterial Pathogenesis and Auxotrophy

The method also provides insights into the nutritional dependencies of important bacterial pathogens. Tannerella forsythia, a key contributor to periodontitis, exhibits strict MurNAc auxotrophy due to the absence of murA and murB genes in its genome [1]. This auxotrophy forces the bacterium to scavenge MurNAc from cohabiting bacteria in the oral cavity, creating dependencies that influence microbial community structure and pathogenesis. The radioassay enables researchers to track MurNAc incorporation and metabolism in such auxotrophic pathogens, potentially identifying vulnerabilities that could be exploited therapeutically.

Furthermore, revisions to peptidoglycan classification, such as the reclassification of Porphyromonas gingivalis peptidoglycan from A3γ to A1γ type based on the presence of meso-diaminopimelic acid instead of LL-diaminopimelic acid [1], highlight how detailed structural analysis of cell wall components can reshape our understanding of bacterial taxonomy and evolution.

Conclusion

The radioassay protocol described herein provides researchers with a sensitive and specific method for detecting MurNAc and anhMurNAc in bacterial cell walls. This technique offers valuable insights into peptidoglycan structure, metabolic pathways, and recycling mechanisms across diverse bacterial species. The applications of this method extend from basic studies of bacterial cell wall biogenesis to applied research on antibiotic resistance and novel drug target identification. As research continues to reveal the complexity of bacterial cell wall biology, this radioassay remains a powerful tool for investigating the roles of these essential sugar components in bacterial physiology and pathogenesis.

References

Super-Resolution Microscopy for Bacterial Cell Wall Remodeling: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bacterial cell wall remodeling is a dynamic process essential for growth, division, and adaptation to environmental stresses. The primary structural component of the bacterial cell wall is peptidoglycan (PG), a polymer consisting of glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide chains [1] [2]. Understanding the nanoscale organization and dynamics of PG synthesis and remodeling is crucial for fundamental microbiology and for developing new antimicrobial agents that target cell wall biosynthesis. Super-resolution microscopy techniques have overcome the diffraction limit of conventional light microscopy, enabling researchers to visualize bacterial cell wall architecture and remodeling dynamics at the nanoscale [3]. These techniques, particularly when combined with compatible fluorescent labeling strategies, provide unprecedented insights into the spatial and temporal regulation of peptidoglycan biosynthesis during bacterial growth and division [3] [4].

Technical Approaches and Method Selection

Comparison of Super-Resolution Microscopy Techniques

Table 1: Key super-resolution microscopy techniques for bacterial cell wall research

Technique Resolution Key Principles Advantages for Cell Wall Studies Limitations
SMLM (STORM/PALM) 20-30 nm laterally [3] Single-molecule localization via stochastic blinking Highest resolution; compatible with FDAAs; quantitative analysis Long acquisition times; specialized buffers needed
STED ~30-80 nm [5] Point scanning with stimulated emission depletion Faster imaging; live-cell compatible Higher laser intensities; more complex instrumentation
SIM ~100 nm laterally [5] Structured illumination with pattern reconstruction Faster acquisition; lower light intensity Lower resolution improvement
Correlative Microscopy (STORMForce/SIMForce) <50 nm optical + molecular scale AFM [4] Combines super-resolution with atomic force microscopy Correlates synthesis locations with nanoscale architecture Technically challenging; requires specialized equipment
Bacterial Species Considerations in Cell Wall Studies

Table 2: Bacterial species and their peptidoglycan characteristics relevant to microscopy studies

Species Gram Classification Peptidoglycan Type Cross-linking Characteristics Imaging Considerations
Escherichia coli Negative DAP-type [1] Mainly 4-3 cross-links (D-Ala→mDAP) [1] Thinner PG layer; may require permeabilization
Bacillus subtilis Positive DAP-type [1] DD and LD cross-links [1] Thicker PG layer; suitable for AFM correlative studies [4]
Staphylococcus aureus Positive Lys-type [1] Pentaglycine bridges [1] High cross-linking; different labeling patterns
Vibrio cholerae Negative DAP-type [1] NCDAA editing capability [1] Stress-responsive PG modifications
Mycobacteria Acid-fast Complex Predominantly LD-cross-links [1] Specialized labeling protocols needed [3]

Protocols for Super-Resolution Imaging of Bacterial Cell Walls

Sample Preparation and FDAA Labeling

Materials:

  • Appropriate bacterial culture medium
  • Fluorescent D-amino acids (e.g., sCy5DA, sCy5DL_amide) [3]
  • Phosphate-buffered saline (PBS)
  • Immobilization surfaces (e.g., poly-L-lysine coated coverslips)
  • Fixative (if required: 2.5-4% paraformaldehyde in PBS)

Procedure:

  • Bacterial Culture and FDAA Incorporation:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6) in appropriate medium
    • Add FDAA probes at final concentrations of 0.1-1 mM for specific pulse durations depending on experimental goals:
      • For precise synthesis localization: 15-second pulses [4]
      • For general pattern visualization: 2-10 minute pulses
    • Incubate under normal growth conditions
  • Sample Immobilization and Fixation:

    • For live-cell imaging: immobilize cells on coated coverslips in imaging chambers
    • For fixed samples: treat with fixative for 15-30 minutes at room temperature, then wash with PBS
    • For sacculi preparation: extract cell walls using established protocols [4]
STORM Imaging Protocol for Bacterial Cell Walls

Materials:

  • STORM imaging buffer (e.g., switching buffer with thiols) [3]
  • High-numerical aperture objective (100×, NA ≥ 1.4)
  • 642 nm laser for excitation [4]
  • EM-CCD or sCMOS camera

Procedure:

  • Microscope Setup:

    • Align 642 nm laser for total internal reflection (TIRF) or highly inclined illumination
    • Calibrate stage focus stabilization system
    • Set camera to maximum sensitivity for single-molecule detection
  • Image Acquisition:

    • Add appropriate STORM imaging buffer to samples [3]
    • Acquire 5,000-20,000 frames at 20-60 ms exposure time
    • Use low laser power for initial activation, then higher power for blinking maintenance
    • Maintain focus throughout acquisition using hardware autofocus systems
  • Data Reconstruction and Analysis:

    • Process raw data with localization software (e.g., ThunderSTORM for ImageJ) [3]
    • Render localized molecules into super-resolution image
    • Perform quantitative analysis (cluster analysis, spatial statistics)

storm_workflow cluster_conditions Key Conditions Culture Culture FDAA FDAA Culture->FDAA Grow to mid-log Immobilize Immobilize FDAA->Immobilize Pulse label 15s-10min STORM_Buffer STORM_Buffer Immobilize->STORM_Buffer Fix or live image Image_Acquisition Image_Acquisition STORM_Buffer->Image_Acquisition Apply switching buffer Reconstruction Reconstruction Image_Acquisition->Reconstruction Acquire 5000-20000 frames Laser 642 nm laser Camera EM-CCD camera Analysis Analysis Reconstruction->Analysis Localize molecules Resolution ~20-30 nm resolution

Diagram 1: STORM imaging workflow for bacterial cell wall labeling with FDAAs

Correlative STORM/AFM (STORMForce) Imaging

Materials:

  • Atomic force microscope integrated with optical system [4]
  • Fiducial markers for correlation (if needed)
  • JPK Nanowizard III AFM or similar system

Procedure:

  • Sequential Imaging Approach:

    • First acquire STORM image as described in protocol 3.2
    • Carefully remove STORM buffer and replace with AFM-compatible imaging buffer
    • Without moving sample, align AFM cantilever to previously imaged regions of interest
    • Acquire high-resolution AFM topographs of the same structures
  • Image Correlation:

    • Use fiducial markers or distinctive structural features for registration
    • Align optical super-resolution and topological images
    • Correlate sites of FDAA incorporation with nanoscale architectural features [4]

Advanced Applications and Research Findings

Visualizing Septal Peptidoglycan Synthesis

Studies combining FDAAs with super-resolution microscopy have revealed intricate details of bacterial cell division. In Bacillus subtilis, STORM imaging of FDAA-labeled cells has demonstrated that septal synthesis occurs across the entire developing septum surface rather than being restricted to the leading edge [4]. This finding suggests a two-stage process with initial synthesis at the constriction front followed by substantial infilling behind the edge. The distribution of FDAA localizations shows significant intensity over the entire septum width, with apparent aggregations of synthesis that are irregular in number and distribution between septa [4].

Mapping Elongation Zone Synthesis Patterns

During lateral cell wall elongation, super-resolution imaging has revealed that incorporation of new peptidoglycan occurs in organized bands rather than uniform distribution. In B. subtilis, these synthesis zones are spaced approximately 300 nm apart and correspond to denser regions of the cell wall as visualized by correlative AFM [4]. This pattern suggests a highly organized mechanism for coordinating cell wall expansion while maintaining structural integrity against internal turgor pressure.

FtsZ Treadmilling and PG Synthesis Dynamics

The application of super-resolution microscopy has been instrumental in elucidating the relationship between cytoskeletal dynamics and cell wall synthesis. FtsZ treadmilling - the directional movement of FtsZ filaments around the division site - drives the processive movement of septal PG synthesis enzymes [6]. Single-molecule tracking demonstrates that FtsI/PBP2B (key transpeptidase enzymes) move at speeds highly correlated with FtsZ treadmilling velocity, suggesting that FtsZ functions as a linear motor to deliver PG synthases to specific sites of septum growth [6].

division_machinery cluster_observation Super-Resolution Observations FtsZ FtsZ Treadmilling Treadmilling FtsZ->Treadmilling GTP hydrolysis drives dynamics Enzymes Enzymes Treadmilling->Enzymes Transports sPG enzymes Speed Correlated movement speeds PG_Synthesis PG_Synthesis Enzymes->PG_Synthesis Catalyzes cross- linking reactions Clusters Discontinuous synthesis clusters Septum Septum PG_Synthesis->Septum Deposits new peptidoglycan Pattern Septum-wide synthesis pattern Constriction Constriction Septum->Constriction Inward growth leads to division

Diagram 2: FtsZ treadmilling coordinates septal peptidoglycan synthesis during bacterial cell division

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 3: Troubleshooting guide for super-resolution imaging of bacterial cell walls

Problem Potential Causes Solutions
Poor FDAA incorporation Incufficient labeling time; improper FDAA concentration Optimize pulse duration; test FDAA concentration range (0.1-2 mM) [3]
Low blinking efficiency in STORM Suboptimal imaging buffer; oxygen scavenging system failure Freshly prepare STORM buffer; test different switching buffer formulations [3]
Sample drift during acquisition Thermal fluctuations; mechanical instability Use focus stabilization; allow system to thermalize; shorter acquisitions
Poor correlation in STORMForce Sample movement between modalities; lack of fiducials Use finder grids; minimize buffer exchange disturbances; intrinsic features [4]
Weak fluorescence signal Fluorophore bleaching; inappropriate filter sets Use antifade reagents; optimize illumination intensity; check filter compatibility
Quantitative Analysis Considerations

For quantitative analysis of FDAA incorporation patterns, several factors must be considered:

  • Labeling Efficiency: Different bacterial species and growth conditions may exhibit varying incorporation efficiencies of FDAAs [3]

  • Spatial Resolution Limits: While STORM provides ~20-30 nm resolution, the actual precision of FDAA localization depends on labeling density and photophysical properties [4]

  • Temporal Resolution: Balance between sufficient signal acquisition and capturing dynamic processes in live cells

Applications in Antibiotic Research and Development

The detailed visualization of peptidoglycan remodeling provided by super-resolution microscopy offers significant opportunities for antibiotic development. These techniques can:

  • Elucidate mechanisms of action of existing cell wall-targeting antibiotics at nanoscale resolution
  • Identify new vulnerabilities in bacterial cell wall biosynthesis machinery
  • Monitor resistance mechanisms such as altered cross-linking patterns or LD-transpeptidase activity [1]
  • Evaluate efficacy of novel antimicrobial compounds targeting specific aspects of PG biosynthesis

Studies have demonstrated that bacteria can modify their PG structure in response to environmental challenges, including alterations in peptide composition, cross-linking patterns, and glycan strand structures [1]. These adaptations can confer resistance to antibiotics and evade host immune detection. Super-resolution microscopy provides the necessary spatial resolution to visualize these adaptive changes and develop counterstrategies.

Conclusion

Super-resolution microscopy techniques, particularly when combined with FDAA labeling and correlative approaches, have revolutionized our ability to study bacterial cell wall remodeling at the nanoscale. The protocols outlined here provide researchers with robust methods for investigating peptidoglycan synthesis dynamics across various bacterial species. As these technologies continue to evolve, they will undoubtedly yield further insights into the fundamental processes of bacterial growth and division, while accelerating the development of novel antimicrobial therapies targeting cell wall biosynthesis.

References

Comprehensive Application Notes and Protocols: Mutanolysin Endo-N-acetylmuramidase Digestion for Peptidoglycan Structural Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Peptidoglycan Structure and Enzymatic Digestion

Peptidoglycan (PGN) represents a fundamental structural component of bacterial cell walls, forming a mesh-like sacculus that encases the entire bacterial cell and provides critical protection against internal turgor pressure and environmental stresses. This macromolecule consists of glycan backbones of alternating β-1,4-linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, cross-linked via short peptide stems to establish a robust, yet flexible, three-dimensional network [1]. The peptide stems typically follow the sequence L-Ala-γ-D-Glu-meso-DAP-D-Ala-D-Ala in Gram-negative bacteria and many Bacillus species, though significant variations exist across bacterial species [2]. The structural integrity of peptidoglycan makes it one of the most important targets for antibacterial therapeutics, including β-lactam antibiotics and vancomycin, necessitating robust analytical methods for studying its composition and architecture [3].

Mutanolysin, an endo-β-N-acetylmuramidase isolated from Streptomyces globisporus, specifically hydrolyzes the β-1,4-glycosidic bonds between MurNAc and GlcNAc residues in peptidoglycan [2]. This enzymatic activity distinguishes it from other peptidoglycan hydrolases such as lytic transglycosylases (which generate 1,6-anhydroMurNAc products) and endo-β-N-acetylglucosaminidases (which cleave between GlcNAc and MurNAc) [4]. The ability of mutanolysin to solubilize peptidoglycan from both Gram-positive and Gram-negative bacteria makes it an indispensable tool for structural analysis, enabling researchers to generate muropeptides that can be separated and characterized using advanced chromatographic and mass spectrometric techniques [2] [3]. The insights gained from mutanolysin-based peptidoglycan analysis have profound implications for understanding bacterial physiology, antibiotic resistance mechanisms, and host immune recognition of bacterial pathogens [2].

Enzyme Fundamentals and Mechanism

Biochemical Properties of Mutanolysin

Mutanolysin functions as an endo-type glycosidase that targets internal cleavage sites within the peptidoglycan backbone, specifically hydrolyzing the β-1,4-glycosidic bond between the lactyl group of this compound and the C1 of N-acetylglucosamine [4]. This mechanism differs fundamentally from exo-acting glycosidases, which processively remove monosaccharides or disaccharides from the non-reducing ends of glycan chains. The enzyme demonstrates optimal activity at pH 6.0 in the presence of 1 mM magnesium chloride, with a temperature optimum of 37°C [5]. One unit of mutanolysin activity is defined as the amount of enzyme that produces a ΔA₆₀₀ of 0.01 per minute under standard assay conditions using Enterococcus faecalis (formerly Streptococcus faecalis) cell walls as substrate [5].

The protein structure of mutanolysin has not been fully elucidated, but it belongs to a class of muramidases that typically feature domain architectures specialized for binding and cleaving the repetitive structure of peptidoglycan. Unlike lytic transglycosylases that create 1,6-anhydro bonds at the MurNAc residue during cleavage (non-hydrolytic), mutanolysin performs hydrolytic cleavage, generating reducing ends without intramolecular transglycosylation [4]. This property makes it particularly valuable for analytical applications where preservation of the native glycan structure is essential. The enzyme can digest peptidoglycan from a broad spectrum of bacterial species, though efficiency may vary depending on the degree of peptidoglycan modifications such as O-acetylation and N-deacetylation, which can protect against enzymatic degradation [6].

Classification and Comparison with Related Hydrolases

Table: Comparison of Peptidoglycan Degrading Enzymes

Enzyme Cleavage Site Products Key Features
Mutanolysin (endo-β-N-acetylmuramidase) MurNAc-β(1,4)-GlcNAc Reducing sugar ends Hydrolytic cleavage; broad specificity [5] [4]
Lytic transglycosylases MurNAc-β(1,4)-GlcNAc 1,6-anhydroMurNAc Non-hydrolytic; creates anhydromuropeptides [4]
Endo-β-N-acetylglucosaminidases GlcNAc-β(1,4)-MurNAc Fragments with MurNAc at non-reducing end Less common; generates different terminal residues [4]
Exo-β-N-acetylmuramidase (NamZ) Terminal MurNAc residues Monomeric MurNAc Processive exo-acting enzyme; from non-reducing end [4]
Exo-β-N-acetylglucosaminidase (NagZ) Terminal GlcNAc residues Monomeric GlcNAc Involved in cell wall recycling; exo-acting [4]

The strategic value of mutanolysin in peptidoglycan analysis lies in its ability to generate a diverse muropeptide library that reflects the native structure of the bacterial cell wall. These fragments typically include monomeric, dimeric, and higher-order oligomeric disaccharide peptides with varying degrees of cross-linking and modifications [3]. The comprehensive muropeptide profile generated by mutanolysin digestion enables researchers to quantify key structural parameters such as average glycan chain length, peptide cross-linking percentage, and the prevalence of structural modifications including O-acetylation, N-deacetylation, and peptide amidation [2] [6]. These parameters have profound implications for understanding bacterial resistance mechanisms, as alterations in peptidoglycan structure can affect susceptibility to β-lactam antibiotics and host immune responses [2].

Sample Preparation and Purification Methods

Traditional Peptidoglycan Purification

The traditional approach to peptidoglycan purification involves a series of rigorous purification steps designed to remove non-peptidoglycan cellular components while preserving the integrity of the peptidoglycan sacculus. This method, adapted from established protocols [2] [3], begins with harvesting bacterial cells from 200 mL or larger cultures during mid- to late-logarithmic growth phase to ensure consistent peptidoglycan composition that is not influenced by stationary-phase alterations. Cells are typically centrifuged at 5,000 × g for 10 minutes at 4°C, followed by washing with cold phosphate-buffered saline (PBS) to remove residual media components. The cell pellets are then resuspended in appropriate buffers and subjected to inactivation procedures (such as boiling or addition to cold ethanol) to denature endogenous autolysins that could otherwise degrade the peptidoglycan during purification [2].

The subsequent steps involve extensive processing to remove non-peptidoglycan material. Cells are typically broken using mechanical methods such as bead beating or sonication to expose the peptidoglycan sacculus. The broken cell preparation is then subjected to a series of boiling SDS treatments (typically using 4-8% SDS solutions) to solubilize and remove proteins, lipids, and other membrane components [2] [3]. Following SDS treatment, the insoluble peptidoglycan is repeatedly washed with water or buffer to remove SDS, which can interfere with subsequent enzymatic digestion and analytical procedures. To remove covalently linked anionic polymers such as teichoic acids (in Gram-positive bacteria) or arabinogalactan (in mycobacteria), the peptidoglycan preparation is treated with hydrofluoric acid (HF) or mild acid (1 N HCl) [3]. The traditional purification method yields high-purity peptidoglycan but requires approximately one week to complete, limiting throughput for large-scale studies [3].

Rapid Purification Protocol

A significantly accelerated purification protocol has been developed that reduces processing time from approximately one week to just 24 hours while maintaining the quality of peptidoglycan analysis [3]. This high-throughput approach is performed entirely in 2 mL reaction tubes with U-shaped bottoms, enabling parallel processing of up to 48 samples. The method begins with bacterial cell pellets harvested from smaller culture volumes (1-10 mL, depending on cell density), which are resuspended in 1 M NaCl or 0.25% SDS in 0.1 M Tris/HCl (pH 6.8) and boiled for 30 minutes to inactivate autolysins and disrupt non-covalent associations with cellular components [3]. After centrifugation, the pellets are washed repeatedly with water until no residual SDS is detected.

The purification continues with enzymatic treatment to remove nucleic acids and proteins. The cell walls are incubated with DNase I, RNase A, and trypsin in appropriate buffers to digest contaminating DNA, RNA, and proteins [3]. Following enzyme inactivation by boiling, the peptidoglycan is treated with 1 N HCl for 2-4 hours at room temperature to release wall teichoic acids and other glycophosphates. The HCl concentration must be carefully controlled, as higher concentrations can cause sample clumping and degradation. The purified peptidoglycan is then washed repeatedly with water until neutral pH is achieved, yielding a pure preparation ready for mutanolysin digestion. This rapid method has been validated for both Gram-positive and Gram-negative bacteria, showing comparable results to traditional protocols while offering substantially improved efficiency and scalability [3].

Mutanolysin Digestion Protocol

Standard Digestion Procedure

The enzymatic digestion of purified peptidoglycan by mutanolysin follows a standardized procedure to ensure complete and reproducible solubilization of muropeptides. The digestion protocol begins with precise quantification of the purified peptidoglycan, typically resuspended in a digestion buffer containing 20 mM sodium phosphate (pH 6.0) [2]. The exact peptidoglycan concentration is difficult to determine directly, so researchers generally use a standardized approach based on the starting cell culture volume or optical density, adjusting the final concentration to achieve a slightly opaque suspension. Mutanolysin is then added to the peptidoglycan suspension at a final concentration of 50-200 μg/mL, depending on the bacterial species and the extent of peptidoglycan modifications that might confer resistance to digestion [2] [3].

The digestion mixture is incubated at 37°C with continuous shaking for 16-18 hours to ensure complete solubilization of the peptidoglycan sacculus [3]. Following digestion, the enzyme is inactivated by heating at 100°C for 5 minutes or by adjusting the pH to alkaline conditions. The soluble muropeptide mixture is then clarified by centrifugation at 13,000 × g for 10 minutes to remove any insoluble material, and the supernatant containing the solubilized muropeptides is carefully collected for subsequent analysis. For long-term storage, muropeptide samples can be lyophilized and stored at -20°C, though immediate analysis is recommended to prevent potential degradation or structural modifications [2].

Reduction of Muropeptides

A critical step in the preparation of muropeptides for chromatographic analysis is the reduction of MurNAc residues to muraminitol using sodium borohydride (NaBH₄) [3]. This reduction step prevents mutarotation of the non-reducing glycan ends, which would otherwise result in double peaks during chromatographic separation and complicate both qualitative and quantitative analysis. The reduction is performed by adding a fresh solution of sodium borohydride (10 mg/mL in water) directly to the muropeptide mixture and incubating at room temperature for 30-45 minutes [3]. The reaction is carefully terminated by adjusting the pH to approximately 3-4 using ortho-phosphoric acid or trifluoroacetic acid, with caution to avoid excessive gas formation from the remaining borohydride.

The reduced muropeptides are then ready for direct analysis by HPLC or UPLC, or may be desalted using reversed-phase solid-phase extraction or centrifugal filtration if concentration is required. The reduction process specifically targets the MurNAc residues without affecting other components of the muropeptides, ensuring that the native structure of the peptides and GlcNAc residues remains unmodified for accurate structural analysis [3]. This step is essential for obtaining high-resolution chromatographic separations, particularly when analyzing complex muropeptide mixtures from bacterial species with highly modified peptidoglycan structures [6] [3].

Analytical Methods for Muropeptide Separation and Identification

HPLC/UPLC Separation of Muropeptides

The separation of mutanolysin-digested muropeptides employs reversed-phase chromatography under acidic conditions to achieve resolution of the complex mixture of peptidoglycan fragments. The recommended stationary phase is a C18 column with small particle sizes (1.7-1.8 μm) for UPLC applications or 3-5 μm for conventional HPLC systems [2] [3]. The mobile phase typically consists of buffer A: 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water, and buffer B: 0.05-0.1% TFA or formic acid in acetonitrile or methanol [3]. Trifluoroacetic acid serves as an effective ion-pairing agent that enhances separation resolution by forming ion pairs with the muropeptides, though it can suppress ionization in mass spectrometric detection and may require additional washing steps for the instrument [3].

The chromatographic separation employs a shallow gradient of increasing organic solvent concentration to resolve muropeptides based on their hydrophobicity, which is influenced by peptide length, cross-linking, and modifications. For Gram-positive bacteria, a methanol gradient from 5% to 30% over 70 minutes effectively separates most muropeptides, while for Gram-negative bacteria, a gradient from 0% to 30% methanol or acetonitrile provides optimal resolution [3]. The eluted muropeptides are typically detected by UV absorption at 204-206 nm, which detects the peptide bonds, though alternative wavelengths (215-220 nm) can be used to improve sensitivity for specific applications [2]. The entire separation process, including column equilibration, typically requires 70-90 minutes per sample when using UPLC systems, compared to 180 minutes or more with conventional HPLC [3].

Table: HPLC/UPLC Conditions for Muropeptide Separation

Parameter Standard Conditions Alternative Conditions
Column CSH C18, 130Å, 1.7 µm, 2.1 × 100 mm Various C18 columns (3-5 µm for HPLC) [3]
Mobile Phase A 0.1% Trifluoroacetic acid in water 0.1% Formic acid in water [3]
Mobile Phase B 0.05% Trifluoroacetic acid in methanol 0.05% Trifluoroacetic acid in acetonitrile [3]
Gradient 0-30% B over 70 min 5-30% B over 70 min (Gram-positives) [3]
Flow Rate 0.2-0.3 mL/min (UPLC) 0.5-1.0 mL/min (HPLC) [2]
Detection UV 204-206 nm MS detection [3]
Temperature 30-50°C Room temperature [2]
Mass Spectrometric Analysis and Structural Elucidation

The integration of mass spectrometry with chromatographic separation has revolutionized peptidoglycan structural analysis by enabling direct determination of muropeptide masses and structures without the need for time-consuming fraction collection and off-line analysis [1] [3]. Modern approaches typically employ electrospray ionization (ESI) in positive ion mode with mass analyzers capable of high resolution and mass accuracy (such as Q-TOF or Orbitrap instruments) to accurately determine muropeptide masses [1] [6]. The scan range is typically set from m/z 50-2000 to cover the majority of monomeric and cross-linked muropeptides, though larger cross-linked species may require extended mass ranges [3].

The identification of muropeptide structures relies on matching the observed accurate m/z values to a theoretical library of calculated m/z values generated in silico based on known peptidoglycan structures and modifications [6]. Tandem mass spectrometry (MS/MS) provides additional structural information through fragmentation patterns that reveal the sequence of amino acids in the peptide stems and the nature of cross-links [1]. For example, MS² analysis has been used to confirm the presence of direct cross-links between diaminopimelic acid (DAP) at the third position and alanine at the fourth position of opposite stem peptides in Tannerella forsythia peptidoglycan [1]. The stereochemistry of diamino acids such as DAP can be determined by reversed-phase HPLC after dabsylation of hydrolyzed peptidoglycan, providing additional structural insights [1].

G Muropeptide Analysis Workflow by UPLC-MS BacterialCulture Bacterial Culture PGNPurification PGN Purification BacterialCulture->PGNPurification Harvest cells MutanolysinDigestion Mutanolysin Digestion PGNPurification->MutanolysinDigestion Isolated PGN Reduction Reduction with NaBH₄ MutanolysinDigestion->Reduction Soluble muropeptides UPLCSeparation UPLC Separation Reduction->UPLCSeparation Reduced muropeptides MSDetection MS Detection UPLCSeparation->MSDetection Separated peaks DataAnalysis Data Analysis MSDetection->DataAnalysis Mass spectra StructuralID Structural Identification DataAnalysis->StructuralID Database matching

Data Interpretation and Applications

Quantitative Analysis of Peptidoglycan Structure

The quantitative analysis of mutanolysin-derived muropeptides provides deep insights into the structural architecture of bacterial peptidoglycan, with implications for understanding bacterial growth, division, and response to environmental stresses. Key parameters that can be determined from chromatographic profiles include the percentage of cross-linking, calculated as (dimers + trimers + higher oligomers) / (monomers + dimers + trimers + higher oligomers) × 100 [6]. For example, Mycobacterium smegmatis stationary phase peptidoglycan demonstrates approximately 45% cross-linking per subunit, with both 3→3 and 4→3 transpeptide cross-linkages present in dimers, and a high abundance of 3→3 linkages associated with trimers [6]. The average glycan chain length can be estimated from the relative abundance of 1,6-anhydro MurNAc-containing muropeptides, which mark the reducing ends of glycan chains [2].

Modifications to the peptidoglycan structure can be quantified through careful analysis of mass shifts in the muropeptide profiles. For instance, approximately 43% of disaccharides in M. smegmatis peptidoglycan show modifications by O-acetylation or N-deacetylation [6]. Significant numbers of PG trimers show a loss of 41.00 amu consistent with N-deacetylation, while dimers show a gain of 42.01 amu corresponding to O-acetylation of the PG disaccharides [6]. These modifications have functional significance, as O-acetylation of peptidoglycan has been shown to be required for proper cell separation and S-layer anchoring in Bacillus anthracis [7]. The quantitative nature of mutanolysin-based peptidoglycan analysis allows researchers to compare structural differences between bacterial species, growth phases, and in response to antibiotic treatments or other environmental perturbations [2].

Applications in Bacterial Physiology and Drug Discovery

Mutanolysin digestion followed by muropeptide analysis has been instrumental in advancing our understanding of bacterial physiology and the mechanisms of action of antibacterial agents. For example, this approach revealed that Tannerella forsythia peptidoglycan is of the A1γ-type, containing meso-diaminopimelic acid (m-DAP) rather than the previously reported LL-DAP, and necessitated reclassification of Porphyromonas gingivalis peptidoglycan from A3γ to A1γ type [1]. These findings have implications for understanding host immune recognition, as nucleotide-binding oligomerization domain (NOD) proteins recognize specific peptidoglycan fragments, and precise structural knowledge informs studies of immune activation [2]. The method has also been used to demonstrate how antibiotic exposure alters peptidoglycan structure, with studies showing that penicillin resistance in Neisseria meningitidis correlates with specific changes in peptidoglycan composition [2].

In drug discovery applications, mutanolysin-based peptidoglycan analysis provides a powerful tool for characterizing the mechanisms of novel antibiotics and identifying new drug targets within peptidoglycan biosynthetic pathways. The approach can detect subtle changes in muropeptide profiles resulting from inhibition of specific enzymes involved in peptidoglycan synthesis or remodeling, providing insights into drug mechanism of action [2]. Additionally, the method has been applied to study peptidoglycan recycling pathways, in which bacteria salvage and reuse approximately 50% of their peptidoglycan components during growth and division [4]. Understanding these pathways is particularly relevant for combating persistent infections, as peptidoglycan recycling has been linked to β-lactam resistance in some bacterial species [2] [4].

Troubleshooting and Method Optimization

Common Technical Challenges and Solutions

Several technical challenges may arise during mutanolysin digestion and subsequent analysis of peptidoglycan, requiring method optimization for different bacterial species and experimental conditions. Incomplete digestion of peptidoglycan can occur with certain bacterial species that possess highly modified peptidoglycan structures, such as mycobacteria with extensive N-glycolylation or O-acetylation [6]. This can be addressed by increasing the enzyme-to-substrate ratio, extending digestion time, or incorporating additional purification steps to remove modifications that inhibit mutanolysin activity. For example, N-glycolylation of MurNAc in mycobacteria has been shown to increase resistance to lysozyme degradation, and similar effects may occur with mutanolysin [6]. Poor chromatographic resolution may result from insufficient reduction of MurNAc residues, inadequate mobile phase preparation, or column deterioration, and can be addressed by ensuring fresh sodium borohydride preparation, careful mobile phase pH adjustment, and regular column maintenance [3].

Ion suppression in mass spectrometric detection can occur when using trifluoroacetic acid as an ion-pairing agent, reducing sensitivity for low-abundance muropeptides [3]. This can be mitigated by using formic acid instead of TFA, though this may compromise chromatographic resolution for some applications. Alternatively, a post-column infusion system can be implemented to improve ionization efficiency when using TFA-containing mobile phases. Inconsistent quantitative results may stem from variations in sample preparation, digestion efficiency, or instrumental response, and can be addressed by implementing internal standards throughout the purification and analysis workflow [2]. For example, stable isotope-labeled muropeptide standards can be added prior to digestion to correct for recovery variations and ionization efficiency differences in mass spectrometric detection.

Optimization for Specific Bacterial Species

The mutanolysin digestion protocol may require optimization for different bacterial species based on their unique peptidoglycan structures and modifications. For Gram-positive bacteria with thick peptidoglycan layers and extensive cross-linking, such as Staphylococcus aureus, more vigorous digestion conditions may be necessary, including higher enzyme concentrations (100-200 μg/mL) and longer incubation times (18-24 hours) [3]. Additionally, complete removal of teichoic acids through HF or HCl treatment is essential for efficient digestion of Gram-positive peptidoglycan [3]. For Gram-negative bacteria, which typically have thinner peptidoglycan layers, standard digestion conditions (50-100 μg/mL mutanolysin for 16 hours) are usually sufficient, though the presence of outer membrane components in the preparation may inhibit digestion if not adequately removed during purification [2].

Mycobacteria and other Actinobacteria present unique challenges due to extensive peptidoglycan modifications, including N-glycolylation of MurNAc and both 3→3 and 4→3 cross-links [6]. For these organisms, additional purification steps such as hydrofluoric acid treatment to remove covalently attached arabinogalactan may be necessary prior to mutanolysin digestion [6]. Furthermore, the presence of substantial 3→3 cross-links in mycobacterial peptidoglycan may require complementary digestion with other enzymes such as lytic transglycosylases or endopeptidases to fully resolve the muropeptide structure [6]. For any bacterial species, preliminary experiments testing multiple enzyme concentrations and digestion times are recommended to establish optimal conditions for complete peptidoglycan solubilization without excessive degradation that could compromise structural analysis.

References

exo-β-N-acetylmuramidase NamZ peptidoglycan hexosaminidase assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Exo-β-N-Acetylmuramidase NamZ

NamZ is an exo-lytic glycosidase that specifically catalyzes the cleavage of β-1,4-linked N-acetylmuramic acid (MurNAc) entities from the non-reducing ends of peptidoglycan chains [1] [2]. Unlike endo-lytic muramidases (lysozymes) that cleave internal glycosidic bonds within peptidoglycan backbones, exo-lytic enzymes like NamZ processively remove terminal residues, playing crucial roles in bacterial cell wall remodeling, turnover, and recycling [1] [2] [3].

As the founding member of the CAZy GH171 family, NamZ represents a distinct class of peptidoglycan hexosaminidases primarily found in Bacteroidetes with occasional presence in Firmicutes (Bacilli, Clostridia), Actinobacteria, and γ-proteobacteria [1] [3]. The identification of NamZ (formerly ybbC) in Bacillus subtilis has resolved previous uncertainties about the genetic basis of exo-β-N-acetylmuramidase activity [2] [3].

Biological Function and Significance

Physiological Role in Bacterial Cells

NamZ functions synergistically with other exo-lytic hydrolases in peptidoglycan processing:

  • Cell Wall Recycling: ΔnamZ mutants accumulate specific cell wall fragments and exhibit growth defects under starvation conditions, indicating NamZ's role in peptidoglycan recycling [1] [2]
  • Synergistic Degradation: NamZ collaborates with exo-β-N-acetylglucosaminidase (NagZ) and exo-muramoyl-L-alanine amidase (AmiE) to sequentially degrade intact peptidoglycan from non-reducing ends [2]
  • Structural Context: NamZ features a two-domain structure with a Rossmann-fold-like domain that constitutes a unique glycosidase fold [1] [3]
NamZ in Peptidoglycan Signaling Pathways

The following diagram illustrates NamZ's role in bacterial peptidoglycan recycling and signaling:

G Peptidoglycan Peptidoglycan EndoEnzymes EndoEnzymes Peptidoglycan->EndoEnzymes Endo-lytic cleavage Fragments Fragments EndoEnzymes->Fragments NamZ NamZ Fragments->NamZ MurNAc removal NagZ NagZ Fragments->NagZ GlcNAc removal Monomers Monomers NamZ->Monomers NagZ->Monomers AmiE AmiE Recycling Recycling AmiE->Recycling Monomers->AmiE Peptide separation

Figure 1: NamZ in peptidoglycan recycling pathway. NamZ specifically cleaves terminal MurNAc residues from fragments generated by endo-glycosidases, working synergistically with NagZ and AmiE to complete peptidoglycan breakdown into reusable monomers.

Experimental Protocols for NamZ Characterization

Expression and Purification of Recombinant NamZ

Materials:

  • Expression vector with namZ gene (B. subtilis ybbC)
  • E. coli BL21(DE3) or similar expression strain
  • LB medium with appropriate antibiotics
  • IPTG for induction
  • Lysis buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM imidazole
  • Purification: Nickel-affinity chromatography for His-tagged fusion
  • Storage buffer: 20 mM HEPES (pH 7.0), 150 mM NaCl, 10% glycerol

Procedure:

  • Transform expression vector into competent E. coli BL21(DE3)
  • Grow culture in LB medium at 37°C until OD600 ≈ 0.6-0.8
  • Induce with 0.1-0.5 mM IPTG at 16-18°C for 16-20 hours [4]
  • Harvest cells by centrifugation (4,000 × g, 20 min, 4°C)
  • Resuspend pellet in lysis buffer with protease inhibitors
  • Lyse cells by sonication or French press
  • Clarify lysate by centrifugation (12,000 × g, 30 min, 4°C)
  • Purify supernatant using Ni-NTA affinity chromatography
  • Elute with imidazole gradient (50-300 mM)
  • Dialyze into storage buffer and quantify protein concentration
Spectrophotometric Activity Assay Using pNP-MurNAc

Principle: NamZ hydrolyzes synthetic substrate para-nitrophenyl-β-MurNAc (pNP-MurNAc), releasing yellow para-nitrophenol (pNP) measurable at 405 nm [2] [3].

Reaction Setup:

  • Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl
  • Substrate: 1-5 mM pNP-MurNAc in assay buffer
  • Enzyme: 0.1-1 μg purified NamZ (appropriately diluted)
  • Volume: 100-200 μL in microplate or cuvette
  • Temperature: 25-30°C
  • Measurement: Monitor A405 for 15-30 minutes [5]

Controls:

  • Blank: All components except enzyme
  • Negative control: Heat-inactivated NamZ
  • Substrate control: All components except enzyme

Calculation:

  • Activity (U/mL) = (ΔA405/min × Vtotal × dilution factor) / (ε × l × Venzyme)
  • Where ε = 18,000 M⁻¹cm⁻¹ for pNP at 405 nm, l = pathlength (cm)
  • Specific activity = Activity (U/mL) / protein concentration (mg/mL) [5]
Natural Substrate Assay with MurNAc-β-1,4-GlcNAc

Principle: NamZ hydrolyzes the natural disaccharide substrate MurNAc-β-1,4-GlcNAc, producing free MurNAc and GlcNAc monomers [2].

Procedure:

  • Reaction Mix:

    • 50 mM HEPES buffer (pH 7.0)
    • 0.5-2 mM MurNAc-β-1,4-GlcNAc
    • 0.5-2 μg purified NamZ
    • Total volume: 50-100 μL
  • Incubation: 30°C for 30-60 minutes

  • Termination: Heat at 95°C for 5 minutes or add equal volume of 100 mM NaOH

  • Analysis:

    • HPLC: Use amino-bonded column with acetonitrile:water gradient
    • Mass spectrometry: LC-MS for product identification
    • TLC: Silica gel with n-butanol:acetic acid:water (2:1:1) and detection with orcinol reagent
Coupled Assay with Intact Peptidoglycan

Principle: NamZ acts synergistically with NagZ and AmiE to degrade native peptidoglycan [2].

Protocol:

  • Prepare peptidoglycan substrate from B. subtilis or E. coli

  • Reaction mixture:

    • 50 mM HEPES (pH 7.0)
    • 1-2 mg/mL purified peptidoglycan
    • NamZ (0.5-2 μg)
    • NagZ (0.5-2 μg)
    • AmiE (0.5-2 μg)
    • Total volume: 100 μL
  • Incubate at 30°C with shaking (200 rpm) for 2-4 hours

  • Terminate by heating (95°C, 5 minutes)

  • Analyze products by:

    • HPLC separation of muropeptides
    • Mass spectrometry for structural identification
    • Reducing sugar assays (DNS method)

Quantitative Assay Parameters and Optimization

Table 1: Standard assay conditions for NamZ activity measurement

Parameter pNP-MurNAc Assay Natural Disaccharide Assay Coupled Peptidoglycan Assay
Buffer 50 mM HEPES, pH 7.0 50 mM HEPES, pH 7.0 50 mM HEPES, pH 7.0
Temperature 30°C 30°C 30°C
Substrate Concentration 1-5 mM 0.5-2 mM 1-2 mg/mL
Enzyme Amount 0.1-1 μg 0.5-2 μg 0.5-2 μg each enzyme
Reaction Time 15-30 min 30-60 min 2-4 hours
Detection Method A405 monitoring HPLC, MS, TLC HPLC, MS, reducing sugar
Linear Range ≤15% substrate conversion ≤15% substrate conversion Monitor initial rates

Table 2: Optimization parameters for NamZ assays

Factor Optimal Range Effect on Activity Optimization Method
pH 6.5-7.5 Bell-shaped curve, maximum ~7.0 One-factor-at-a-time or DoE [6]
Temperature 25-37°C Increases with temperature until denaturation Arrhenius plot, thermal stability
Ionic Strength 50-200 mM NaCl Moderate salt may enhance activity Salt titration 0-500 mM NaCl
Cations No specific requirement Not metalloenzyme EDTA addition test
Substrate Concentration ~5× Km Saturable kinetics Michaelis-Menten analysis
Critical Optimization Considerations

Linear Range Determination:

  • Ensure ≤15% substrate conversion for initial rate measurements [5]
  • Test enzyme dilutions in log increments (e.g., 1:10, 1:100, 1:1000)
  • Plot signal versus enzyme concentration to identify linear range [5]
  • Avoid signal saturation due to instrument limitations (e.g., A405 > 2.5) [5]

Design of Experiments (DoE) Approach:

  • Use fractional factorial design to screen multiple factors simultaneously [6]
  • Apply response surface methodology for optimization [6]
  • Significantly reduces optimization time (days vs. weeks) [6]

Data Analysis and Kinetic Characterization

Kinetic Parameter Determination

Michaelis-Menten Analysis:

  • Measure initial rates at varying substrate concentrations (0.2-5× estimated Km)
  • Fit data to v = (Vmax × [S]) / (Km + [S])
  • Determine Km (affinity) and Vmax (catalytic capacity)
  • Calculate kcat = Vmax / [enzyme]

Specificity Profiling:

  • Test alternative substrates: pNP-GlcNAc, chitin oligosaccharides, peptidoglycan fragments
  • NamZ shows absolute specificity for MurNAc at non-reducing ends [2] [3]
Enzyme Unit Definitions

Table 3: Enzyme activity units and calculations

Parameter Definition Calculation
Unit (U) Amount converting 1 μmol substrate/min Based on standard curve or extinction coefficient
Activity (U/mL) Units per volume U/mL = (ΔA405/min × Vtotal × dilution) / (ε × l × Venzyme)
Specific Activity (U/mg) Units per mg protein Specific activity = Activity (U/mL) / [protein] (mg/mL) [5]
Turnover Number (kcat) Substrate molecules/enzyme molecule/sec kcat = Vmax / [enzyme active sites]

Advanced Applications and Research Contexts

NamZ in Bacterial Physiology Studies

Cell Wall Recycling Mutants:

  • Generate ΔnamZ strains and analyze accumulated muropeptides by HPLC [1] [2]
  • Assess growth defects under starvation conditions [2]
  • Examine genetic interactions with nagZ and amiE mutants [2]

Structural Studies:

  • Homology modeling based on Bacteroides fragilis ortholog structures [1] [3]
  • Identify active site residues through mutagenesis
  • Characterize unique Rossmann-fold-like domain [3]
NamZ in Broader Biological Contexts

Recent research has revealed intriguing connections between peptidoglycan hydrolysis and other biological processes:

  • Spore Germination: Peptidoglycan fragments interact with PrkC kinase to initiate spore germination in Bacillus species [4]
  • Host-Microbe Interactions: Peptidoglycan acts as a digestive signal mediating host adaptation to diverse food resources in C. elegans [7]
  • Immune Modulation: Bacterial peptidoglycan structures influence host immune responses and metabolic adaptations [7]

Troubleshooting Guide

Table 4: Common issues and solutions in NamZ assays

Problem Possible Causes Solutions
No activity detected Enzyme denaturation, incorrect substrate, missing cofactors Verify enzyme stability, confirm substrate specificity (pNP-MurNAc), check buffer conditions
Non-linear kinetics Substrate depletion, product inhibition, enzyme instability Reduce reaction time, lower enzyme concentration, check ≤15% conversion rule [5]
High background Substrate auto-hydrolysis, contaminated reagents Include proper controls, prepare fresh substrate, use high-purity reagents
Poor reproducibility Enzyme dilution errors, temperature fluctuations Use consistent dilution protocols, employ thermal equilibrations, include internal standards
Low signal intensity Low enzyme activity, suboptimal detection parameters Concentrate enzyme, extend reaction time, validate detection method sensitivity

Conclusion

These application notes provide comprehensive methodologies for characterizing exo-β-N-acetylmuramidase NamZ activity, with specific protocols optimized for its unique substrate specificity. The assays described enable quantitative assessment of NamZ kinetics, specificity, and biological function within peptidoglycan recycling pathways. Proper attention to assay linearity, substrate specificity, and synergistic interactions with other peptidoglycan hydrolases is essential for accurate interpretation of NamZ function in bacterial cell wall metabolism and its potential applications in antibiotic discovery and bacterial physiology research.

References

synthesis bioorthogonal tagged NAM carbohydrate units

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Bacterial peptidoglycan (PG) is an essential mesh-like polymer that surrounds bacterial cells, providing mechanical strength and maintaining cell shape [1]. This polymer consists of alternating β-1,4-linked monosaccharide units: N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), with the latter bearing short peptide stems that can be cross-linked [1] [2]. The innate immune system recognizes fragments of PG, such as muramyl dipeptide (MDP), as danger signals through receptors like Nod2 [1]. The NAM carbohydrate core is a constant feature of these immunostimulatory fragments across all bacterial species [1]. Traditional methods for labeling PG, such as incorporating fluorescent D-amino acids into the peptide stems, are limited because these modifications are often removed during PG remodeling and are absent in key immune agonists like MDP [1] [2]. Metabolic labeling of the NAM carbohydrate core with bioorthogonal tags provides a superior strategy to study PG biosynthesis, degradation, and host immune recognition, as the label is retained in predicted innate immune agonist structures [1].

Synthetic Protocols for Bioorthogonal NAM Derivatives

Basic Protocol 1: Synthesis of Peracetylated 2-Azido Glucosamine (1)

This intermediate is the foundational building block for 2-substituted NAM derivatives [2].

  • Starting Material: Begin with commercially available D-glucosamine hydrochloride.
  • Diazo Transfer: An optimized, large-scale diazo transfer protocol is employed to install the azide functionality at the 2-N position. This method minimizes the use of sodium azide, ensuring a safer and more robust procedure [2].
  • Peracetylation: The resulting 2-azido glucosamine is fully acetylated to produce the peracetylated derivative 1, which is stable and can be stored for subsequent reactions. It is recommended to produce ~50 grams of compound 1 to support ongoing synthesis efforts [2].
Basic Protocol 2: Synthesis of 2-Azido NAM (2) and 2-Alkyne NAM (3)

This protocol describes the coupling of the sugar backbone with the lactic acid moiety bearing a bioorthogonal handle.

  • Lactic Acid Installation: Intermediate 1 is used to install the lactic acid moiety using established methods, resulting in compound 9 [1].
  • Global Deprotection: The acetyl protecting groups are removed to reveal the free sugar hydroxyls and the secondary amine at the 2-N position (compound 10) [1].
  • Coupling Challenge: The free carboxylic acid of the lactic acid moiety can hydrogen-bond with the free 2-N amine, making acylation at this position challenging. Specific coupling conditions must be developed to overcome this [1].
  • Final Derivatization:
    • For 2-azido NAM (2), the free amine is coupled with an azide-containing carboxylic acid derivative.
    • For 2-alkyne NAM (3), the free amine is coupled with an alkyne-containing carboxylic acid derivative.
  • Characterization: The final products are characterized using techniques like high-resolution liquid chromatography and mass spectrometry (HRLC/MS) [1].

Metabolic Incorporation and Visualization

Basic Protocol 4: Bacterial Metabolic Labeling and Click Chemistry

This protocol enables the tagging of live bacteria for imaging PG.

  • Bacterial Strain and Growth: Use engineered E. coli strains (e.g., ΔmurQ) that are deficient in NAM catabolism to enhance probe incorporation [1]. Grow bacteria in standard culture medium to mid-log phase.
  • Probe Feeding: Supplement the culture with the synthetic NAM probe (e.g., derivative 2 or 3) at a concentration of 0.1-1.0 mM. Incubate for one or more generations to allow for metabolic incorporation into the nascent PG [1] [2].
  • Click Chemistry Labeling (CuAAC):
    • Fixation: Harvest bacterial cells and fix with a suitable fixative like paraformaldehyde.
    • Permeabilization: For Gram-negative bacteria, permeabilize the outer membrane with a mild detergent.
    • Click Reaction: Resuspend cells in a reaction buffer containing:
      • Copper(II) sulfate (CuSO₄)
      • A reducing agent (e.g., sodium ascorbate) to generate Cu(I)
      • A copper-stabilizing ligand (e.g., THPTA)
      • A fluorescent azide or alkyne dye (e.g., Alexa Fluor 488-azide) [2].
    • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle mixing.
  • Microscopy: Wash the cells to remove unreacted dye and proceed to imaging using super-resolution microscopy (e.g., STORM) to reveal high-resolution details of PG architecture [1].

G Start Start: D-Glucosamine HCl A Diazo Transfer & Peracetylation Start->A B Synthesize Peracetylated 2-Azido Glucosamine (1) A->B C Install Lactic Acid Moisty B->C D Global Deprotection C->D E Coupling with Bioorthogonal Group D->E F Final NAM Derivative (2 or 3) E->F G Feed to Bacterial Culture F->G H Metabolic Incorporation into Peptidoglycan G->H I Click Chemistry with Fluorescent Dye H->I End Super-Resolution Microscopy I->End

Figure 1. Workflow for the synthesis of bioorthogonal NAM probes and their application in bacterial cell wall labeling.

Advanced Applications

Tracking PG in Host-Pathogen Interactions

A powerful application of this technology is monitoring the fate of bacterial PG during host immune responses. After feeding bacteria with the bioorthogonal NAM probe and allowing for incorporation, the labeled bacteria can be fed to immune cells, such as macrophages. The phagocytosed bacteria can be tracked over time. Using click chemistry to install a fluorophore at different time points allows researchers to visualize the degradation of PG and the subsequent release of NAM-containing fragments within the macrophage. This process helps identify the spatiotemporal location of these immunostimulatory fragments, shedding light on the mechanisms of immune activation [1].

Biomaterial Functionalization

Beyond basic research, bioorthogonal chemistry is revolutionizing biomaterial design. The principles of strain-promoted azide-alkyne cycloaddition (SPAAC) can be used to functionalize surfaces. For instance, cell membranes can be covalently immobilized onto magnetic nanoparticles via metabolic glycoengineering and SPAAC, ensuring the stability and bioactivity of displayed receptors [3]. In wound healing, click and "click-to-release" chemistry can create smart biomaterials with spatiotemporal control over the delivery of effector molecules (e.g., growth factors), mimicking the natural healing process and potentially promoting skin regeneration instead of scarring [4].

Troubleshooting and Optimization

Issue Potential Cause Solution
Low yield in synthesis of 2-azido glucosamine Inefficient diazo transfer reaction Scale up the optimized diazo transfer protocol; ensure fresh reagents [2].
Poor bacterial incorporation efficiency Degradation of NAM probe by catabolic pathways (e.g., MurQ) Use engineered bacterial strains (e.g., E. coli (\Delta murQ)) [1].
High background fluorescence in microscopy Incomplete washing after click reaction; non-specific dye binding Increase number of post-click washes; include control without NAM probe [2].
Low signal-to-noise in super-resolution imaging Insufficient fluorophore density; fluorophore photobleaching Optimize NAM probe concentration and feeding time; use antifade mounting medium [1].

References

optimizing NAM probe metabolic incorporation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

NAM Probe Incorporation: Troubleshooting & FAQs

Here are answers to common questions about optimizing NAM probe metabolic incorporation, based on current research.

Q1: My NAM probes are not being efficiently incorporated into bacterial peptidoglycan. What could be wrong? Efficient incorporation depends on probe design, bacterial strain, and delivery method.

  • Probe Delivery: The negative charge on the carboxylic acid of NAM probes can hinder their transport across bacterial membranes. Masking this charge with a methyl ester has been shown to improve probe utilization by 10-fold. In contrast, peracetylated probes (acetyl groups on hydroxyls) are not utilized by E. coli, suggesting bacterial esterases cannot remove these protecting groups [1].
  • Bacterial Strain: Use an appropriate engineered strain. For example, an E. coli ΔMurQ knockout strain, equipped with the heterologous expression of the recycling enzymes AmgK and MurU from P. putida (creating E. coli ΔMurQ-KU), is designed to channel NAM probes specifically into peptidoglycan biosynthesis and not into catabolic pathways [2].
  • Probe Concentration: Ensure you are using a sufficient concentration. Studies often use probes in the range of 10-50 µM for labeling experiments [2].

Q2: How can I confirm that my NAM probe has been successfully incorporated? You can use a combination of analytical and microscopy techniques.

  • Click Chemistry & Fluorescence Microscopy: After feeding cells the NAM probe (e.g., an azide-or alkyne-functionalized derivative), incubate them with a fluorescent dye (e.g., a fluorophore-conjugated cyclooctyne). Wash the cells and image them using super-resolution microscopy to visualize the incorporation pattern within the peptidoglycan [2].
  • Mass Spectrometry: Analyze muropeptides from digested peptidoglycan. Successful incorporation will show a mass shift corresponding to the bioorthogonal handle on the NAM moiety [1].

Q3: What are the key considerations for designing an effective NAM probe? The position of the bioorthogonal handle is critical for compatibility with bacterial enzymes.

  • Modification Site: The 2-amino position of the NAM sugar is a permissive site for modifications like azides and alkynes. The recycling enzymes (AmgK, MurU) and biosynthetic enzymes (MurC-MurF) show relaxed substrate specificity, allowing these synthetic probes to be processed and incorporated into the peptidoglycan backbone [2].
  • Handle Size: Small, non-bulky bioorthogonal handles (azide, alkyne) are better tolerated than large ones [2].

Optimization Parameters & Experimental Design

The table below summarizes key parameters for troubleshooting and optimizing NAM probe incorporation.

Parameter Inefficient Condition Optimized Condition Key Rationale
Probe Delivery Unmodified NAM carboxylic acid Methyl ester derivative [1] Masks negative charge, improving membrane permeability 10-fold [1].
Bacterial Strain Wild-type E. coli Engineered ΔMurQ-KU strain [2] Directs probe into peptidoglycan synthesis, not catabolism [2].
Modification Site Peptide stem (e.g., D-amino acids) 2-amino position of NAM [2] Core structural element for immune recognition; retained in fragments [2].
Handle Type Large, bulky groups (e.g., biotin) Small bioorthogonal groups (azide, alkyne) [2] Tolerated by recycling and biosynthetic enzymes [2].

Detailed Experimental Protocol

This protocol outlines the methodology for metabolic labeling of bacterial peptidoglycan using NAM probes, based on established research [2].

Workflow Overview:

G A Synthesize NAM Probe B Protect Carboxylic Acid (as Methyl Ester) A->B C Culture Engineered E. coli ΔMurQ-KU Strain B->C D Incubate with Probe C->D E Click Reaction with Fluorescent Dye D->E F Wash & Fix Cells E->F G Image via Super-resolution Microscopy F->G

Materials & Reagents:

  • NAM Probe: e.g., 2-azido or 2-alkyne NAM derivative. Store desiccated at -20°C.
  • Methyl Ester Derivative: Synthesize the methyl ester of the NAM probe to enhance uptake [1].
  • Bacterial Strain: E. coli ΔMurQ strain transformed with pBBR-KU plasmid (expressing P. putida AmgK and MurU enzymes) [2].
  • Growth Medium: Lysogeny broth (LB) with appropriate antibiotics (e.g., chloramphenicol for pBBR-KU).
  • Click Chemistry Reagents: Copper(I) catalyst or strain-promoted reagent, and a fluorescent dye (e.g., Alexa Fluor azide or DBCO-fluorophore).
  • Fixative: Phosphate-buffered saline (PBS) with 4% paraformaldehyde.

Step-by-Step Procedure:

  • Probe Preparation: Dissolve the NAM probe (preferably as a methyl ester) in sterile water or DMSO to create a stock solution (e.g., 10 mM).
  • Bacterial Culture: Grow the engineered E. coli ΔMurQ-KU strain in LB with antibiotics to mid-log phase (OD600 ~0.5).
  • Metabolic Labeling: Add the NAM probe to the culture at a final concentration of 10-50 µM. Incubate for one or more generations (typically 1-3 hours at 37°C).
  • Sample Fixation: Pellet the cells, wash with PBS, and resuspend in 4% PFA for 15 minutes. Wash again with PBS.
  • Click Chemistry Labeling: Resuspend the fixed cells in a click reaction mixture containing the fluorescent dye. Incubate for 30-60 minutes at room temperature, protected from light.
  • Microscopy: Wash the cells thoroughly to remove unbound dye. Resuspend in a small volume of PBS and apply to a microscope slide. Image using super-resolution microscopy (e.g., STORM or STED) to resolve fine peptidoglycan structures.

Advanced Optimization & Analysis

For persistent issues, these advanced strategies and validation methods are recommended.

Schematic of NAM Probe Utilization Pathway:

G A NAM Probe Enteres Cell B Esterase Removes Methyl Group A->B Transport C Recycling Enzymes (AmgK & MurU) B->C Free NAM Probe D UDP-NAM Probe C->D E Biosynthetic Enzymes (MurC-MurF) D->E F Incorporation into Peptidoglycan E->F

Validation with 1H NMR Spectroscopy

  • Application: While not used directly on labeled peptidoglycan in these studies, 1H NMR is a powerful quantitative method for analyzing the NAD metabolome in cell extracts, demonstrating its potential for validating similar small-molecule incorporation [3].
  • Protocol Summary: Prepare cell extracts from probe-treated bacteria. Acquire 1H NMR spectra using a PRESAT pulse sequence to suppress the water signal. Use a known concentration of an internal standard (e.g., 1 mM sucrose) for quantification. Characteristic peaks from the NAM probe, if present in sufficient quantity and not degraded, could theoretically be identified and quantified against the standard [3].

References

troubleshooting peptidoglycan isolation purification low yield

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Yield in Peptidoglycan Isolation

Primary Challenge Root Cause Recommended Solution Key Experimental Considerations
Low Natural Abundance & High Turnover [1] Lipid II is a transient intermediate; estimated at only 1000-2000 molecules/cell [1]. Pharmacological Inhibition: Use moenomycin (inhibits glycosyltransferases) or vancomycin to block PG biosynthesis, causing Lipid II to accumulate. Kahne et al. reported a 10-fold increase in S. aureus Lipid II with moenomycin in 15 minutes [1]. • Confirm inhibitor efficacy for your bacterial strain. • Optimize incubation time and concentration to maximize accumulation without excessive cell death.
Inefficient Extraction from Membrane [1] [2] PG precursors are membrane-anchored (e.g., via undecaprenyl phosphate), requiring effective separation from the lipid bilayer. Use optimized extraction buffers: SDS-based lysis buffers are highly effective. The SDT buffer (4% SDS, 100 mM DTT, 100 mM Tris-HCl, pH 7.6) coupled with boiling and ultrasonication (SDT-B-U/S) was identified as a top-performing method for membrane protein recovery [2]. • For the SDT-B-U/S protocol: resuspend cells in SDT buffer, incubate in a 98°C water bath for 10 min, then sonicate on ice (5s on/8s off per cycle, 5 min total) [2]. • Remove cell debris by centrifugation at 10,000 × g for 10 min at 4°C [2].
Suboptimal Purification & Handling [1] Losses during chromatographic steps; degradation of the pyrophosphate linkage due to instability [1]. Chromatography Optimization: Use a two-step purification with DEAE-cellulose followed by silica gel chromatography [1]. Handle samples carefully due to the chemical instability of the pyrophosphate bond [1]. • Keep samples cold and work quickly to minimize degradation. • The Bligh-Dyer system (chlorform-PBS) can be used to isolate lipid II directly from membranes [1].

Detailed Experimental Protocol: Boosting Yield via Pharmacological Accumulation

This protocol, adapted from successful research, outlines how to increase Lipid II yield by inhibiting its consumption [1].

A Grow bacterial culture to mid-log phase B Add inhibitor (e.g., Moenomycin) A->B C Incubate 15-30 mins with shaking B->C D Harvest cells by centrifugation C->D E Wash cells with PBS D->E F Lyse cells using optimized protocol (e.g., SDT-B-U/S) E->F G Purify Lipid II via chromatography F->G

Key Steps:

  • Culture and Inhibition: Grow your bacterial strain to mid-log phase in an appropriate medium. Add an inhibitor like moenomycin (for susceptible strains like S. aureus) or vancomycin (e.g., for B. subtilis) to the culture [1].
  • Incubation: Continue incubating with shaking for a optimized duration (e.g., 15 minutes as reported). This halts PG polymerization, allowing Lipid II to accumulate [1].
  • Cell Harvesting: Pellet cells by centrifugation (e.g., 9,000 × g for 10 min at 4°C) and wash the pellet with phosphate-buffered saline (PBS) to remove medium components [2].
  • Cell Lysis and Extraction: Lyse the cell pellet using a highly efficient method like the SDT-B-U/S protocol described above to ensure complete disruption and release of membrane-bound intermediates [2].
  • Purification: Purify Lipid II using chromatographic methods. A robust approach involves initial purification on DEAE-cellulose, followed by a second polishing step using silica gel chromatography to resolve Lipid II from other lipid intermediates [1].

Key Considerations for Your Experiments

  • Strain Selection: The intrinsic resistance of some bacteria (e.g., B. subtilis to moenomycin) means you must select an appropriate inhibitor for your specific strain [1].
  • Validation: Using 15N-enriched media for cultivation can help validate successful isolation through mass spectrometry, as the isolated Lipid II will show a characteristic mass shift [1].
  • Scale Awareness: Even with optimization, the yield of peptidoglycan precursors like Lipid II will be inherently low due to its biological role as a transient intermediate. Success is often measured in nanograms or micrograms, not milligrams [1].

References

solving N-acetylmuramic acid synthesis stereo-isomer separation

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles for Isomer Separation

Before selecting a method, understanding these core concepts is crucial for effective troubleshooting.

  • Isomerism means that different compounds share the same molecular formula but differ in the connectivity or spatial arrangement of their atoms. This can lead to vastly different physical, chemical, and biological properties [1].
  • Liquid-liquid techniques like Centrifugal Partition Chromatography (CPC) can offer advantages over solid-supported methods. CPC does not use silica gel, which avoids issues of column degradation and allows for the use of a wider range of solvents, including more eco-friendly options. It is particularly well-suited for preparative-scale separation [1].
  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative tool. The chiral selector (often a derivatized polysaccharide) interacts differently with each enantiomer, allowing for their separation [2].

Recommended Separation Methods

Based on current practices, here are the primary methods to address NAM stereoisomer separation.

Method Key Feature Best For Considerations
HPLC with Polysaccharide-based CSPs [2] Coated or immobilized amylose/cellulose derivatives; high enantioselectivity. Analytical & preparative applications; high-resolution analysis. Method development can be complex; some solvents may dissolve coated phases.
Centrifugal Partition Chromatography (CPC) [1] Liquid-liquid chromatography; no solid support. Preparative-scale separation; sensitive compounds. Requires method optimization for biphasic solvent systems.
Normal Phase HPLC [3] Uses a non-polar mobile phase; effective for chiral separation. Separating complex mixtures of stereoisomers. Often requires use of chlorinated solvents (e.g., DCM).

Experimental Protocol: Chemoenzymatic Synthesis of Functionalized NAM

This protocol, adapted from published literature, allows for the incorporation of various functional groups into the NAM backbone using bacterial cell wall recycling enzymes, which are somewhat permissive of different substituents [4] [5].

The workflow for this protocol can be visualized as follows:

G NAM_Derivative NAM Derivative (Lactol Form) AmgK_Reaction Enzymatic Reaction with AmgK NAM_Derivative->AmgK_Reaction ATP, Mg²⁺ NAM_Monophosphate NAM Monophosphate AmgK_Reaction->NAM_Monophosphate MurU_Reaction Enzymatic Reaction with MurU NAM_Monophosphate->MurU_Reaction UTP UDP_NAM Functionalized UDP-NAM MurU_Reaction->UDP_NAM

Step-by-Step Procedure:

  • Reaction with AmgK (Kinase)

    • Into a tube, add the following components [5]:
      • 66 µL milli-Q water
      • 5 µL of 1 M phosphate buffer, pH 7.9
      • 10 µL of 10 mM NAM derivative
      • 12 µL of 10 mM ATP
      • 3 µL of 10 mM MgCl₂
    • Start the reaction by adding 2 µL (20 µg/mL final concentration) of purified AmgK enzyme. Mix by pipetting up and down.
    • Incubate the reaction at room temperature overnight.
  • Monitor AmgK Reaction

    • The next day, remove a 10 µL aliquot and quench it with 90 µL of methanol.
    • Centrifuge at 8000 rpm to pellet precipitated protein.
    • Transfer the supernatant to an MS vial and analyze by High-Resolution LC/MS (negative mode) to confirm the formation of the NAM monophosphate product [4] [5].
  • Reaction with MurU (Uridylyl Transferase)

    • To the remaining AmgK reaction mixture, add:
      • 12 µL of 10 mM UTP
      • 0.5 U of inorganic pyrophosphatase
    • Start the reaction by adding 2.8 µL (20 µg/mL final concentration) of purified MurU enzyme.
    • Incubate the reaction at 37 °C overnight.
  • Monitor Final Product

    • Remove a 10 µL aliquot and quench with 90 µL of methanol.
    • Centrifuge and analyze the supernatant by HRLC/MS (negative mode) to confirm the formation of the functionalized UDP-NAM product [4] [5].

Frequently Asked Questions (FAQs)

Q1: My AmgK reaction shows no conversion to the monophosphate. What could be wrong?

  • Verify enzyme substrate tolerance: AmgK is permissive but not universal. Check your NAM derivative against known compatible substrates. For example, AmgK does not accept the 2-amino-muramic acid precursor, 6-azido-NAM, or large groups like cyclopropenes and fluorescein [4].
  • Confirm reagent integrity: Ensure your ATP and MgCl₂ solutions are fresh and at the correct concentration, as Mg²⁺ is a essential cofactor [5].

Q2: I need to separate a complex mixture of eight stereoisomers. Is this feasible with HPLC?

  • Yes, but it requires careful method development. A documented case achieved this using a Chiralcel OD-H column (4.6 × 250 mm, 5 µm) with a mobile phase of heptane/ethanol/dichloromethane (95:3:2, v/v/v) at a low flow rate (0.7 mL/min) and temperature (15°C) [3]. This highlights the importance of fine-tuning mobile phase composition and physical parameters.

Q3: When should I consider using CPC instead of HPLC?

  • For preparative-scale purification: CPC is easily scalable and can handle larger quantities of material than analytical HPLC [1].
  • If your compounds are sensitive or adsorb strongly to silica: The liquid-liquid system in CPC can prevent irreversible binding or decomposition that sometimes occurs on solid supports [1].
  • When using "non-standard" solvents: Immobilized HPLC CSPs have solvent restrictions, whereas CPC allows for a broader selection of solvent systems [1] [2].

References

overcoming MurNAc depletion bacterial culture morphology changes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding MurNAc Depletion & Morphology Changes

  • What is MurNAc and why is it essential? N-acetylmuramic acid (MurNAc) is a fundamental sugar component of bacterial peptidoglycan (PGN), the mesh-like structure that provides shape and structural integrity to the bacterial cell wall [1] [2] [3]. Without it, bacteria cannot build or maintain their cell walls.

  • Which bacteria are affected by MurNAc depletion? While many bacteria can synthesize MurNAc de novo, some, like the oral pathogen Tannerella forsythia, are MurNAc auxotrophs. They lack the genes (e.g., murA and murB) for the endogenous synthesis of MurNAc and must therefore scavenge it from their environment [1] [2].

  • What are the observable effects of MurNAc depletion? When deprived of MurNAc, auxotrophic bacteria like T. forsythia cannot maintain normal PGN synthesis. This leads to a characteristic morphological shift from healthy, rod-shaped cells to enlarged, fusiform (spindle-shaped) cells [1] [2]. In severe cases, it can lead to cell lysis or death.

MurNAc Concentration & Bacterial Growth

The table below summarizes the relationship between MurNAc concentration in the growth medium and the resulting morphological state of Tannerella forsythia, based on experimental data [1].

MurNAc Concentration (µg/mL) Observed Morphology & Growth Status
< 0.5 µg/mL Severe depletion; transition to fusiform, unhealthy cells occurs.
~0.5 µg/mL Threshold concentration; mutant strains show more tolerance before morphology changes.
> 1.0 µg/mL Required by the wild-type strain for optimal growth and rod-shaped morphology.
20.0 µg/mL Standard laboratory concentration for robust growth and healthy, rod-shaped cells.

Experimental Protocol: Investigating MurNAc Depletion

Here is a detailed methodology for studying the effects of MurNAc depletion, based on the protocols used in the search results [1].

1. Bacterial Strains and Growth Conditions

  • Strain: Tannerella forsythia ATCC 43037 (wild-type) and isogenic mutants (e.g., ΔTf_murK::erm).
  • Base Medium: Brain Heart Infusion (BHI) medium (37 g/L).
  • Supplements:
    • Yeast extract (10 g/L)
    • L-cysteine (1 g/L)
    • Hemine (5 µg/mL)
    • Menadione (2 µg/mL)
    • Horse serum (5% v/v)
  • Key Variable: MurNAc is added at specific concentrations (e.g., 0.1, 0.5, 1.0, 20.0 µg/mL) from a stock solution.

2. Growth Curve Analysis

  • Inoculate cultures to a starting optical density at 600 nm (OD₆₀₀) of 0.1.
  • Grow cultures under anaerobic conditions at 37°C until the stationary phase is reached (approximately 75 hours).
  • Measure OD₆₀₀ at regular intervals using a spectrophotometer. Perform experiments in biological triplicates.

3. Morphological Assessment via Scanning Electron Microscopy (SEM)

  • Harvest bacterial cells from different growth conditions by centrifugation.
  • Fix the cell pellet with a glutaraldehyde solution (e.g., 2.5% in cacodylate buffer).
  • Dehydrate the fixed cells using a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).
  • Critical point dry the samples and sputter-coat them with a thin layer of gold/palladium.
  • Image the cells using a scanning electron microscope and analyze their morphology.

MurNAc Metabolism in Tannerella forsythia

The following diagram illustrates the pathway by which T. forsythia imports and utilizes exogenous MurNAc, highlighting the critical role of the murTKQ operon and the metabolic fork that directs MurNAc toward either catabolism for energy or peptidoglycan synthesis.

murNAc_pathway MurNAc_External External MurNAc MurT_Transporter MurT Transporter (Tanf_08375) MurNAc_External->MurT_Transporter Uptake MurNAc_Cytoplasmic Cytoplasmic MurNAc MurT_Transporter->MurNAc_Cytoplasmic MurK_Kinase MurK Kinase (Tanf_08380) MurNAc_Cytoplasmic->MurK_Kinase Branch_Point MurNAc_Cytoplasmic->Branch_Point MurNAc_6P MurNAc-6-Phosphate MurK_Kinase->MurNAc_6P Phosphorylation MurQ_Etherase MurQ Etherase (Tanf_08385) MurNAc_6P->MurQ_Etherase GlcNAc_6P GlcNAc-6-Phosphate MurQ_Etherase->GlcNAc_6P Cleavage Catabolism Central Carbon Metabolism GlcNAc_6P->Catabolism PG_Precursor UDP-MurNAc-pentapeptide (Peptidoglycan Precursor) Peptidoglycan Peptidoglycan Synthesis & Cell Wall Maintenance PG_Precursor->Peptidoglycan Branch_Point->PG_Precursor Alternative Bypass Route

Diagram Title: MurNAc Metabolism and Peptidoglycan Biosynthesis in T. forsythia

Troubleshooting Guide: MurNAc-Related Experimental Issues

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Observed Possible Cause Suggested Solution
Unexpected fusiform morphology Insufficient MurNAc in medium; contamination degrading MurNAc. Confirm MurNAc concentration; ensure aseptic technique; use fresh MurNAc stock.
Poor bacterial growth even with MurNAc Degraded MurNAc stock; other medium components are limiting. Prepare fresh MurNAc solution; check integrity of all medium supplements.
Morphology changes in stationary phase Natural MurNAc depletion as culture grows. Monitor culture density and re-supplement medium with MurNAc for prolonged growth.
No growth in mutant strain Gene knockout (e.g., murK) may cause unexpected auxotrophy or severe growth defect. Verify genotype; provide higher MurNAc concentrations; check for complemented strain growth.

Key Research Insights

  • Metabolic Fork: T. forsythia does not use all imported MurNAc for peptidoglycan synthesis. A significant portion is phosphorylated by MurK and funneled into the MurQ etherase catabolic pathway to be used as a carbon and energy source [1]. This explains why blocking catabolism (e.g., in a ΔmurK mutant) can paradoxically make the bacterium more efficient at using scarce MurNAc solely for cell wall building, conferring a growth advantage under low-MurNAc conditions [1].
  • Peptidoglycan Structure: The peptidoglycan of T. forsythia has been classified as A1γ-type, directly cross-linked with meso-diaminopimelic acid (m-DAP), similar to E. coli [2]. Understanding this structure is vital for developing targeted anti-infective strategies.
  • Imaging Applications: The essential nature of MurNAc in the bacterial cell wall has inspired the development of MurNAc-derived radiotracers for positron emission tomography (PET), aiming to specifically image bacterial infections in vivo [4].

References

optimizing mutanolysin digestion conditions peptidoglycan analysis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Mutanolysin Digestion for Peptidoglycan Analysis

Here are common issues and solutions you may encounter:

Issue Possible Cause Suggested Solution

| Incomplete Digestion | • Enzyme concentration too low • Digestion time too short • Presence of inhibitors | • Perform a dose-response curve (e.g., 10-200 U/mL) • Extend incubation time (e.g., 4-24 hours) • Ensure sample purity and use high-purity enzymes [1] | | Over-digestion / PG Fragmentation | • Enzyme concentration too high • Digestion time excessively long | • Titrate to the lowest effective enzyme concentration • Perform a time-course experiment to find the optimal duration [1] | | High Background Noise in LC-MS/MS | • Non-specific cleavage • Contaminating proteins in sample | • Optimize buffer conditions (pH, salt) • Include protease inhibitors during sacculi preparation • Use clean, well-prepared sacculi samples [2] | | Poor Data Quality / Unidentifiable Muropeptides | • Inefficient digestion • Outdated analysis software | • Verify enzyme activity and use positive controls • Use modern peptidoglycomics tools like PGFinder for accurate data interpretation [2] |

Frequently Asked Questions (FAQs)

Q1: What is the specific enzymatic activity of mutanolysin, and why is it chosen for PG analysis? Mutanolysin is a bacterial cell wall hydrolase, particularly effective against the β-1,4 linkages between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) in peptidoglycan, especially in Gram-positive bacteria [1]. Its ability to cleave these bonds makes it ideal for breaking down the PG sacculus into its constituent muropeptides for subsequent analysis via techniques like LC-MS/MS [2].

Q2: Are there standard protocols for sample preparation before mutanolysin digestion? Yes, robust sample preparation is critical. A common and reliable method involves isolating the PG sacculus itself [1]. This typically includes:

  • Boiling bacterial cells in a buffer containing SDS to inactivate endogenous enzymes and separate the PG scaffold.
  • Extensive washing with water and buffer to remove SDS and other contaminants.
  • Purification steps, which may also involve protease treatment (e.g., trypsin) to remove covalently linked proteins from the PG scaffold [1]. Using isolated sacculi preserves the native structure of the PG and provides a cleaner substrate for mutanolysin.

Q3: What are the latest software tools for analyzing the LC-MS/MS data from my digestion? The field of "peptidoglycomics" is advancing rapidly. A leading tool is PGFinder, which features a user-friendly web interface and is specifically designed to handle the unusual composition and branching of muropeptides that standard proteomics software cannot process [2]. It automates the building of PG databases, performs MS searches, and can predict MS/MS fragmentation patterns, significantly improving the throughput and accuracy of your analysis [2].

Q4: How can I verify that my fluorescent labeling originates from the PG and not from non-specific binding? The SaccuFlow assay provides a robust validation method [1]. You can confirm specific incorporation by:

  • Enzymatic Validation: Treating your fluorescently labeled sacculi with mutanolysin. A time-dependent and concentration-dependent reduction in fluorescence, as the PG is digested and fragments are released, confirms the label was incorporated into the PG polymer [1].
  • Control Experiments: Using enantiomers of labeling compounds (e.g., d-amino acids for incorporation vs. l-amino acids as a control) that are not incorporated into the PG backbone, which should show minimal fluorescence [1].

Experimental Workflow for PG Analysis

The diagram below outlines a general workflow for peptidoglycan analysis, showing where mutanolysin digestion fits into the process and how to handle downstream issues.

G Start Start: Bacterial Culture A PG Sacculi Isolation (Boil in SDS, Wash, Protease Treat) Start->A B Mutanolysin Digestion (Key Optimization Step) A->B C LC-MS/MS Analysis B->C T1 Incomplete Digestion? B->T1 Proceed to Analysis   D Data Processing with PGFinder C->D T2 Poor Data Quality? D->T2   End Muropeptide Identification & Quantification D->End T1->C No Sol1 • Increase enzyme dose • Extend incubation time T1->Sol1 Yes Sol2 • Verify sacculi purity • Check software parameters T2->Sol2 Yes T2->End No

Key Recommendations for Protocol Design

To bridge the gap in the search results, here are actionable recommendations based on general biochemical principles and the context provided:

  • Start with Established Parameters: While optimal conditions are organism-dependent, a standard starting point for mutanolysin digestion is a concentration of 10-100 U/mL in a phosphate buffer (e.g., 10-50 mM, pH 5.5-7.0), with incubation at 37°C for several hours to overnight [1].
  • Systematic Optimization is Crucial: You must empirically determine the best conditions for your specific bacterial strain. Design experiments that test a range of:
    • Enzyme concentration
    • Incubation time
    • Buffer pH and composition
  • Validate with Modern Tools: Use contemporary software like PGFinder to get the most out of your LC-MS/MS data, as it can handle the complexity of PG and identify even subtle changes in muropeptide composition [2].

References

purification challenges 1,6-anhydroMurNAc derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the most common issues when purifying 1,6-anhydroMurNAc? The most frequent challenges are the formation of complex mixtures of stereo- and regioisomers during alkylation steps, the compound's amphiphilic nature which complicates isolation, and its instability under certain conditions, such as in chloroform solutions [1].

  • Q2: How can I improve the diastereoselectivity of the key alkylation step? Using a protected precursor like 4-O-trityl-1,6-anhydroGlcNAc and commercially available (S)-2-chloropropionic acid as the alkylating agent can yield the desired MurNAc product with excellent diastereoselectivity, favoring the correct isomer over the unnatural one [1].

  • Q3: Are there strategies to avoid chromatographic purification? Yes, a significant advantage of some modern synthetic routes is that the final deprotected product, 1,6-anhydroMurNAc, can be obtained in high purity through a simple acidic resin workup and crystallization, eliminating the need for column chromatography [1].

Troubleshooting Guide

The table below outlines specific problems, their likely causes, and recommended solutions.

Problem Potential Cause Solution
Low yield and complex mixture after alkylation Non-regioselective reaction on unprotected 1,6-anhydroGlcNAc [1] Use a protecting group (e.g., trityl) on the 4-OH position of 1,6-anhydroGlcNAc before alkylation [1].
Difficulty isolating the final product Amphiphilic nature of the molecule complicates separation [2] Employ a synthetic route where the final deprotection step allows for isolation via filtration and washing without chromatography [1].
Obtaining the unnatural stereoisomer Use of racemic alkylating agents [1] Use enantiomerically pure (S)-2-chloropropionic acid to ensure high diastereoselectivity for the natural MurNAc derivative [1].
Instability or decomposition during synthesis - Use acetone-d6 instead of CDCl3 for NMR analysis, as the compound is more stable in this solvent [1].

Detailed Experimental Protocols

Here are two key methodologies adapted from the literature for synthesizing and handling 1,6-anhydroMurNAc derivatives.

Protocol 1: Efficient Five-Step Synthesis from N-acetylglucosamine [1]

This protocol is valued for its short synthetic sequence from an inexpensive starting material.

  • Synthesis of 1,6-anhydroGlcNAc (4): Perform a two-step synthesis from N-acetylglucosamine (GlcNAc) as described by Lafont et al. Characterize the product by 1H NMR (300 MHz, methanol-d4) δ 5.26 (s, 1H, H-1), 4.49 (d, J = 5.5 Hz, 1H, H-5), 1.98 (s, 3H, Me) [1].
  • 4-O-Tritylation to form (12): Dissolve compound 4 in dichloromethane. Treat with collidine and add trityl triflate portionwise over several hours. Quench the reaction with pyridine and methanol. Work up by washing with HCl, NaHCO3, and water. Purify the product (12) using medium-pressure liquid chromatography (MPLC). Confirm the structure using 2D NMR (HMBC, NOESY) in acetone-d6 [1].
  • Diastereoselective Alkylation to form (13): Alkylate the protected sugar 12 with (S)-2-chloropropionic acid. This step proceeds in good yield with excellent diastereoselectivity for the desired MurNAc derivative [1].
  • Trityl Deprotection to form (1): Deprotect the trityl group without protecting the newly formed carboxylic acid. Isolate the final product, 1,6-anhydroMurNAc (1), in high purity via work-up and crystallization, avoiding chromatographic purification [1].
Protocol 2: Synthesis of Peptidoglycan Fragments for Assay Development [3]

This method is crucial for creating substrates to study enzymes like amidases.

  • Solid-Phase and Homogenate Phase Synthesis: Synthesize 1,6-anhydroMurNAc derivatives protected with a Bn or PMB group at the 4th position, either in homogenate phase or on a solid support [3].
  • Peptide Chain Elongation: Elongate the peptide chain to at least a dipeptide (L-Ala-γ-D-Glu). For HPLC detection, a chromophoric group can be attached to the peptide chain [3].
  • Purification and Characterization: Purify the resulting peptidoglycan fragments using standard techniques like HPLC. These substrates can then be used in enzymatic assays, for example, with the periplasmic amidase AmiD from E. coli [3].

Biological Context & Signaling Pathways

Understanding the role of 1,6-anhydroMurNAc in bacterial physiology clarifies why these derivatives are important research targets.

The following diagram illustrates the recycling pathway where 1,6-anhydroMurNAc peptides are key signaling molecules, particularly in the induction of antibiotic resistance.

G PG Peptidoglycan (PG) LT Lytic Transglycosylase (LT) PG->LT Degradation Muropeptide GlcNAc-1,6-anhydroMurNAc-peptide LT->Muropeptide AmpG AmpG Permease Muropeptide->AmpG Transport NagZ NagZ (Glucosaminidase) Muropeptide->NagZ AmpG->Muropeptide Into Cytoplasm AnhMurPeptide 1,6-anhydroMurNAc-peptide NagZ->AnhMurPeptide Removes GlcNAc AmpD AmpD (Amidase) AnhMurPeptide->AmpD AmpR AmpR (Transcriptional Regulator) AmpD->AmpR Acts as Inducer AmpC AmpC β-Lactamase Expression AmpR->AmpC Activation

This pathway is a primary mechanism for AmpC β-lactamase induction in many Gram-negative bacteria. When cell wall integrity is compromised (e.g., by β-lactam antibiotics), an accumulation of 1,6-anhydroMurNAc-pentapeptides occurs. These molecules are transported into the cytoplasm and processed into inducters that bind to AmpR, triggering expression of the AmpC enzyme, which hydrolyzes and inactivates β-lactam antibiotics [4] [2] [5].

Key Technical Takeaways

  • Prioritize Protected Intermediates: The use of a 4-O-trityl protecting group on the 1,6-anhydroGlcNAc scaffold is a critical step for achieving high-yielding, regioselective alkylation and avoiding complex isomeric mixtures [1].
  • Leverage Efficient Routes: The five-step synthesis from N-acetylglucosamine provides a significant advantage in efficiency and cost over older, longer methods, making larger quantities of the core structure more accessible [1].
  • Understand the Application: The ultimate goal of synthesizing 1,6-anhydroMurNAc derivatives often dictates the required modifications (e.g., specific peptide stems). These substrates are essential for studying bacterial enzymes and pathways linked to antibiotic resistance [6] [3].

References

improving sensitivity mass spectrometry peptidoglycan fragments

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Tools & Strategies for Enhanced Sensitivity

Strategy Key Features Benefit for Sensitivity & Analysis
PGFinder Software [1] User-friendly web interface; PGLang formal language for structure description; automated MS/MS fragment prediction; step-by-step analysis strategy. Enables identification of low-abundance and co-eluting muropeptides; systematic characterization of complex profiles (>250 muropeptides).
Quantitative HILIC-MS Method [2] Acidic hydrolysis with HILIC-MS detection; short run time (11 min); low inter-/intraday variability (3.2%/4%); LOQ in sub mg/L range. High sensitivity and selectivity for PG components (NAM, NAG, Mur, GlcN); robust quantification for different bacterial species.
Sequential Search Strategy [1] Four-step sequential search: 1. Monomers, 2. Modifications, 3. PG-anchored proteins, 4. Multimers. Reduces complexity in each step; increases confidence in identifying subtle, low-intensity signals.

Experimental Workflow for High-Resolution Peptidoglycomics

The following diagram outlines a proven, step-by-step strategy for a comprehensive and sensitive peptidoglycan analysis using LC-MS/MS [1].

Start Start: Peptidoglycan Sample LCMS LC-MS/MS Data Acquisition Start->LCMS Step1 Step 1: Monomer Search LCMS->Step1 Step2 Step 2: Modification Search Step1->Step2 Step3 Step 3: Anchored Protein Search Step2->Step3 Step4 Step 4: Multimer Search Step3->Step4 Final Comprehensive Quantification & Statistical Comparison Step4->Final

Frequently Asked Questions

  • What is the most common reason for low signal intensity of muropeptides in MS? Inefficient digestion or release of muropeptides from the insoluble PG sacculus can be a major bottleneck [3]. Furthermore, the use of a specialized tool like PGFinder is crucial because standard proteomics software cannot handle PG's unusual composition and branching, leading to missed identifications [1].

  • How can I improve the detection of low-abundance or cross-linked muropeptides? Adopt a sequential search strategy as outlined above [1]. This prevents the software from being overwhelmed by the theoretical search space. By first identifying the basic monomers, you create a foundation for subsequently searching for more complex structures like cross-linked multimers, dramatically improving the sensitivity for these species.

  • My quantitative results for PG components are inconsistent. How can I improve this? Implement the HILIC-MS method with acidic hydrolysis [2]. This approach is optimized for quantitative accuracy, showing low inter- and intraday variability. The use of a labeled internal standard (e.g., Glucosamine-13C6) is critical for correcting for sample loss and instrument variability during preparation.

  • Besides instrumentation, what is key to improving sensitivity in PG analysis? Sample preparation and data analysis are paramount. The choice of sample cleanup (e.g., using Biotage Isolute PLD+ columns) [2] and a well-defined LC method (e.g., using a Waters XBridge BEH Amide column with ammonium acetate buffer) [2] significantly impacts signal quality. The most advanced instrument cannot compensate for poor sample preparation or the use of inappropriate data analysis software [1] [2].

References

troubleshooting copper-catalyzed azide-alkyne cycloaddition NAM probes

Author: Smolecule Technical Support Team. Date: February 2026

Common Problems & Optimized Solutions

The table below summarizes specific challenges and their solutions based on experimental data.

Problem / Challenge Recommended Solution Key Parameters & Rationale Primary Source
Low Labeling Efficiency (General) Use Cu(I)-stabilizing/accelerating ligands (e.g., THPTA, TBTA). Ligand: THPTA at 0.5 mM with 0.1 mM CuSO₄ (5:1 ratio). Catalyst: CuSO₄ with fresh sodium ascorbate (5 mM) as reductant. Ligands protect catalyst, accelerate reaction, protect biomolecules. [1] [1]
Copper-Induced Damage (to biomolecules, NAM probes) Implement copper-chelating azide reporters (e.g., picolyl moiety). Reporter: Azido-picolyl-sulfo-tetramethyl-BODIPY. Catalyst: Tetrakis(acetonitrile)copper(I) fluoroborate (CuTFB) at 200 µM. Picolyl group chelates copper, enhancing reaction at site, allowing lower [Cu]. [2] [2]
Side Reactions & Oxidative Damage (from Cu/ascorbate/O₂) Include sacrificial reagents in reaction mix. Additives: Aminoguanidine (5 mM) to scavenge byproducts; Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) acts as sacrificial reductant. Protects protein side chains (e.g., His, Arg) from oxidation. [1] [1]
Poor Catalyst Performance (from incorrect copper source) Avoid CuI; use CuBr, Cu(OAc)₂, or in situ generated Cu(I). Iodide (I⁻) can form polynuclear acetylide complexes, inhibiting productive cycle and leading to iodinated byproducts. [3] [3]
Low Sensitivity in Detection Use fluorogenic probes to test and optimize efficiency. Probe: Coumarin azide 3. React with excess model alkyne (e.g., propargyl alcohol) first to establish 100% fluorescence baseline, then test under actual conditions. [1] [1]

Detailed Optimized Protocol for Bioconjugation

This procedure is adapted for labeling a biomolecule-alkyne with a cargo-azide, using stabilizing ligands to protect biological samples [1].

Materials & Stock Solutions

  • CuSO₄: 20 mM in water
  • Ligand (THPTA): 50 mM in water
  • Sodium Ascorbate: 100 mM (prepare fresh)
  • Aminoguanidine HCl: 100 mM in water
  • Cargo-Azide: 5 mM
  • Biomolecule-Alkyne: At desired concentration
  • Buffer: 100 mM potassium phosphate, pH 7.0

Final Concentrations in Reaction

  • CuSO₄: 0.10 mM
  • Ligand THPTA: 0.50 mM (5:1 ratio to Cu)
  • Sodium Ascorbate: 5 mM
  • Aminoguanidine: 5 mM
  • Biomolecule-Alkyne: e.g., 50 µM
  • Cargo-Azide: ~2-fold excess relative to alkyne (e.g., 100 µM)

Procedure

  • In a 2 mL tube, combine biomolecule-alkyne and buffer for a 432.5 µL solution at 57.8 µM in alkyne.
  • Add 10 µL of cargo-azide stock solution.
  • Add a pre-mixed solution of 2.5 µL CuSO₄ and 5.0 µL ligand THPTA.
  • Add 25 µL of aminoguanidine stock.
  • Add 25 µL of sodium ascorbate stock to initiate reaction.
  • Close tube tightly, mix by inversion, and allow to react for 1 hour at room temperature with gentle rotation (~30 rpm).
  • Stop reaction and remove copper ions by dialysis or buffer exchange into a solution containing excess EDTA.

Workflow for Testing Reaction Efficiency

Before using valuable biological reagents, you can test the CuAAC efficiency under your planned conditions using a fluorogenic probe [1]. The workflow for this optimization is outlined below.

Start Start: Plan CuAAC Conditions Control Establish Fluorescence Standard Start->Control Test Test Actual Reaction Start->Test Step1 React Fluorogenic Coumarin Azide with Excess Model Alkyne Control->Step1 Step2 Dilute to Match Planned Biomolecule Concentration Step1->Step2 Step3 Measure Fluorescence (Defines 100% Efficiency) Step2->Step3 Compare Compare & Analyze Step3->Compare Step4 Perform CuAAC on Biomolecule-Alkyne Under Test Conditions Test->Step4 Step5 Measure Fluorescence of Final Product Step4->Step5 Step5->Compare Step6 Compare Test Fluorescence vs. Control Standard Compare->Step6 Step7 Estimate Reaction Efficiency Step6->Step7 End Proceed or Re-optimize Step7->End

Frequently Asked Questions

Why are copper-chelating ligands like THPTA so important? They serve a dual purpose: they stabilize the +1 oxidation state of copper, which is essential for catalysis, and they act as sacrificial reductants, protecting your biomolecules and NAM probes from reactive oxygen species generated by the copper/ascorbate system [1].

Can I use copper(I) iodide (CuI) for this reaction? It is not recommended. Iodide anions can act as bridging ligands, leading to the formation of polynuclear copper acetylide complexes that are not part of the productive catalytic cycle. This can tie up your catalyst and even lead to the formation of iodinated by-products [3].

What should I do if my protein or probe seems damaged after the reaction? This is likely due to oxidative damage. Ensure you are using a sufficient concentration of a stabilizing ligand like THPTA and include sacrificial reagents like aminoguanidine. You can also try the advanced approach of switching to azide reporters containing a picolyl moiety, which chelates copper directly at the reaction site, allowing you to significantly reduce the overall copper concentration needed [2].

References

comparison N-acetylmuramic acid structure across bacterial species

Author: Smolecule Technical Support Team. Date: February 2026

NAM Structure and Its Role in Peptidoglycan

N-acetylmuramic acid is a fundamental building block of bacterial peptidoglycan, forming a mesh-like layer outside the cytoplasmic membrane that provides structural strength and counters osmotic pressure [1]. Its core chemical structure is consistent across bacteria.

  • Core Structure: NAM consists of a glucosamine derivative linked to a lactic acid group. It connects to N-acetylglucosamine (NAG) via β-(1,4)-glycosidic bonds to form the carbohydrate backbone of peptidoglycan [2] [1].
  • Peptide Attachment Site: The lactic acid moiety provides the crucial hydroxyl group to which a short peptide chain (stem peptide) is attached [2]. This is the starting point for structural diversity.

Structural Variations in the Peptidoglycan Polymer

While the NAM sugar is constant, the peptide chains attached to it and their cross-linking patterns vary significantly between species. The table below compares the key structural features of peptidoglycan from different bacteria.

Comparison of Peptidoglycan Structure Across Bacterial Species

Bacterial Species Gram Classification Representative Peptide Stem Sequence (on NAM) Representative Cross-Bridge Key Structural Features
Escherichia coli Negative L-Ala - D-Glu - meso-DAP - D-Ala [1] Direct peptide bond (e.g., between DAP and D-Ala) Single, thin layer; direct cross-linking common [1].
Staphylococcus aureus Positive L-Ala - D-Glu - L-Lys - D-Ala [1] Gly - Gly - Gly - Gly - Gly (pentaglycine) [1] Thick, multi-layered; often uses peptide interbridges [1].
Mycobacterium tuberculosis Positive (Acid-fast) L-Ala - D-Glu - meso-DAP - D-Ala [3] Not specified in results Unique peptidoglycan with arabinogalactan; contributes to acid-fastness [3].

Functional and Clinical Implications of Structural Variations

These structural differences have profound implications for bacterial physiology, immune recognition, and antibiotic targeting.

  • Immune System Recognition: The innate immune system detects bacterial invasion through conserved peptidoglycan fragments. Muramyl dipeptide (MDP), the minimal immunogenic component common to nearly all bacteria, consists of NAM linked to L-Ala-D-isoGln [4]. MDP is specifically sensed by the intracellular receptor NOD2, triggering a pro-inflammatory immune response [4]. A recent breakthrough showed that for NOD2 activation, MDP must first be phosphorylated by the host enzyme N-acetylglucosamine kinase (NAGK) [5].
  • Antibiotic Targets: The conserved biosynthetic pathway of peptidoglycan is a classic target for antibiotics.
    • Fosfomycin inhibits MurA, the first enzyme in the cytoplasmic phase of peptidoglycan synthesis, which catalyzes the addition of enolpyruvate to UDP-NAG to begin forming the NAM precursor [6] [7].
    • Beta-lactam antibiotics (e.g., penicillin) inhibit transpeptidases (also called penicillin-binding proteins) that cross-link the peptide stems [1].
  • Regulatory Mechanisms: The peptidoglycan pathway is subject to sophisticated feedback regulation. In E. coli, the final cytoplasmic product UDP-N-acetylmuramic acid (UNAM) can form a tightly bound "dormant complex" with the enzyme MurA and phosphoenolpyruvate (PEP), effectively shutting down the pathway to prevent overproduction [7] [8].

Experimental Approaches for Structural Analysis

Researchers use a combination of techniques to elucidate peptidoglycan structure and its biosynthesis.

  • Metabolic Labeling with Synthetic NAM Probes: Bioorthogonal chemical groups (e.g., azides, alkynes) can be synthetically incorporated into NAM sugars. Bacteria are fed these probe molecules, which are metabolically incorporated into their peptidoglycan. A subsequent "click" reaction (e.g., CuAAC) allows for the installation of fluorophores for visualization by microscopy or affinity tags for purification and analysis [9].
  • Enzymatic Assays and Structural Biology: The activity of peptidoglycan biosynthesis enzymes can be studied using in vitro activity assays. For example, the enzyme MurU's activity can be monitored by measuring the conversion of its substrate MurNAc-α1-P to UDP-MurNAc, sometimes using radiolabeled substrates for sensitive detection [6]. X-ray crystallography of enzymes like MurA and MurU in complex with their substrates (e.g., UNAM) provides atomic-level detail into enzyme mechanisms and regulation [6] [8].

The following diagram outlines the key experimental workflow for metabolic labeling of bacterial peptidoglycan using synthetic NAM probes:

G cluster_0 Key Applications Start Start: Design NAM Probe Synth Synthetic Chemistry Start->Synth Inc Bacterial Culture & Probe Incubation Synth->Inc Inc2 Metabolic Incorporation into Peptidoglycan Inc->Inc2 Click Bioorthogonal 'Click' Reaction (e.g., CuAAC with Fluorophore) Inc2->Click Detect Detection & Analysis Click->Detect App1 Fluorescence Microscopy App2 Mass Spectrometry

Summary

The NAM molecule is a conserved scaffold, but the attached peptide chains create diverse peptidoglycan architectures with major functional consequences. These variations influence bacterial classification, immune response, and the effectiveness of antibiotics, making the peptidoglycan biosynthetic pathway a rich area for continued research and therapeutic development.

References

mass spectrometry confirmation NAM incorporation peptidoglycan

Author: Smolecule Technical Support Team. Date: February 2026

Methodological Approaches for MS Confirmation

Researchers primarily use two methodological approaches to confirm NAM incorporation, each with distinct applications as summarized in the table below.

Methodological Approach Primary Application Key Characteristics
Metabolic Incorporation of Bioorthogonal NAM Probes [1] Tracking de novo peptidoglycan biosynthesis and recycling. Relies on synthetic NAM sugars with bioorthogonal handles (e.g., azide, alkyne); requires subsequent click chemistry conjugation to a reporter (e.g., fluorophore) for detection.
Direct Muropeptide Analysis via LC-MS [2] [3] [4] Comprehensive, quantitative profiling of peptidoglycan composition and structure, including modifications. Involves digesting purified peptidoglycan into muropeptides; provides direct evidence of incorporation by detecting mass shifts corresponding to synthetic probes.

Quantitative Analysis of Peptidoglycan Components

Accurate quantification of peptidoglycan building blocks, including NAM, is fundamental for calculating incorporation rates. The following table summarizes a validated HILIC-MS method for this purpose [2].

Parameter Details for HILIC-MS Quantification
Analytes N-acetylmuramic acid (NAM), N-acetylglucosamine (NAG), muramic acid (Mur), glucosamine (GlcN).
Sample Preparation Acidic hydrolysis of bacterial biomass to release individual components.
Chromatography HILIC (Hydrophilic Interaction Liquid Chromatography).
Detection Mass Spectrometry (MS).
Analytical Run Time 11 minutes.
Quantification Range Sub-mg/L to ~50 mg/L.
Precision Inter-day variability: 3.2%; Intra-day variability: 4%.
Reported PG Content 1.6% to 14% of dry cell weight (across E. coli, B. thetaiotaomicron, and S. thermophilus).

Detailed Experimental Protocols

Protocol 1: Metabolic Incorporation and Confirmation of Synthetic NAM Probes

This protocol is adapted from studies that synthesized NAM derivatives with azide or alkyne groups for metabolic labeling [1].

  • Synthesis of NAM Probes: The process begins with the multi-step synthesis of peracetylated 2-azido glucosamine, which is a key precursor for generating 2-azido NAM and 2-alkyne NAM [1].
  • Bacterial Remodeling: Grow bacterial cultures (e.g., E. coli) and incubate them with the synthetic, bioorthogonally-tagged NAM probes. The bacteria metabolically incorporate these probes into their peptidoglycan during cell wall synthesis and recycling [1].
  • Click Chemistry Labeling: After incorporation, treat the fixed bacterial cells with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mixture to covalently attach a fluorescent dye (e.g., Alexa Fluor) to the bioorthogonal handle in the cell wall. This allows for initial visualization by super-resolution microscopy [1].
  • Mass Spectrometry Confirmation:
    • Sample Preparation: Isolate the peptidoglycan sacculus from labeled bacteria. This involves boiling cell pellets in a sodium dodecyl sulfate (SDS) solution to dissolve membranes and denature proteins, followed by enzymatic degradation of any remaining nucleic acids and proteins. The purified, insoluble peptidoglycan is then recovered by ultracentrifugation [3].
    • Enzymatic Digestion: Digest the purified peptidoglycan with a cell wall-lytic enzyme (e.g., mutanolysin) to break the glycan strands into individual muropeptides [3].
    • LC-MS Analysis: Analyze the digested muropeptide mixture using Liquid Chromatography-Mass Spectrometry. The incorporation of the synthetic NAM probe is confirmed by identifying muropeptide ions with mass shifts corresponding to the mass of the bioorthogonal tag (e.g., +26 Da for an alkyne group) compared to the native, unlabeled muropeptides [1].
Protocol 2: Semi-Quantitative Peptidoglycan Composition Analysis (Peptidoglycomics)

This broader protocol focuses on profiling the entire muropeptide landscape, which can detect natural modifications as well as incorporated synthetic probes [3] [4].

  • Peptidoglycan Purification: As in Protocol 1, purify the peptidoglycan sacculus from bacterial cultures. Consistency in processing is critical, as the peptidoglycan structure is dynamic and can change with growth phase and environmental conditions [3].
  • Muropeptide Preparation: Digest the purified sacculus with mutanolysin to generate a muropeptide mixture. Reduce the muropeptides with sodium borohydride to eliminate anomeric centers and simplify the chromatographic profile [3].
  • LC-MS Data Acquisition: Separate and analyze the reduced muropeptides using LC-MS. The method utilizes advanced software for feature extraction, which automatically detects and quantifies thousands of molecular features from the complex LC-MS data [3].
  • Bioinformatic Analysis for Differential Composition:
    • Library Matching: The detected features are matched against an in-silico library of predicted muropeptide masses and structures [3].
    • Statistical Comparison: Using bioinformatics software, the muropeptide profiles from different sample groups (e.g., treated vs. untreated) are compared statistically. This differential analysis can pinpoint specific muropeptides that have significantly changed in abundance, including those containing synthetic NAM probes or other modifications induced by experimental conditions [3] [4].

The workflow for this comprehensive analysis is summarized below.

PG_Purification Peptidoglycan Purification Muropeptide_Prep Muropeptide Preparation (Enzymatic Digestion & Reduction) PG_Purification->Muropeptide_Prep LCMS_Acquisition LC-MS Data Acquisition Muropeptide_Prep->LCMS_Acquisition Feature_Extraction Automated Feature Extraction LCMS_Acquisition->Feature_Extraction Library_Matching Library Matching with Predicted Muropeptides Feature_Extraction->Library_Matching Differential_Analysis Statistical Differential Analysis Library_Matching->Differential_Analysis Data_Interpretation Data Interpretation: Identify Modified Muropeptides Differential_Analysis->Data_Interpretation

Interpretation of MS Data for NAM Incorporation

When analyzing mass spectrometry data for NAM incorporation, researchers look for specific evidence [1] [4]:

  • Mass Shift Identification: The primary evidence is the detection of muropeptide ions with mass-to-charge ratios that are higher than their native counterparts. The exact mass difference should correspond to the molecular weight of the synthetic NAM probe used (e.g., a 2-azido or 2-alkyne group).
  • Presence of Core and Adaptive Assemblies: Peptidoglycan can be viewed as having a core assembly (highly abundant, structurally conserved muropeptides) and an adaptive assembly (lower abundance muropeptides that fluctuate in response to growth conditions or environmental stressors). Incorporated synthetic NAM probes are typically found within this adaptive assembly [4].
  • Indicators of Cell Wall Remodeling: Successful incorporation often coincides with changes in the abundance of muropeptides that indicate specific enzymatic activities, such as those of amidases, deacetylases, and lytic transglycosylases, reflecting the cell's response to integrating non-native components [4].

References

comparing exo-lytic vs endo-lytic peptidoglycan hydrolases

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics at a Glance

Feature Exo-lytic Peptidoglycan Hydrolases Endo-lytic Peptidoglycan Hydrolases
Site of Cleavage Cleave glycosidic bonds at the termini of glycan chains [1] [2] Cleave glycosidic bonds at internal, non-terminal sites within glycan chains [1] [2]
Representative Products Soluble anhydromuropeptides (e.g., from lytic transglycosylases) [1] [2] Fragments of varying sizes from long glycan chains (e.g., from lytic transglycosylases and lysozymes) [3] [2]
Primary Role Peptidoglycan turnover, generation of signaling molecules, and recycling [2] Creating large openings in the peptidoglycan meshwork for insertion of new material during cell growth [2]
Experimental Detection Quantification of soluble anhydromuropeptides via HPLC [2] Detection of various-sized fragments; can be visualized as cleared bands in zymograms [4]

The following diagram illustrates the distinct cleavage modes of exo-lytic and endo-lytic enzymes on a peptidoglycan glycan strand and the different products they generate.

G cluster_endo Endo-lytic Cleavage cluster_exo Exo-lytic Cleavage PG Peptidoglycan Glycan Strand (NAM-NAG-NAM-NAG-NAM-NAG) EndoCut Internal Cleavage Site PG->EndoCut ExoCut Terminal Cleavage Site PG->ExoCut ProductA Larger Fragments EndoCut->ProductA ProductB Larger Fragments EndoCut->ProductB ProductC Soluble Anhydromuropeptide ExoCut->ProductC

Key Experimental Evidence and Methodologies

Research has elucidated the distinct functions and regulation of these enzymes through various experimental approaches.

  • In Vitro Activity Assays: Studies using purified enzymes and synthetic peptidoglycan substrates directly demonstrate different cleavage modes. For example, the lytic transglycosylase Slt from Pseudomonas aeruginosa was shown to process peptidoglycan using both exolytic and endolytic reactions [1]. These assays help characterize enzyme kinetics and specificity.

  • Zymographic Analysis for Hydrolase Activity: This protocol detects peptidoglycan hydrolase activity directly in polyacrylamide gels. SDS-PAGE gels are copolymerized with 0.15% autoclaved, lyophilized bacterial cells as a substrate. After electrophoresis, gels are incubated in renaturation buffer, and hydrolytic activities appear as cleared bands against a stained background [4].

  • Analysis of Peptidoglycan Composition (Muropeptide Analysis): This is a key method for studying hydrolase activity in vivo. Peptidoglycan is purified, digested, and its components are separated via HPLC. The resulting chromatogram shows the muropeptide profile. Exo-lytic activity of lytic transglycosylases is quantified by measuring specific anhydromuropeptides, while changes in overall fragment patterns can indicate endo-lytic activity [2].

  • Investigating Regulatory Mechanisms: A 2024 study revealed that LD-crosslinks in the peptidoglycan sacculus act as a specific inhibitor of lytic transglycosylase activity. Using mutants that alter crosslinking, researchers found that decreased LD-crosslinking led to increased anhydromuropeptide levels, indicating heightened exo-lytic activity. This regulation helps bacteria control the release of immunogenic fragments and defend against predatory enzymes [2].

Implications for Drug Development

The distinct roles of exo- and endo-lytic hydrolases present different opportunities for antibacterial strategies.

  • Targeting Exo-lytic Enzymes and Their Regulation: Inhibiting exo-lytic hydrolases could disrupt the release of peptidoglycan fragments that stimulate harmful inflammatory responses during infection [2]. Modulating the regulatory pathways, such as promoting LD-crosslinking to naturally suppress lytic transglycosylase activity, could be a novel approach to weaken bacteria or reduce inflammation [2].

  • Exploiting Endo-lytic Activity for Cell Lysis: Engineering endo-lytic enzymes, such as bacteriophage endolysins, as novel antimicrobials (enzybiotics) could precisely target and lyse bacterial pathogens from the outside. Their ability to create large holes in the peptidoglycan layer makes them potent lytic agents [3].

  • Synergy with Existing Antibiotics: Disrupting the balance between peptidoglycan synthases and hydrolases is a lethal strategy. For example, the aPBP inhibitor moenomycin was shown to cause catastrophic activation of the hydrolase DacB, leading to loss of cell shape. This suggests that compounds which disrupt the coordination between synthases and hydrolases could be highly effective antibiotics [5].

References

efficiency different NAM probes metabolic labeling comparison

Author: Smolecule Technical Support Team. Date: February 2026

NAM Probe Performance Comparison

The table below synthesizes key performance characteristics of different NAM probes based on recent research.

Probe Name Bioorthogonal Group Key Performance Characteristics Primary Applications
HTz-NAM [1] "Minimalist" Tetrazine (Tz) Rapid kinetics (Tz-TCO ligation); superior incorporation efficiency into PG; enables rapid, no-wash, live-cell labeling. Real-time, live-cell imaging of PG biosynthesis; pathogenic & commensal bacteria studies; coculture with human cells. [1]
Standard Tetrazine-NAM (MeTzPh-NAM) [1] Standard 3-methyl-6-aryltetrazine Low incorporation into PG; often leads to abnormal cell morphology and diffuse labeling. Serves as a comparison to highlight the advantages of minimalist linker design. [1]
Alk-NAM / Az-NAM [1] Alkyne (Alk) or Azide (Az) Small size, but limited by slower reaction kinetics (SPAAC) or cytotoxic copper catalyst (CuAAC). General metabolic labeling of PG; less desirable for rapid, live-cell imaging at biologically relevant timescales. [1]
NAM derivative 2 / 3 [2] Azide or Alkyne Incorporated via cell wall recycling pathway; rescues bacteria from fosfomycin; labels PG core glycan. Super-resolution microscopy of PG architecture; tracking PG destruction in immune cells. [2]
TPACN-D-Ala [3] D-Alanine derivative (no separate bioorthogonal group) Combines metabolic precursor (D-Ala) with an AIE photosensitizer; allows one-step in vivo theranostic (imaging + therapy). Direct imaging and photodynamic therapy of drug-resistant bacterial infections; targets biofilm and intracellular bacteria. [3]

Experimental Protocols for Key Probes

Here are the methodologies used to evaluate the probes mentioned above, which you can adapt for your own comparisons.

Protocol: Evaluating Minimalist Tetrazine NAM (HTz-NAM)

This protocol is adapted from studies on the minimalist Tz-NAM probe [1].

  • Probe Incorporation:
    • Strains: Can be used with various pathogenic and commensal Gram-negative and Gram-positive species.
    • Method: Culture bacteria in the presence of the HTz-NAM probe. The probe is incorporated into nascent peptidoglycan via the cell wall recycling and biosynthetic pathways, starting with its conversion to UDP-MurNAc by enzymes like AmgK and MurU [1] [2].
  • Labeling and Imaging:
    • Chemistry: Use the Tetrazine-trans-cyclooctene (Tz-TCO) ligation, the fastest known bioorthogonal reaction.
    • Procedure: After incorporation, incubate cells with a TCO-conjugated fluorophore. The rapid reaction allows for "no-wash" and live-cell labeling, enabling visualization of PG dynamics in real-time, even in coculture with human macrophages [1].
Protocol: NAM Probes via the Cell Wall Recycling Pathway

This protocol is for NAM probes with azide or alkyne handles, leveraging a specific recycling pathway [2].

  • Bacterial Strain Engineering:
    • Use an E. coli ΔMurQ strain. The MurQ knockout prevents the probe from being shunted into a catabolic pathway.
    • Introduce a plasmid (e.g., pBBR-KU) expressing the Pseudomonas putida recycling enzymes AmgK (NAM kinase) and MurU (uridylyl transferase) to create the engineered E. coli ΔMurQ-KU strain [2].
  • Fosfomycin Rescue Assay:
    • Grow the engineered strain in the presence of a lethal dose of the antibiotic fosfomycin. Fosfomycin inhibits the de novo MurA pathway.
    • The bacteria can only survive if they can utilize the exogenous NAM probe (e.g., probe 2 or 3) via the AmgK/MurU recycling pathway to bypass the blocked de novo synthesis, demonstrating functional incorporation [2].
  • Detection:
    • After incorporation, perform a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reaction with a complementary fluorescent dye or biotin tag for detection and microscopy [2].
Protocol: One-Step In Vivo Theranostic Labeling with TPACN-D-Ala

This protocol describes a different approach using a D-amino acid conjugate for simultaneous imaging and therapy [3].

  • Probe Design: The probe TPACN-D-Ala is a single molecule that covalently links D-alanine (a metabolic precursor incorporated into PG peptide stems) with a photosensitizer (TPACN) that exhibits Aggregation-Induced Emission (AIE).
  • One-Step Labeling and Therapy:
    • Administer the probe via intravenous injection (in vivo) or add to culture media (in vitro).
    • The probe incorporates into the bacterial peptidoglycan via the natural metabolic machinery. Upon incorporation, the AIE photosensitizer aggregates, resulting in a strong fluorescence "light-up" for specific imaging.
    • Subsequently, exposing the labeled bacteria to light activates the photosensitizer, generating reactive oxygen species (like singlet oxygen) that kill the bacteria, enabling photodynamic therapy [3].

Metabolic Labeling Pathways for NAM Probes

The following diagram illustrates the two primary pathways by which NAM probes are incorporated into bacterial peptidoglycan, integrating the protocols described above.

architecture cluster_recycling Cell Wall Recycling Pathway cluster_de_novo De Novo Biosynthesis Pathway Start Exogenous NAM Probe RecEnz Recycling Enzymes (AmgK, MurU) Start->RecEnz Engineered Strains (Fosfomycin Rescue) DenovoEnz Biosynthetic Enzymes (MurA-MurF, MraY, MurG) Start->DenovoEnz Wild-type Strains UDP_Probe UDP-MurNAc-Probe RecEnz->UDP_Probe Converts UDP_Probe->DenovoEnz Utilized as Building Block Lipid_Probe Lipid II-Probe DenovoEnz->Lipid_Probe Assembles PG New Peptidoglycan Lipid_Probe->PG Transglycosylases Polymerize

Key Comparison Insights

  • Linker Size is Crucial: The development of "minimalist" HTz-NAM highlights a key trend. Earlier tetrazine probes with bulky linkers had poor incorporation, while smaller linkers significantly improve performance without sacrificing the fast kinetics of Tz-TCO chemistry [1].
  • Pathway Choice Defines Application: Your choice of probe and strain determines the biosynthetic pathway used. Leveraging the recycling pathway (with engineered strains) allows for selective labeling and powerful experiments like fosfomycin rescue [2]. Using de novo synthesis (in wild-type strains) labels nascent PG incorporated during normal growth.
  • Beyond Labeling to Theranostics: The TPACN-D-Ala probe demonstrates an evolution beyond simple detection. Integrating a metabolic precursor with a functional agent (photosensitizer) enables a one-step "label-and-kill" theranostic strategy, offering a direct application in combating resistant infections [3].

References

validating N-acetylmuramic acid presence radioassay TLC

Author: Smolecule Technical Support Team. Date: February 2026

TLC in Contemporary MurNAc Analysis

While not a standalone validation method, TLC is effectively used as a separation and detection step within broader experimental workflows to study MurNAc phosphorylation by specific kinases.

The table below summarizes a key experimental protocol that utilizes TLC for this purpose:

Aspect Description
Assay Purpose Detection of MurNAc kinase (MurK) activity [1] [2].

| Key Reagents | • Enzyme: Purified MurK [1]. • Substrate: MurNAc [1]. • Phosphate Donor: ATP, including [γ-²²P]ATP for radioactive detection [1]. • Reaction Buffer: Tris-HCl (pH ~7.5), MgCl₂ [1]. | | Core Protocol | 1. Incubation: MurNAc is incubated with MurK and ATP/Mg²⁺ [1]. 2. Spotting: Reaction mixture is spotted onto a TLC plate (e.g., silica gel) [1]. 3. Separation: Sugars and sugar-phosphates are separated using a basic solvent system [3] [1]. 4. Detection: Radioactive phosphorylation product (MurNAc-6-P) is detected and quantified using a phosphorimager [1]. | | Role of TLC | To separate the substrate (MurNAc) from the phosphorylated product (MurNAc-6-P), enabling detection and quantification of kinase activity [1]. |

Advanced Method for MurNAc Validation

For definitive validation and quantification of MurNAc, modern approaches use liquid chromatography coupled with mass spectrometry. This method is highly sensitive and specific, and can be used to analyze MurNAc content in bacterial peptidoglycan.

The workflow for this method can be summarized as follows, from sample preparation to final quantification:

Bacterial Biomass Bacterial Biomass Acidic Hydrolysis\n(HCl) Acidic Hydrolysis (HCl) Bacterial Biomass->Acidic Hydrolysis\n(HCl) HILIC-MS Analysis HILIC-MS Analysis Acidic Hydrolysis\n(HCl)->HILIC-MS Analysis Data Processing &\nQuantification Data Processing & Quantification HILIC-MS Analysis->Data Processing &\nQuantification Identifies & Quantifies:\n• NAM\n• NAG\n• Mur\n• GlcN Identifies & Quantifies: • NAM • NAG • Mur • GlcN HILIC-MS Analysis->Identifies & Quantifies:\n• NAM\n• NAG\n• Mur\n• GlcN

The table below outlines the experimental details of this HILIC-MS protocol:

Aspect Description
Principle Quantification of MurNAc (often listed as NAM) and other peptidoglycan components (NAG, Mur, GlcN) released from bacterial cell walls via acidic hydrolysis [4].
Sample Prep Acidic hydrolysis of bacterial biomass to break down peptidoglycan into its monomeric components [4].
Core Technique HILIC-MS: Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry [4].

| Key Advantages | • High-Throughput: Short analytical run time (~11 min) [4]. • High Sensitivity: Low limits of quantification (sub-mg/L range) [4]. • Specificity: Unambiguous identification of components [4]. • Quantitative: Provides precise concentration data (e.g., % of dry cell weight) [4]. | | Typical Application | Determining peptidoglycan composition and concentration in both Gram-positive and Gram-negative bacteria [4]. |

Research Context and Alternatives

  • TLC's Role and Limitations: The radio-TLC methods found are not for directly validating MurNAc's presence in a sample, but for measuring the activity of enzymes that process it. TLC alone lacks the specificity to conclusively identify MurNAc, especially in complex biological mixtures [5].
  • Pathway Context: MurNAc is a fundamental component of bacterial peptidoglycan [6] [4]. Its recycling and biosynthesis are targets for research, partly because pathways involving kinases like MurK and AmgK can confer bacterial resistance to antibiotics like fosfomycin [3] [7].
  • Metabolic Labeling: An alternative strategy in cell wall biology involves metabolically incorporating bioorthogonally-tagged MurNAc analogs into bacterial peptidoglycan. These probes are then detected via click chemistry with fluorophores, allowing for visualization by microscopy [6] [7].

References

stereochemistry analysis DAP isomers peptidoglycan validation

Author: Smolecule Technical Support Team. Date: February 2026

The Role of DAP Isomers and D-Amino Acids in Peptidoglycan

Peptidoglycan (PG) is a essential mesh-like polymer that surrounds bacterial cells, maintaining their shape and countering osmotic pressure [1] [2]. Its basic unit consists of a disaccharide (N-acetylglucosamine and N-acetylmuramic acid) linked to a short stem peptide [1] [3].

A striking feature of this stem peptide is its inclusion of D-amino acids, which are crucial for the structure and function of the cell wall [2]. The composition of the stem peptide is largely conserved, but the third amino acid position is the most variable and is of particular importance [2].

The table below summarizes the key stereochemical components of the peptidoglycan stem peptide:

Position in Stem Peptide Canonical Amino Acid(s) Stereochemistry Function and Relevance
1 L-Alanine (L-Ala) L-configuration Standard component [2].
2 D-Glutamic Acid (D-Glu) / D-Glutamine (D-Gln) D-configuration D-Glu is sometimes amidated to D-Gln in Gram-positive bacteria [2].
3 meso-Diaminopimelic acid (m-A2pm) or L-Lysine (L-Lys) Contains both D and L centers Critical cross-linking site. m-A2pm is common in Gram-negatives like E. coli; L-Lys is common in Gram-positives like B. subtilis [2].
4 & 5 D-Alanine (D-Ala) D-configuration The terminal D-Ala-D-Ala is the target for vancomycin. The fifth D-Ala is removed during cross-linking [3] [2].

The meso- isomer of DAP (m-A2pm) is a key component in many bacteria. It contains both D and L stereocenters, which allows it to serve as a bridge for cross-linking adjacent stem peptides, a process essential for the strength and rigidity of the PG layer [2].

Experimental Methods for Probing Peptidoglycan Stereochemistry

Researchers use several sophisticated techniques to study how peptidoglycan is built and remodeled, particularly focusing on the incorporation of D-amino acids.

Metabolic Labeling with Unnatural D-Amino Acids

This technique exploits the natural promiscuity of Penicillin-Binding Proteins (PBPs), the enzymes that incorporate amino acids into the growing peptidoglycan chain [1]. By providing bacteria with synthetic D-amino acids bearing fluorescent tags or other chemical handles, scientists can track and visualize new peptidoglycan synthesis.

  • Key Insight: PBPs display "extraordinary promiscuity," tolerating D-amino acids with diverse side chains (e.g., bulky, charged, fluorescent) [1]. This allows for the design of various probes.
  • Experimental Workflow: The typical process involves growing bacteria in a medium supplemented with a fluorescent D-amino acid (e.g., D-Lys(NBD)), washing the cells, and then analyzing incorporation via flow cytometry or microscopy [1]. Controls, such as using the L-isomer of the probe (which is not incorporated), are essential for validating specificity [1].

The following diagram illustrates the general workflow for incorporating and detecting unnatural D-amino acids in peptidoglycan studies:

Mass Spectrometry Analysis of Peptidoglycan Composition

Mass spectrometry is a powerful tool for directly analyzing the chemical structure of peptidoglycan, including modifications with artificial D-amino acids [4].

  • Key Insight: This method provides direct evidence that an unnatural D-amino acid has been incorporated into the peptidoglycan structure by identifying the mass shift in the muropeptides (the digested fragments of PG) [4].
  • Experimental Workflow: After incubating bacteria with the probe (e.g., CF3-D-alanine), the peptidoglycan is isolated and digested with an enzyme like muramidase. The resulting muropeptides are separated by HPLC and analyzed by mass spectrometry. New peaks in the chromatogram, confirmed by their mass, indicate successful incorporation of the probe [4]. Using mutant bacterial strains that lack specific incorporation enzymes (e.g., ld-transpeptidases) serves as a critical negative control [4].

Functional Significance: DAP, D-Amino Acids, and Antibiotic Resistance

The stereochemistry of the peptidoglycan precursors is not just a structural detail; it has direct and critical implications for antibiotic efficacy.

  • Vancomycin Resistance: The glycopeptide antibiotic vancomycin normally binds with high affinity to the D-Ala-D-Ala terminus of the PG precursor [5]. Resistant bacteria, such as Enterococcus faecium, evade this by reprogramming their peptidoglycan synthesis. They use specific ligases (e.g., VanA or VanG) to produce precursors ending in D-Ala-D-Lactate (D-Lac) or D-Ala-D-Serine (D-Ser) instead of D-Ala-D-Ala [5]. This change eliminates a key hydrogen bond (for D-Ala-D-Lac) or creates steric hindrance (for D-Ala-D-Ser), dramatically reducing vancomycin's binding affinity [5].
  • Immunomodulation: The specific structure of the peptidoglycan can also influence the host's immune response. For example, a study on Lactobacillus plantarum showed that increasing the proportion of D-Ala-ended peptidoglycan precursors (as opposed to the native D-Lac-ended ones) led to a higher secretion of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) from macrophages. This suggests that D-Ala plays a central role in the immunomodulatory ability of certain bacterial strains [3].

Research Applications and Future Directions

The knowledge of peptidoglycan stereochemistry is driving innovation in several fields:

  • Infection Imaging: The promiscuous incorporation of D-amino acids is being leveraged to develop new diagnostic tools. For instance, a fluorine-18 labeled D-amino acid tracer ([18F]3,3,3-trifluoro-D-alanine) was created for Positron Emission Tomography (PET) imaging of bacterial infections. This tracer is incorporated into the peptidoglycan of live bacteria but is a poor substrate for mammalian enzymes, aiming to provide high specificity for detecting infection sites [4].
  • Enzyme Characterization and Inhibition: Structural and functional studies of the ligases responsible for creating D-Ala-D-Lac (e.g., VanA) and D-Ala-D-Ser (e.g., VanG) have identified key residues that determine substrate specificity (e.g., Asp-243, Phe-252, and Arg-324 in VanG) [5]. This knowledge is crucial for the future design of novel inhibitors to overcome vancomycin resistance [5].

References

×

XLogP3

-2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

293.11106656 g/mol

Monoisotopic Mass

293.11106656 g/mol

Heavy Atom Count

20

UNII

246FXU111L

Other CAS

10597-89-4

Wikipedia

N-Acetylmuramic_acid
Oxalyl_chloride

Dates

Last modified: 08-15-2023

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